molecular formula C6H5FO2S B1205215 Benzenesulfonyl fluoride CAS No. 368-43-4

Benzenesulfonyl fluoride

Número de catálogo: B1205215
Número CAS: 368-43-4
Peso molecular: 160.17 g/mol
Clave InChI: IDIPWEYIBKUDNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied by electron ionization tandem mass spectrometry.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

benzenesulfonyl fluoride
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InChI

InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
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InChI Key

IDIPWEYIBKUDNY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059897
Record name Benzenesulfonyl fluoride
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Molecular Weight

160.17 g/mol
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CAS No.

368-43-4
Record name Benzenesulfonyl fluoride
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Record name Phenylsulfonylfluoride
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Record name Benzenesulfonyl fluoride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for benzenesulfonyl fluoride (B91410), a key reagent and building block in medicinal chemistry and drug development. This document details established and contemporary experimental protocols, presents comparative quantitative data, and illustrates key reaction mechanisms and workflows.

Synthesis of Benzenesulfonyl Fluoride

This compound can be synthesized through several key pathways, each with distinct advantages regarding starting material availability, reaction conditions, and scalability. The most prominent methods include halogen exchange from benzenesulfonyl chloride, conversion from benzenesulfonic acid and its salts, and synthesis from Grignard reagents.

Halogen Exchange from Benzenesulfonyl Chloride

The most traditional and widely employed method for synthesizing this compound is the nucleophilic substitution of the chlorine atom in benzenesulfonyl chloride with fluoride. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF). The efficiency of this reaction can be significantly enhanced by the use of a phase-transfer catalyst in an aprotic solvent.[1][2]

Experimental Protocol:

  • Materials: Benzenesulfonyl chloride, potassium fluoride (anhydrous), 18-crown-6 (B118740) or dibenzo-18-crown-6, acetonitrile (B52724) (anhydrous).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzenesulfonyl chloride (1 equivalent).

    • Add anhydrous potassium fluoride (an excess, typically 2-3 equivalents) and a catalytic amount of 18-crown-6 (e.g., 0.1 equivalents).[1]

    • Add anhydrous acetonitrile as the solvent.

    • Stir the mixture at room temperature or under reflux. Reaction times can vary from 0.5 hours to overnight, depending on the scale and specific conditions.[2]

    • Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the potassium salts.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by distillation or recrystallization.

Quantitative Data Summary: Halogen Exchange Method

ParameterValueReference
Yield 85-94%[2]
Reaction Time 0.5 - 24 hours[2]
Temperature Room Temperature to Reflux[1][2]
Key Reagents Benzenesulfonyl chloride, KF, Phase-transfer catalyst[1][2]

Reaction Pathway: Halogen Exchange

G start Benzenesulfonyl Chloride product This compound start->product Halogen Exchange kf KF kf->product catalyst 18-crown-6 catalyst->product solvent Acetonitrile solvent->product kcl KCl product->kcl Byproduct

Halogen exchange synthesis of this compound.
One-Pot Synthesis from Benzenesulfonic Acid or its Salts

A more recent and efficient method involves the one-pot conversion of benzenesulfonic acid or its sodium salt to this compound. This procedure first converts the sulfonic acid to the sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride, followed by a fluorine-for-chlorine exchange with a fluoride source such as potassium bifluoride (KHF2).[3]

Experimental Protocol:

  • Materials: Sodium benzenesulfonate (B1194179) (or benzenesulfonic acid), cyanuric chloride, tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC), acetonitrile, potassium bifluoride (KHF2), acetone (B3395972).

  • Procedure:

    • To an oven-dried reaction tube, add sodium benzenesulfonate (1 equivalent), cyanuric chloride (1.1 equivalents), and a catalytic amount of TBAB (5 mol%).[3]

    • Add acetonitrile and stir the mixture at 60 °C for 12 hours.

    • After the starting material is consumed, add KHF2 (3 equivalents) and acetone to the reaction mixture.

    • Continue stirring at room temperature for another 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel.

Quantitative Data Summary: One-Pot Synthesis from Sulfonates

ParameterValueReference
Yield Moderate to Good[1]
Reaction Time ~24 hours[3]
Temperature 60 °C then Room Temperature[3]
Key Reagents Sodium benzenesulfonate, Cyanuric chloride, KHF2, TBAB[3]

Workflow: One-Pot Synthesis from Sulfonate

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination sulfonate Sodium Benzenesulfonate intermediate Benzenesulfonyl Chloride (in situ) sulfonate->intermediate 60 °C, 12h reagents1 Cyanuric Chloride, TBAB, Acetonitrile reagents1->intermediate product This compound intermediate->product Room Temp, 12h reagents2 KHF2, Acetone reagents2->product G grignard Phenylmagnesium Bromide product This compound grignard->product Fluorosulfonylation so2f2 Sulfuryl Fluoride so2f2->product byproduct MgBrF product->byproduct Byproduct

References

Benzenesulfonyl Fluoride: A Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are pivotal reagents and probes in the fields of organic synthesis, chemical biology, and drug discovery. Characterized by the robust sulfonyl fluoride (-SO₂F) moiety, these compounds exhibit a unique balance of stability and reactivity, making them invaluable tools for creating complex molecular architectures and for the covalent modification of biological targets. This technical guide provides an in-depth overview of the core chemical properties, reactivity, and experimental applications of benzenesulfonyl fluoride.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1] Its stability, particularly in comparison to the more reactive benzenesulfonyl chloride, makes it a preferred reagent in many synthetic applications. The key physical and chemical properties are summarized below for quick reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitation(s)
Molecular Formula C₆H₅FO₂S[2][3]
Molecular Weight 160.17 g/mol [2][4]
CAS Number 368-43-4[2][4]
Appearance Colorless liquid[1]
Density 1.333 g/mL at 25 °C[4][5]
Boiling Point 207-208 °C[4][5]
Melting Point -1 °C[1]
Refractive Index (n20/D) 1.492[4][5]
Solubility Soluble in organic solvents like acetone (B3395972) and ethyl acetate; insoluble in water.[1]
Stability & Storage Moisture sensitive. Store in a cool, dry place under inert gas.[1][6]

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound in reaction mixtures and as a final product. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for this compound

TechniqueData SummaryCitation(s)
¹H NMR Spectra available, showing characteristic aromatic proton signals.[2]
¹³C NMR Spectra available.[2]
¹⁹F NMR Spectra available.[2]
IR Spectroscopy Data available from various techniques (FTIR, ATR-IR, Vapor Phase). Strong S=O stretching bands are characteristic.[2][7]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 160. Other major fragments include m/z 77 (C₆H₅⁺) and m/z 65.[2][3]

Reactivity and Applications

The reactivity of the sulfonyl fluoride group is central to its utility. It is an electrophilic moiety that is significantly more stable to hydrolysis than the analogous sulfonyl chloride, yet reactive enough to engage with a range of nucleophiles under specific conditions.

Nucleophilic Substitution and Sulfonamide Synthesis

This compound reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester linkages, respectively.[1] However, due to the strength of the S-F bond, its reactivity is more controlled compared to sulfonyl chlorides. While highly nucleophilic amines may react directly, less nucleophilic amines, such as anilines, often require activation. Recent methodologies have employed catalysts like calcium triflimide [Ca(NTf₂)₂] to activate the sulfonyl fluoride, enabling efficient sulfonamide formation even with weakly nucleophilic amines under mild conditions.[8][9] This controlled reactivity allows for selective transformations in complex molecules.

Serine Protease Inhibition

Derivatives of this compound are widely used as irreversible inhibitors of serine proteases. A prominent example is 4-(2-aminoethyl)this compound (AEBSF), a water-soluble alternative to the more toxic phenylmethylsulfonyl fluoride (PMSF).[6] The mechanism involves the covalent modification of the catalytic serine residue within the enzyme's active site.[4][6] The hydroxyl group of the serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl-enzyme adduct. This effectively and irreversibly inactivates the enzyme. AEBSF is a common component in protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.[4][10]

Serine_Protease_Inhibition Mechanism of Serine Protease Inhibition by a Sulfonyl Fluoride Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Benzenesulfonyl Fluoride Derivative (R-SO₂F) Inhibitor->Complex Attack Nucleophilic Attack (Ser-O⁻ on Sulfur) Complex->Attack Adduct Covalent Sulfonyl-Enzyme Adduct (Inactive Enzyme) Attack->Adduct Irreversible HF HF (Byproduct) Attack->HF Fluoride displacement

Caption: Covalent modification of a serine protease active site by a sulfonyl fluoride.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction developed by Sharpless and co-workers.[11][12] SuFEx reactions are characterized by their high efficiency, specificity, and the exceptional stability of the resulting linkages. Sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F) can react with silyl (B83357) ethers or alcohols to form sulfonate and sulfate (B86663) linkages, respectively.[11] This methodology has found broad applications in drug discovery, chemical biology, and materials science for its ability to reliably connect molecular building blocks.[12][13]

SuFEx_Click_Chemistry Concept of SuFEx Click Chemistry Hub Sulfonyl Fluoride Hub (R¹-SO₂F) Product Stable Sulfonate Linkage (R¹-SO₂-O-R²) Hub->Product Nucleophile Nucleophilic Partner (e.g., R²-OH, R²-OSiMe₃) Nucleophile->Product Catalyst Base Catalyst (e.g., DBU, BTMG) Catalyst->Hub activates Byproduct Byproduct (e.g., HF, FSiMe₃) Product->Byproduct forms

Caption: Modular connection of molecular fragments using SuFEx click chemistry.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for its use in synthesis and biochemical assays.

Protocol 1: General Procedure for Catalytic Sulfonamide Synthesis

This protocol describes the Ca(NTf₂)₂-catalyzed reaction between a sulfonyl fluoride and an amine, adapted from literature procedures.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (10 mol%)

  • Anhydrous tert-amyl alcohol (solvent)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

  • To a dry reaction vessel under an inert atmosphere, add the amine, this compound, and anhydrous tert-amyl alcohol.

  • Add Ca(NTf₂)₂ (10 mol%) to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired sulfonamide.

Sulfonamide_Synthesis_Workflow Experimental Workflow for Catalytic Sulfonamide Synthesis Start Start Combine Combine Amine, BSF, and Solvent in Dry Vessel Start->Combine Add_Cat Add Ca(NTf₂)₂ Catalyst Combine->Add_Cat Heat Heat Reaction Mixture (60-80 °C) Add_Cat->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Isolated Sulfonamide Purify->End

Caption: Step-by-step workflow for the synthesis of sulfonamides from this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay Using AEBSF

This protocol provides a general method for determining the inhibitory concentration (IC₅₀) of AEBSF against a target serine protease.[5]

Materials:

  • Purified serine protease stock solution

  • Specific chromogenic or fluorogenic substrate for the enzyme

  • AEBSF hydrochloride (stock solution prepared in assay buffer, e.g., 100 mM)

  • Assay buffer (e.g., Tris-HCl or HEPES, pH maintained below 7.5 for AEBSF stability)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the AEBSF stock solution in assay buffer to cover the expected inhibitory range (e.g., 0.1 µM to 1 mM). Prepare a working solution of the enzyme and the substrate in assay buffer.

  • Pre-incubation: In the wells of a 96-well plate, add a fixed volume of the enzyme solution to wells containing the AEBSF dilutions. Include a vehicle control (assay buffer without AEBSF).

  • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to permit covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each AEBSF concentration.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the AEBSF concentration and fit the data using a suitable nonlinear regression model to calculate the IC₅₀ value.

References

Benzenesulfonyl Fluoride's Mechanism of Action on Serine Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl fluoride (B91410) and its derivatives represent a significant class of irreversible inhibitors targeting serine proteases, a large and functionally diverse family of enzymes implicated in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular mechanism underpinning the action of benzenesulfonyl fluoride, detailing the covalent modification of the active site serine residue. This guide also furnishes detailed experimental protocols for characterizing the inhibition kinetics and presents available quantitative data for this compound analogues. The included diagrams, generated using the DOT language, offer clear visual representations of the inhibitory mechanism and experimental workflows, serving as a valuable resource for researchers in biochemistry, pharmacology, and drug discovery.

The Core Mechanism: Irreversible Covalent Inhibition

This compound acts as a potent and irreversible inhibitor of serine proteases through a mechanism known as sulfonylation . This process involves the formation of a stable, covalent bond with the catalytically essential serine residue within the enzyme's active site, rendering the enzyme inactive.[1]

The canonical active site of a serine protease features a catalytic triad (B1167595) , typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The unique spatial arrangement of this triad imparts a heightened nucleophilicity to the hydroxyl group of the serine residue.

The mechanism of inhibition by this compound proceeds as follows:

  • Initial Binding: this compound first binds non-covalently to the active site of the serine protease, forming a transient enzyme-inhibitor complex.

  • Nucleophilic Attack: The activated hydroxyl group of the active site serine performs a nucleophilic attack on the electrophilic sulfur atom of the this compound.

  • Covalent Adduct Formation: This attack leads to the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme ester linkage.[1] This covalent modification of the active site serine effectively and irreversibly inactivates the enzyme.

G cluster_Enzyme Serine Protease Active Site Serine_Protease Serine Protease Catalytic Triad (Ser-His-Asp) Non_Covalent_Complex Enzyme-Inhibitor Complex (Non-covalent) Serine_Protease->Non_Covalent_Complex Initial Binding Benzenesulfonyl_Fluoride This compound C₆H₅SO₂F Benzenesulfonyl_Fluoride->Non_Covalent_Complex Covalent_Adduct Sulfonyl-Enzyme Adduct (Inactive) Covalent Bond Formation Non_Covalent_Complex->Covalent_Adduct Nucleophilic Attack (Ser-OH on SO₂)

Figure 1: Mechanism of serine protease inhibition by this compound.

Quantitative Analysis of Inhibition

The potency of irreversible inhibitors like this compound is best described by the second-order rate constant, kinact/Ki, which reflects the overall efficiency of the inactivation process. Ki represents the initial binding affinity of the inhibitor to the enzyme, while kinact is the maximal rate of inactivation.

InhibitorTarget Proteasekinact/Ki (M-1s-1)IC50 (µM)Reference
PMSF Chymotrypsin2.8 (half-time, s, at 1mM)-MEROPS
PMSF Trypsin237 (half-time, s, at 1mM)-MEROPS
PMSF Neutrophil Elastase33 (half-time, s, at 1mM)-MEROPS
AEBSF Trypsin-< 15R&D Systems
AEBSF Chymotrypsin-~300 (in cells)APExBIO
AEBSF Plasmin--
AEBSF Kallikrein--
AEBSF Thrombin--

Note: The half-time for inhibition by PMSF is provided from the MEROPS database and represents the time taken for 50% inhibition at a 1 mM inhibitor concentration. Direct kinact/Ki values for this compound are not widely reported.

Experimental Protocols

Determination of Irreversible Inhibition Kinetics (kinact and Ki)

This protocol outlines a general method for determining the kinetic parameters of an irreversible inhibitor of a serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin, elastase)

  • This compound (or analogue)

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Anhydrous solvent for inhibitor stock solution (e.g., DMSO, ethanol)

  • 96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the inhibitor in an appropriate anhydrous solvent.

    • Prepare a stock solution of the serine protease in the assay buffer. The concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired assay time.

    • Prepare a stock solution of the substrate in the assay buffer. A typical starting concentration is 5-10 times the Km value for the enzyme.

  • Enzyme Inactivation:

    • In a 96-well plate, set up a series of reactions containing the enzyme at a fixed concentration and varying concentrations of the inhibitor. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C).

  • Measurement of Residual Activity:

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding the substrate to the wells.

    • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over a short period (e.g., 5 minutes) in kinetic mode.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line represents the apparent first-order rate constant of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • If the plot is linear, the slope represents the second-order rate constant (kinact/Ki).

    • If the plot is hyperbolic, fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki individually.

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate_Enzyme_Inhibitor Time_Points At Defined Time Intervals Incubate_Enzyme_Inhibitor->Time_Points Add_Substrate Add Substrate to Initiate Reaction Time_Points->Add_Substrate Measure_Activity Measure Residual Enzyme Activity (Kinetic Read) Add_Substrate->Measure_Activity Data_Analysis Data Analysis Measure_Activity->Data_Analysis Plot_ln_Activity_vs_Time Plot ln(% Activity) vs. Time (Determine k_obs) Data_Analysis->Plot_ln_Activity_vs_Time Plot_kobs_vs_Inhibitor Plot k_obs vs. [Inhibitor] Plot_ln_Activity_vs_Time->Plot_kobs_vs_Inhibitor Determine_Kinetics Determine k_inact and K_i Plot_kobs_vs_Inhibitor->Determine_Kinetics End End Determine_Kinetics->End

References

Spectroscopic Analysis of Benzenesulfonyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of benzenesulfonyl fluoride (B91410), a key reagent and structural motif in chemical and pharmaceutical research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of benzenesulfonyl fluoride, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons. The electron-withdrawing nature of the sulfonyl fluoride group deshields these protons, shifting their signals downfield.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-2, H-6 (ortho)~ 8.0Multiplet
H-3, H-5 (meta)~ 7.7Multiplet
H-4 (para)~ 7.8Multiplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The ortho, meta, and para protons often appear as a complex multiplet system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon atom directly attached to the sulfonyl fluoride group (C-1) is significantly deshielded.

Carbon Assignment Chemical Shift (δ) ppm
C-1 (ipso)~ 135 - 140
C-2, C-6 (ortho)~ 129 - 131
C-3, C-5 (meta)~ 129 - 131
C-4 (para)~ 135 - 137

Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound exhibits a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group.

Fluorine Assignment Chemical Shift (δ) ppm
-SO₂F ~ +65 to +70

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (0 ppm).

Experimental Protocol for NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 128-1024 (or more, depending on concentration).

  • ¹⁹F NMR:

    • Acquire the spectrum using a standard pulse program, often with proton decoupling.

    • The spectral width should be set to encompass the expected chemical shift of the sulfonyl fluoride group.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3100 - 3000Aromatic C-H stretchMedium
~ 1585, 1475, 1450Aromatic C=C stretchMedium to Strong
~ 1415S=O asymmetric stretchStrong
~ 1215S=O symmetric stretchStrong
~ 830S-F stretchStrong
~ 750, 685Aromatic C-H out-of-plane bendStrong
Experimental Protocol for FT-IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (for a liquid sample):

  • Ensure the sample is free of water and particulate matter.

  • Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin capillary film.

  • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify and label the major absorption bands.

  • Assign the observed bands to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common method for this analysis.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes
160[C₆H₅SO₂F]⁺•Molecular ion (M⁺•)
141[C₆H₅SO₂]⁺Loss of F•
95[C₆H₅S]⁺Loss of SO₂ and F•
77[C₆H₅]⁺Loss of •SO₂F
51[C₄H₃]⁺Fragmentation of the phenyl ring
Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source. This is often coupled with a Gas Chromatography (GC) system for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (GC-MS):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • The separated this compound elutes from the column and enters the mass spectrometer's ion source.

  • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • The detector records the abundance of each ion.

Data Analysis:

  • Identify the molecular ion peak to determine the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Propose fragmentation pathways to account for the observed peaks, which can provide structural confirmation.

Visualizations

The following diagrams provide a visual representation of the this compound structure and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Cell/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Interpret_NMR Chemical Shifts, Coupling Constants, Structure Elucidation NMR->Interpret_NMR Interpret_IR Vibrational Frequencies, Functional Group ID IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Pattern MS->Interpret_MS Report Comprehensive Spectroscopic Profile Interpret_NMR->Report Interpret_IR->Report Interpret_MS->Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis and Characterization of Benzenesulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl fluoride (B91410) derivatives have emerged as a versatile and powerful class of compounds in chemical biology and drug discovery. Their unique reactivity profile, particularly the ability of the sulfonyl fluoride moiety to act as a covalent warhead, has positioned them as invaluable tools for probing biological systems and developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of these important molecules, with a focus on detailed experimental protocols and quantitative data to aid researchers in their practical application.

Introduction to Benzenesulfonyl Fluorides

Benzenesulfonyl fluorides are organic compounds characterized by a phenyl group attached to a sulfonyl fluoride functional group (-SO₂F). The high electronegativity of the fluorine atom renders the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues in proteins. This reactivity is the basis for their primary application as covalent inhibitors of enzymes, particularly proteases.[1]

The stability of the S-F bond in aqueous environments, coupled with its "tunable" reactivity based on the electronic properties of the benzene (B151609) ring, makes sulfonyl fluorides ideal candidates for the design of targeted covalent inhibitors.[2] Unlike more promiscuous reactive groups, the sulfonyl fluoride moiety often requires specific interactions within a protein's binding pocket to facilitate the covalent reaction, leading to improved selectivity.[3]

Synthetic Methodologies

A variety of synthetic routes have been developed to access a diverse range of benzenesulfonyl fluoride derivatives. The choice of method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

From Substituted Anilines

A common and versatile method for preparing substituted benzenesulfonyl fluorides involves the diazotization of anilines, followed by a sulfonyl chloride formation and subsequent fluorination.

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride

  • Diazotization: 107 g (1 mol) of 2-methylaniline is added to a mixture of 333 ml (4 mol) of hydrochloric acid and 333 ml of water. The mixture is cooled to -5 °C. A solution of 72.5 g of sodium nitrite (B80452) in 200 ml of water is added dropwise, maintaining the temperature below 0 °C. Subsequently, a solution of 131.8 g of sodium fluoborate in 300 ml of water is added dropwise, again keeping the temperature below 0 °C.[4]

  • Isolation of Diazonium Salt: The resulting solid is filtered, washed once with diluted acid, once with a small amount of ice-cold methanol, and then dried to obtain the diazonium fluoroborate salt.[4]

  • Sulfonylation: The diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding benzenesulfonyl chloride.

  • Fluorination: The resulting benzenesulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield the final this compound product.

From Aryl Halides via Grignard Reagents

The reaction of aryl Grignard reagents with sulfuryl fluoride (SO₂F₂) provides a direct route to benzenesulfonyl fluorides.

Experimental Protocol: General Procedure for Fluorosulfurylation of Grignard Reagents

  • Grignard Reagent Formation: The aryl Grignard reagent is prepared from the corresponding aryl halide (e.g., bromobenzene) and magnesium turnings in an anhydrous ether solvent like THF.

  • Reaction with Sulfuryl Fluoride: The freshly prepared Grignard reagent is then added to a solution of sulfuryl fluoride at ambient temperature.[5] This one-pot method can afford the desired sulfonyl fluorides in yields ranging from 18-78%.[5]

From Arylboronic Acids

Palladium-catalyzed cross-coupling reactions of arylboronic acids with a sulfur dioxide source, followed by fluorination, offer another valuable synthetic strategy.

Experimental Protocol: Synthesis from Arylboronic Acids

A mixture of the arylboronic acid, a palladium catalyst, a sulfur dioxide surrogate such as DABSO, and a fluoride source like NFSI is reacted in a suitable solvent. This method allows for the synthesis of a wide range of electronically and sterically diverse sulfonyl fluorides.[6][7]

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx has emerged as a powerful "click chemistry" platform for the rapid and modular assembly of complex molecules from sulfonyl fluoride hubs.[8] This strategy is particularly useful in drug discovery for creating libraries of compounds for high-throughput screening.[9]

Experimental Protocol: General SuFEx Reaction

A sulfonyl fluoride derivative is reacted with a nucleophile (e.g., an alcohol or amine) in the presence of a suitable base or catalyst. The reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups.[9]

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of synthesized this compound derivatives. A combination of spectroscopic techniques is typically employed.

Technique Typical Observations
¹H NMR The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.
¹³C NMR Provides information on the carbon skeleton of the molecule. The carbon attached to the sulfonyl fluoride group typically appears in the downfield region.[10][11]
¹⁹F NMR A characteristic singlet for the -SO₂F group is observed. The chemical shift can vary depending on the electronic environment of the benzene ring.[12][13]
IR Spectroscopy Strong absorption bands corresponding to the S=O stretching vibrations are typically observed in the region of 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹.
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.
Melting Point A sharp melting point is indicative of a pure crystalline compound. For example, m-acetylthis compound has a melting point of 90-92 °C, and o-aminothis compound has a melting point of 64-66 °C.[10][11]

Applications in Drug Discovery and Chemical Biology

The primary application of this compound derivatives in drug development is as covalent inhibitors of enzymes.

Covalent Inhibition of Serine Proteases

Benzenesulfonyl fluorides are well-established irreversible inhibitors of serine proteases.[1] The electrophilic sulfur atom of the sulfonyl fluoride is attacked by the hydroxyl group of the active site serine residue, forming a stable sulfonyl-enzyme conjugate and effectively inactivating the enzyme.

G Serine_Protease_Active_Site Serine Protease Active Site (with Ser-OH) Covalent_Complex Inactive Covalent Enzyme-Inhibitor Complex (Ar-SO2-O-Ser) Serine_Protease_Active_Site->Covalent_Complex Nucleophilic Attack Benzenesulfonyl_Fluoride This compound (Ar-SO2F) Benzenesulfonyl_Fluoride->Covalent_Complex HF HF Covalent_Complex->HF Elimination

Caption: Covalent inhibition of a serine protease by a this compound derivative.

Targeting Other Nucleophilic Residues

While serine is a common target, the reactivity of sulfonyl fluorides can be tuned to target other nucleophilic amino acid residues such as lysine, tyrosine, and histidine, expanding their utility as covalent probes and inhibitors for a wider range of protein targets.[2][14][15]

SuFEx in Targeted Covalent Inhibitor Design

SuFEx chemistry provides a powerful platform for the rapid synthesis of libraries of this compound derivatives for screening against specific protein targets.[9][16][17] This approach allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

G cluster_0 Library Synthesis cluster_1 Screening and Validation Scaffold Benzenesulfonyl Fluoride Scaffold SuFEx SuFEx Click Chemistry Scaffold->SuFEx Building_Blocks Diverse Building Blocks (R1, R2, R3...) Building_Blocks->SuFEx Library Covalent Inhibitor Library SuFEx->Library Screening High-Throughput Screening Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Validation Biochemical & Cellular Assays (e.g., CETSA) Hit_Compounds->Validation Validated_Hits Validated Covalent Inhibitors Validation->Validated_Hits Lead_Optimization Lead_Optimization Validated_Hits->Lead_Optimization Structure-Activity Relationship Studies

Caption: Workflow for the discovery of targeted covalent inhibitors using SuFEx chemistry.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives.

Table 1: Synthesis and Physical Properties

Compound Synthetic Method Yield (%) Melting Point (°C) Reference
This compoundFrom benzenesulfonyl chloride and KF-Liquid[18]
4-Methylthis compoundFrom sodium 4-methylbenzenesulfonate7443-45[19]
4-Bromothis compoundFrom 4-bromoaniline-74-76-
3-Acetylthis compoundFrom 3-aminobenzophenone-90-92[11]
2-Aminothis compoundFrom 2-aminobenzenesulfonamide-64-66[10]
β-Phenylethenesulfonyl fluorideHeck-Matsuda reaction9399-100[20]

Table 2: Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Reference
This compound7.65-7.95 (m, 5H)+64.5[18]
4-Methylthis compound2.45 (s, 3H), 7.35 (d, 2H), 7.85 (d, 2H)+68.2[19]
4-Bromothis compound7.75 (d, 2H), 7.85 (d, 2H)+66.0-
3-Acetylthis compound2.65 (s, 3H), 7.70 (t, 1H), 8.20 (d, 1H), 8.35 (d, 1H), 8.50 (s, 1H)+63.8[11]
2-Aminothis compound4.50 (br s, 2H), 6.70-7.50 (m, 4H)+71.5[10]
β-Phenylethenesulfonyl fluoride7.20-7.60 (m, 7H)+128.5[20]

Conclusion

This compound derivatives represent a cornerstone in the field of covalent drug discovery and chemical biology. The diverse synthetic methodologies available, coupled with their unique and tunable reactivity, provide a robust platform for the design of highly selective and potent molecular probes and therapeutic agents. The detailed experimental protocols and characterization data presented in this guide are intended to facilitate the practical application of these valuable compounds in research and development settings. As our understanding of the biological roles of various proteins continues to expand, the targeted covalent modification strategy offered by benzenesulfonyl fluorides will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

An In-depth Technical Guide to the Solubility and Stability of Benzenesulfonyl Fluoride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzenesulfonyl fluoride (B91410) and its derivatives in aqueous buffer systems. Due to the limited availability of specific quantitative data for benzenesulfonyl fluoride, this guide presents qualitative information for the parent compound and quantitative data for the more widely studied, water-soluble analog, 4-(2-aminoethyl)this compound hydrochloride (AEBSF), as a case study. Furthermore, detailed experimental protocols are provided to enable researchers to determine these parameters for this compound or other sulfonyl fluorides in their own laboratory settings.

Executive Summary

This compound is a reactive compound utilized in organic synthesis and as a precursor for various chemical probes. Its utility in biological applications is often limited by its low aqueous solubility and susceptibility to hydrolysis, particularly at neutral to alkaline pH. This guide summarizes the known solubility and stability characteristics, provides quantitative data for the related compound AEBSF, and offers detailed protocols for experimental determination of these properties. Understanding these parameters is critical for the effective design of experiments, interpretation of results, and development of novel applications for this class of compounds.

Solubility Profile

The solubility of sulfonyl fluorides in aqueous buffers is a critical parameter for their use in biological assays and as potential therapeutic agents.

This compound

This compound is generally described as being insoluble in water.[1] It is, however, soluble in various organic solvents such as acetone (B3395972) and ethyl acetate.[1] For applications in aqueous systems, it is typically dissolved in a minimal amount of a water-miscible organic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being diluted into the aqueous buffer.[2] Care must be taken as high concentrations of the organic solvent can influence the stability of the compound and the biological system under investigation.

Case Study: 4-(2-aminoethyl)this compound hydrochloride (AEBSF)

AEBSF is a derivative of this compound that exhibits significantly improved aqueous solubility, making it a common tool in biochemical research as a serine protease inhibitor.[3]

Table 1: Quantitative Solubility Data for AEBSF

Solvent SystemReported SolubilityApproximate Molar ConcentrationReference(s)
Water50 mg/mL~200 mM[3]
Water200 mg/mL~834 mM[4]
Water~10 g/L (at 20°C)~41.7 mM[5]
DMSO50 mg/mL~200 mM[3]

Stability in Aqueous Buffers

The primary degradation pathway for this compound in aqueous buffers is hydrolysis of the sulfonyl fluoride bond to yield benzenesulfonic acid and a fluoride ion. The rate of this hydrolysis is highly dependent on pH and temperature.

General Principles of Sulfonyl Fluoride Stability

Sulfonyl fluorides are generally more stable to hydrolysis than the corresponding sulfonyl chlorides.[6] The stability is greatest in acidic conditions and decreases as the pH becomes neutral and alkaline due to the increased concentration of the more nucleophilic hydroxide (B78521) ion. Elevated temperatures will also accelerate the rate of hydrolysis.

Stability of this compound
Case Study: 4-(2-aminoethyl)this compound hydrochloride (AEBSF)

The stability of AEBSF has been more extensively characterized due to its widespread use.

Table 2: Stability Profile of AEBSF in Aqueous Solutions

pH ConditionStorage TemperatureReported StabilityReference(s)
< 7RefrigeratedStable for up to six months[4]
> 7Not specifiedLess stable; pH adjustment should be made just before use[4]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound or similar compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To determine the saturation solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker/rotator at a controlled temperature

  • Centrifuge capable of >10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical C18 HPLC column

  • Syringe filters (0.22 µm, chemically resistant)

  • Volumetric flasks and pipettes

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be enough that undissolved solid remains visible.

    • Add a known volume of the desired aqueous buffer.

    • Seal the vial tightly.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Shake the samples for at least 24 hours to ensure equilibrium is reached. A preliminary experiment of 48 or 72 hours can be run to confirm that equilibrium is achieved by 24 hours.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filter material should be validated for low compound binding.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Data Analysis:

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the aqueous solubility.

    • Express the solubility in units such as mg/mL or mM.

Protocol for Determining Stability (Hydrolysis Rate) by HPLC

Objective: To determine the rate of hydrolysis of this compound in an aqueous buffer at a specific pH and temperature.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)

  • Temperature-controlled incubator or water bath

  • HPLC system as described in section 4.1

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., cold acetonitrile with 0.1% formic acid)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., 100 mM in acetonitrile).

  • Initiation of Stability Study:

    • Pre-warm the aqueous buffers to the desired experimental temperature (e.g., 37°C).

    • Initiate the reaction by diluting the stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to stop further degradation.

  • Quantification by HPLC:

    • Analyze the quenched samples by HPLC-UV.

    • Quantify the remaining parent compound (this compound) at each time point by measuring the peak area and comparing it to a calibration curve or the t=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • If the plot is linear, the hydrolysis follows first-order kinetics. The slope of the line is the negative of the first-order rate constant (k).

    • Calculate the half-life (t½) of the compound under the specific conditions using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis Pathway of this compound

The primary degradation route for this compound in aqueous media is nucleophilic attack by water or hydroxide ions on the electrophilic sulfur atom.

Hydrolysis_Pathway cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) BSF This compound (C₆H₅SO₂F) TS_H2O Transition State (with H₂O) BSF->TS_H2O H₂O (slow) TS_OH Transition State (with OH⁻) BSF->TS_OH OH⁻ (fast) Products Benzenesulfonic Acid (C₆H₅SO₃H) + Fluoride Ion (F⁻) TS_H2O->Products TS_OH->Products

Caption: Hydrolysis of this compound under Neutral and Alkaline Conditions.

Experimental Workflow for Stability Analysis

The following diagram illustrates the key steps in determining the stability of this compound in an aqueous buffer.

Stability_Workflow prep_stock Prepare Stock Solution (e.g., 100 mM in ACN) initiate_rxn Initiate Reaction (Dilute stock into pre-warmed buffer) prep_stock->initiate_rxn time_sampling Time-Point Sampling (e.g., t = 0, 15, 30... min) initiate_rxn->time_sampling quench Quench Reaction (e.g., cold ACN with acid) time_sampling->quench hplc_analysis HPLC Analysis (Quantify remaining parent compound) quench->hplc_analysis data_analysis Data Analysis (Plot ln[% remaining] vs. time) hplc_analysis->data_analysis results Determine Rate Constant (k) and Half-life (t½) data_analysis->results

Caption: Workflow for Determining the Hydrolytic Stability of this compound.

References

Benzenesulfonyl fluoride CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical intermediate, benzenesulfonyl fluoride (B91410), including its Chemical Abstracts Service (CAS) number, key physical constants, a detailed experimental protocol for its synthesis, and its relevance in the broader context of chemical biology and drug development.

Core Data: CAS Number and Physical Properties

Benzenesulfonyl fluoride is a valuable reagent in organic synthesis, often serving as a precursor to more complex molecules with applications in medicinal chemistry and materials science.

CAS Number : 368-43-4[1][2][3]

Physical Constants

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₅FO₂S[1][2][4]
Molecular Weight 160.17 g/mol [1][3][5]
Appearance Clear, light yellow liquid[4]
Boiling Point 207-208 °C (lit.)[3][6][7][8]
Melting Point -1 °C[4]
Density 1.333 g/mL at 25 °C (lit.)[3][6][7][8]
Refractive Index n20/D 1.492 (lit.)[3][8]

Synthesis of this compound: Experimental Protocol

The most common and straightforward synthesis of this compound involves the halogen exchange reaction of the more readily available benzenesulfonyl chloride with a fluoride salt. The following protocol is a representative example of this conversion.

Objective:

To synthesize this compound from benzenesulfonyl chloride via a nucleophilic substitution reaction.

Materials:
  • Benzenesulfonyl chloride (1 equivalent)

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂) (excess, e.g., 2-3 equivalents)

  • Aprotic polar solvent (e.g., acetonitrile (B52724), sulfolane)

  • Phase-transfer catalyst (optional, e.g., 18-crown-6)

  • Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, distillation apparatus)

Procedure:
  • Reaction Setup: In a dry round-bottom flask, combine benzenesulfonyl chloride, potassium fluoride (or potassium bifluoride), and the aprotic solvent. If using a phase-transfer catalyst, it should be added at this stage. The use of a phase-transfer catalyst can improve the reaction rate and yield, particularly with potassium fluoride in acetonitrile.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction temperature and time will depend on the solvent and the specific fluoride source used. For instance, reactions in acetonitrile with a phase-transfer catalyst may proceed at reflux (approx. 82 °C), while reactions in higher-boiling solvents like sulfolane (B150427) can be conducted at temperatures ranging from 100 °C to 240 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting benzenesulfonyl chloride.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate, containing the product, is then typically subjected to an aqueous workup. This may involve washing with water to remove any remaining salts and organic solvent extraction (e.g., with dichloromethane (B109758) or diethyl ether).

  • Purification: The crude this compound obtained after solvent removal is purified by vacuum distillation to yield the final product as a clear liquid.

Safety Precautions:
  • This compound is harmful if swallowed, in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage.[9]

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its chloride precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Purification cluster_product Final Product BSC Benzenesulfonyl Chloride Reaction Halogen Exchange BSC->Reaction Solvent (e.g., Acetonitrile) KF Potassium Fluoride (KF) KF->Reaction Filtration Filtration Reaction->Filtration Crude Product Mixture Distillation Vacuum Distillation Filtration->Distillation Filtrate BSF This compound Distillation->BSF

Caption: Synthesis workflow for this compound.

Relevance in Drug Development and Chemical Biology

While this compound itself is primarily a synthetic intermediate, the sulfonyl fluoride moiety is a privileged functional group in chemical biology and drug discovery. It acts as a covalent warhead that can form stable bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in protein active sites. This property makes sulfonyl fluoride derivatives potent and often irreversible enzyme inhibitors.

A prominent example is 4-(2-aminoethyl)this compound (AEBSF), a widely used irreversible inhibitor of serine proteases like trypsin and chymotrypsin. It is frequently added to lysis buffers to prevent protein degradation during experiments. The development of such targeted covalent inhibitors is a significant area of research in drug development for various diseases. The unique reactivity of the sulfonyl fluoride group, being relatively stable in aqueous environments yet reactive within specific protein microenvironments, allows for the design of highly selective therapeutic agents.

References

An In-Depth Technical Guide to the Electrophilicity and Reaction Kinetics of Benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are a class of chemical reagents that have garnered significant interest across various scientific disciplines, most notably in chemical biology and drug discovery. Their unique combination of stability and tunable reactivity makes them exceptional tools for the selective covalent modification of biological macromolecules. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity and reaction kinetics of benzenesulfonyl fluoride. It delves into the mechanistic underpinnings of its reactions with nucleophiles, presents quantitative kinetic data, and offers detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of sulfonyl fluorides.

Introduction

This compound is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a benzene (B151609) ring. The sulfur atom in the sulfonyl group is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This inherent reactivity is central to its utility as a chemical probe and a warhead for covalent inhibitors. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a remarkable balance of stability, particularly in aqueous environments, and chemoselective reactivity towards certain nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine. This "tunable" reactivity has positioned sulfonyl fluorides as a privileged class of electrophiles in drug discovery for the development of targeted covalent inhibitors.

Electrophilicity and Reaction Mechanism

The electrophilicity of the sulfur atom in this compound is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This polarization of the S-F bond facilitates nucleophilic attack on the sulfur center.

The reaction of this compound with nucleophiles generally proceeds through a nucleophilic substitution pathway. While the precise mechanism can be influenced by the nature of the nucleophile and the reaction conditions, an addition-elimination mechanism is often proposed, particularly for fluoride exchange reactions. This mechanism involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.

For reactions with other nucleophiles, such as amines or the side chains of amino acids, the reaction can be conceptualized as a concerted or stepwise process resembling an SN2-type displacement at the sulfur atom. The nucleophile attacks the electrophilic sulfur, leading to the formation of a new bond and the concurrent or subsequent cleavage of the sulfur-fluoride bond, releasing a fluoride ion.

G cluster_reactants Reactants cluster_transition_state Transition State / Intermediate cluster_products Products BSF This compound (C₆H₅SO₂F) TS [C₆H₅SO₂(F)(Nu)]⁻ BSF->TS Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->TS Product C₆H₅SO₂-Nu TS->Product Fluoride Elimination Fluoride Fluoride Ion (F⁻) TS->Fluoride

Reaction Kinetics

The rate of reaction of this compound with a nucleophile is dependent on several factors, including the nucleophilicity of the attacking species, the solvent, and the electronic properties of substituents on the benzene ring. The reaction typically follows second-order kinetics, being first-order in both the sulfonyl fluoride and the nucleophile.

Quantitative Kinetic Data

The following tables summarize the available quantitative data on the reaction kinetics of this compound and its derivatives.

Table 1: First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Fluorides

SubstituentTemperature (°C)SolventRate Constant (k, s⁻¹)
H65.540:60 Dioxane-Water1.0 x 10⁻⁷
p-NO₂65.540:60 Dioxane-Water2.5 x 10⁻⁶
m-NO₂65.540:60 Dioxane-Water1.9 x 10⁻⁶
p-Br65.540:60 Dioxane-Water5.0 x 10⁻⁷
o-CH₃CONH45.040:60 Dioxane-Water1.1 x 10⁻⁵

Data extracted from literature discussing the spontaneous hydrolysis of sulfonyl fluorides.

Table 2: Qualitative Reactivity of Sulfonyl Fluorides with Biological Nucleophiles

Nucleophile (Amino Acid Residue)Reactivity with Sulfonyl FluoridesStability of Adduct
LysineReactiveStable
TyrosineReactiveStable
CysteineReactiveOften Unstable
HistidineReactiveStable
SerineReactiveStable
ThreonineReactiveStable

This table provides a general overview of the reactivity and stability of adducts formed between sulfonyl fluorides and common nucleophilic amino acid residues.

Substituent Effects and the Hammett Equation

The electronic nature of substituents on the benzene ring significantly influences the electrophilicity of the sulfur atom and, consequently, the reaction rate. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity and accelerate the reaction, while electron-donating groups (e.g., -OCH₃) have the opposite effect. This relationship can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted this compound.

  • k₀ is the rate constant for the unsubstituted this compound.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value for the reaction of benzenesulfonyl fluorides with nucleophiles indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

G A Synthesize Substituted Benzenesulfonyl Fluorides C Measure Second-Order Rate Constants (k) A->C B Select Nucleophile and Reaction Conditions B->C E Plot log(k/k₀) vs. σ C->E D Obtain Hammett Substituent Constants (σ) D->E F Determine Reaction Constant (ρ) from Slope E->F

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and kinetic analysis of this compound.

Synthesis of this compound from Benzenesulfonyl Chloride

Materials:

Procedure:

  • To a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (2.0 eq) and a catalytic amount of 18-crown-6 (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Kinetic Analysis of the Reaction with a Model Nucleophile (N-acetyl-L-tyrosine) by LC-MS

Materials:

  • This compound

  • N-acetyl-L-tyrosine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile with 0.1% formic acid (for LC-MS)

  • Water with 0.1% formic acid (for LC-MS)

  • Quenching solution (e.g., 10% formic acid in acetonitrile)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of N-acetyl-L-tyrosine in PBS (pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the N-acetyl-L-tyrosine stock solution with PBS to achieve a final concentration of 100 µM in the desired reaction volume.

    • Pre-incubate the solution at a constant temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding an aliquot of the this compound stock solution to the N-acetyl-L-tyrosine solution to achieve a final concentration of, for example, 200 µM. Ensure rapid mixing.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture and immediately add it to a separate tube containing the quenching solution. This will stop the reaction.

  • LC-MS Analysis:

    • Analyze the quenched samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS).

    • Use a suitable C18 column and a gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the unreacted N-acetyl-L-tyrosine from the benzenesulfonylated product.

    • Monitor the reaction by observing the decrease in the peak area of the N-acetyl-L-tyrosine starting material and the increase in the peak area of the product over time.

  • Data Analysis:

    • Plot the natural logarithm of the remaining concentration of N-acetyl-L-tyrosine versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of this compound (assuming it is in excess).

G A Prepare Stock Solutions (BSF and Nucleophile) B Set Up Reaction Mixture and Equilibrate Temperature A->B C Initiate Reaction by Adding BSF B->C D Withdraw Aliquots at Specific Time Points C->D E Quench Reaction D->E F Analyze Samples by LC-MS E->F G Determine Reactant and Product Concentrations F->G H Plot ln[Reactant] vs. Time G->H I Calculate Rate Constants H->I

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of this compound has made it a valuable tool in drug discovery and chemical biology.

  • Covalent Inhibitors: Sulfonyl fluorides can be incorporated into small molecules to create highly selective and potent covalent inhibitors of enzymes. By targeting a nucleophilic residue in the active site of a protein, these inhibitors can form a stable, irreversible bond, leading to prolonged target engagement.

  • Chemical Probes: this compound derivatives are used as chemical probes to identify and characterize protein targets. Activity-based protein profiling (ABPP) often employs sulfonyl fluoride probes to map the reactive residues within a proteome.

  • Click Chemistry: The reaction of sulfonyl fluorides with nucleophiles, particularly under specific catalytic conditions, has been termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful addition to the "click chemistry" toolbox. This allows for the efficient and specific conjugation of molecules in complex biological systems.

Conclusion

This compound is a versatile and powerful electrophile with a well-defined reactivity profile. Its stability, coupled with its ability to react chemoselectively with biological nucleophiles, has solidified its importance in modern chemical research, particularly in the development of targeted therapeutics and chemical probes. A thorough understanding of its electrophilicity and reaction kinetics is paramount for the rational design and application of this compound-based tools. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable chemical entity.

Methodological & Application

Application Notes and Protocols for Covalent Protein Labeling with Benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are powerful chemical tools for the covalent modification of proteins. These reagents, belonging to the class of sulfonyl fluorides (SFs), exhibit a unique reactivity profile that allows for the stable labeling of several nucleophilic amino acid residues, providing a versatile platform for various applications in chemical biology, proteomics, and drug discovery. The sulfonyl fluoride moiety acts as an electrophilic "warhead" that engages in a sulfur(VI) fluoride exchange (SuFEx) reaction with nucleophilic side chains of amino acids, forming a stable covalent bond. This irreversible modification is instrumental in applications ranging from the inhibition of enzymes like serine proteases to the identification and validation of drug targets.

This document provides detailed application notes and experimental protocols for the use of benzenesulfonyl fluoride and its common derivatives, Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)this compound (AEBSF), in covalent protein labeling.

Principle of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. While initially recognized for their reactivity with the active site serine in serine proteases, the utility of sulfonyl fluorides has expanded as they have been shown to react with a broader range of nucleophilic amino acids. The reactivity is highly context-dependent, influenced by the local microenvironment of the amino acid residue within the protein structure, including its accessibility and the surrounding pH.

The primary targets for sulfonyl fluoride-based labeling include:

  • Serine (Ser): Particularly reactive within the active sites of serine proteases.

  • Tyrosine (Tyr): The phenolic hydroxyl group can be a potent nucleophile.

  • Lysine (Lys): The ε-amino group can be targeted.

  • Threonine (Thr): The hydroxyl group can react similarly to serine.

  • Histidine (His): The imidazole (B134444) side chain is nucleophilic.

  • Cysteine (Cys): While reactive, the resulting thioester bond can be less stable compared to other adducts.[1]

The following diagram illustrates the general mechanism of covalent protein labeling by this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products BSF This compound (BSF) TransitionState Transition State BSF->TransitionState Electrophilic Sulfur Center Protein Protein with Nucleophilic Residue (e.g., Tyr-OH) Protein->TransitionState Nucleophilic Attack LabeledProtein Covalently Labeled Protein TransitionState->LabeledProtein Covalent Bond Formation HF Hydrogen Fluoride (HF) TransitionState->HF Fluoride Leaving Group

Caption: Mechanism of covalent protein labeling by this compound.

Data Presentation

Table 1: Physicochemical and Reactivity Properties of Common Sulfonyl Fluorides
PropertyThis compound (BSF)Phenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)this compound (AEBSF)
Molecular Weight 176.17 g/mol 174.19 g/mol 201.24 g/mol (HCl salt: 239.69 g/mol )
Solubility Soluble in organic solvents.Soluble in anhydrous ethanol, isopropanol (B130326), DMSO. Limited solubility in water.Water-soluble.
Aqueous Stability Moderately stable, prone to hydrolysis.Unstable in aqueous solutions. Half-life of ~110 min at pH 7, ~35 min at pH 8 (25°C).[2]More stable in aqueous solution than PMSF, especially at neutral pH.[3]
Primary Targets Ser, Tyr, Lys, Thr, His, CysSerine proteases (active site serine).[2][4]Serine proteases.[5]
Toxicity Toxic, handle with care.Cytotoxic, neurotoxin. Handle in a fume hood.Lower toxicity than PMSF.[3]
Table 2: Recommended Working Concentrations and Conditions
ReagentApplicationStock SolutionFinal Working ConcentrationIncubation Conditions
BSF In vitro protein labeling100 mM in anhydrous DMSO10-100 µM (10-100 fold molar excess over protein)1-4 hours at room temperature.[6]
PMSF Protease inhibition in cell lysates100-200 mM in isopropanol or DMSO0.1-1 mMAdd immediately before cell lysis.[7][8][9]
AEBSF Protease inhibition, in vitro labeling100 mM in sterile water0.1-1 mMCan be added to buffers for longer-term stability.[10]
Table 3: Inhibitory Concentrations (IC50) of AEBSF for Common Serine Proteases
ProteaseTypical IC50 (µM)
Chymotrypsin70
Plasmin80
Thrombin100
Trypsin150
Kallikrein200
Note: These values are approximate and can vary based on experimental conditions.[5]

Experimental Protocols

The following protocols provide a general framework for using this compound and its derivatives for protein labeling and inhibition. Optimization is often necessary for specific proteins and applications.

Protocol 1: General In Vitro Protein Labeling with this compound (BSF)

This protocol describes a general procedure for the covalent labeling of a purified protein with BSF.

Materials:

  • Purified protein of interest

  • This compound (BSF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • BSF Stock Solution Preparation: Immediately before use, prepare a 100 mM stock solution of BSF in anhydrous DMSO.

  • Labeling Reaction: a. To the protein solution, add the BSF stock solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).[6] b. Ensure the final concentration of DMSO is low (e.g., <5% v/v) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted BSF. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted BSF and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.

  • Analysis of Labeling: Analyze the extent of labeling by mass spectrometry (see Protocol 4), SDS-PAGE (if a reporter tag is used), or functional assays.

Protocol 2: Protease Inhibition in Cell Lysates using PMSF

This protocol details the use of PMSF to prevent proteolytic degradation during cell lysis.

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., RIPA, Tris-HCl based)

  • PMSF

  • Anhydrous isopropanol or DMSO

  • Chilled microcentrifuge tubes

Procedure:

  • Prepare PMSF Stock Solution: Prepare a 100 mM stock solution of PMSF in anhydrous isopropanol or DMSO. Aliquot and store at -20°C.[4]

  • Prepare Lysis Buffer: Chill the lysis buffer on ice.

  • Add PMSF to Lysis Buffer: Immediately before use , add the PMSF stock solution to the chilled lysis buffer to a final concentration of 0.1-1 mM.[7] For a 1 mM final concentration, add 10 µL of a 100 mM stock to 1 mL of lysis buffer. Mix thoroughly.

  • Cell Lysis: Resuspend the cell pellet in the PMSF-containing lysis buffer.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube for downstream applications.

Protocol 3: Using AEBSF for Protein-Protein Interaction Studies (Co-Immunoprecipitation)

This protocol describes the use of AEBSF to preserve protein complexes during co-immunoprecipitation (Co-IP).

Materials:

  • Cell pellet

  • Co-IP Lysis Buffer (non-denaturing)

  • AEBSF Hydrochloride

  • Sterile water

  • Primary antibody against the target protein

  • Protein A/G affinity beads

Procedure:

  • Prepare AEBSF Stock Solution: Prepare a 100 mM stock solution of AEBSF in sterile water. Aliquot and store at -20°C.[10]

  • Prepare Lysis Buffer: To the chilled Co-IP lysis buffer, add the AEBSF stock solution to a final concentration of 1 mM.[5]

  • Cell Lysis: Lyse the cells as described in Protocol 2, using the AEBSF-containing Co-IP buffer.

  • Immunoprecipitation: a. To the clarified cell lysate, add the primary antibody and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[5] b. Add the protein A/G affinity beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three to five times with the AEBSF-containing Co-IP buffer to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting.

Protocol 4: Identification of Covalent Labeling Sites by Mass Spectrometry

This protocol provides a general workflow for identifying the specific amino acid residues modified by a sulfonyl fluoride probe using a bottom-up proteomics approach.

G cluster_workflow Mass Spectrometry Workflow for Labeled Site Identification start Labeled Protein Sample sds_page SDS-PAGE Separation start->sds_page in_gel_digestion In-Gel Digestion (e.g., Trypsin) sds_page->in_gel_digestion peptide_extraction Peptide Extraction in_gel_digestion->peptide_extraction lc_msms LC-MS/MS Analysis peptide_extraction->lc_msms data_analysis Database Searching and Spectral Interpretation lc_msms->data_analysis end Identified Labeled Peptide and Residue data_analysis->end

Caption: Workflow for identifying covalent labeling sites by mass spectrometry.

Procedure:

  • Protein Digestion: a. Separate the labeled protein from the unlabeled control by SDS-PAGE. b. Excise the protein band of interest. c. Perform in-gel digestion with a protease such as trypsin.

  • Peptide Extraction and Desalting: Extract the peptides from the gel and desalt them using a C18 StageTip or similar method.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest). b. Specify the mass of the sulfonyl fluoride adduct as a variable modification on the potential target residues (Ser, Tyr, Lys, Thr, His, Cys). The mass shift for benzenesulfonyl is +141.02 Da. c. Manually validate the MS/MS spectra of identified modified peptides to confirm the site of modification.

Mandatory Visualizations

Experimental Workflow for In Vitro Protein Labeling

G cluster_workflow In Vitro Protein Labeling Workflow start Start: Purified Protein prepare_reagents Prepare Protein Solution and BSF Stock start->prepare_reagents labeling Incubate Protein with BSF prepare_reagents->labeling quench Quench Reaction labeling->quench purify Remove Excess Reagent quench->purify analyze Analyze Labeled Protein purify->analyze end End: Characterized Labeled Protein analyze->end

Caption: A typical experimental workflow for in vitro covalent protein labeling.

Conclusion

This compound and its derivatives are invaluable reagents for the covalent labeling of proteins. Their ability to target a range of nucleophilic amino acid residues makes them suitable for a wide variety of applications, from basic research to drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize these powerful chemical tools. Careful consideration of the specific properties of each sulfonyl fluoride derivative, along with optimization of reaction conditions, will ensure successful and reproducible outcomes in covalent protein labeling experiments.

References

Application Notes and Protocols for Benzenesulfonyl Fluoride in Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes.[1][2] Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are a class of reactive chemical probes featuring a sulfonyl fluoride "warhead." The sulfonyl fluoride moiety acts as an electrophile that irreversibly reacts with nucleophilic residues, most notably the catalytic serine in the active site of serine hydrolases.[1][3] This covalent modification allows for the detection, identification, and quantification of active enzymes.[1]

The versatility of the sulfonyl fluoride warhead extends beyond serine, as it has been shown to react with other nucleophilic amino acid residues such as tyrosine, lysine, histidine, serine, and threonine, depending on the specific protein microenvironment.[4][5][6] This broad reactivity profile, coupled with the stability of the sulfonyl fluoride group in aqueous solutions, makes BSF-based probes valuable tools in drug discovery and chemical biology.[7] These probes can be functionalized with reporter tags, such as fluorophores for gel-based visualization or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[1] Furthermore, the incorporation of "clickable" handles like alkynes or azides enables two-step labeling procedures using bioorthogonal chemistry, offering greater experimental flexibility.[1][8]

This document provides detailed application notes and protocols for the use of benzenesulfonyl fluoride-based probes in ABPP for target identification and inhibitor screening.

Principle of Action

The core of the ABPP technique lies in the covalent and irreversible modification of an enzyme's active site by the probe. The sulfonyl fluoride moiety of BSF acts as an electrophile that is attacked by a nucleophilic residue, typically the catalytic serine in serine hydrolases.[3] This reaction forms a stable sulfonyl-enzyme adduct, effectively "tagging" the active enzyme.[3] Because this reaction is dependent on the catalytic activity of the enzyme, BSF-based probes will only label functionally active enzymes, providing a direct measure of their activity levels.[1]

Data Presentation

The following tables summarize representative quantitative data for the use of this compound-derived probes in ABPP experiments. Note that optimal conditions may vary depending on the specific probe, proteome, and experimental goals.

Table 1: Typical Probe Labeling Conditions for Serine Hydrolases in Cell Lysate [3]

ParameterValueNotes
Proteome Concentration1.0 mg/mLDetermined by BCA assay.
Probe Concentration1 µMOptimal concentration may vary (0.1 - 10 µM).
Incubation Time30 minutesTime-dependent labeling should be assessed.
Incubation Temperature37°CMimics physiological conditions.
BufferPBS, pH 7.4Standard physiological buffer.

Table 2: Representative Data for Competitive Inhibition Profiling

Inhibitor Concentration% Inhibition of Target Enzyme% Inhibition of Off-Target 1% Inhibition of Off-Target 2
0.1 µM1520
1 µM55105
10 µM953015
100 µM997540

Experimental Protocols

Protocol 1: Gel-Based ABPP for Profiling Serine Hydrolase Activity

This protocol describes the use of a fluorescently-tagged BSF probe to visualize active serine hydrolases in a complex proteome.

Materials:

  • Proteome lysate (e.g., cell or tissue homogenate)

  • Fluorescently-tagged BSF probe (e.g., BSF-rhodamine)

  • Bradford assay reagent or BCA kit

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., Tris-HCl, pH 7.4) without detergents that might inactivate enzymes.[1]

    • Determine the protein concentration using the Bradford or BCA assay.[3]

    • Adjust the protein concentration of the lysate to 1-2 mg/mL.[1]

  • Probe Labeling:

    • Add the BSF-fluorophore probe to a final concentration of 1 µM.[1]

    • Incubate the reaction at room temperature for 30-60 minutes.[1]

    • For competitive profiling, pre-incubate the lysate with an inhibitor for 30 minutes before adding the BSF probe.[1]

  • SDS-PAGE and Visualization:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.[1]

    • Separate the labeled proteins by SDS-PAGE.[1]

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.[1]

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol outlines the workflow for identifying protein targets of a BSF probe using click chemistry and mass spectrometry.

Materials:

  • Proteome lysate

  • Alkyne-tagged BSF probe

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Preparation and Labeling:

    • Prepare and adjust the proteome concentration as described in Protocol 1.

    • Treat the cell lysate with the alkyne-tagged BSF probe (e.g., 10-50 µM) for 1 hour at room temperature.[9]

  • Click Chemistry:

    • To the labeled lysate, add biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).[9]

    • Incubate for 1 hour at room temperature to attach the biotin tag.[1]

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins using cold acetone (B3395972) or methanol.[9]

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 6 M urea).[1][9]

    • Dilute to reduce the SDS concentration and add streptavidin-agarose beads.[9]

    • Incubate for 1-2 hours at 4°C to capture the biotinylated proteins.[9]

    • Wash the beads extensively to remove non-specifically bound proteins.[1]

  • On-Bead Digestion:

    • Resuspend the beads in 2 M urea.[1]

    • Reduce the proteins with DTT and alkylate with IAA.[1]

    • Digest the proteins with trypsin overnight at 37°C.[1]

  • LC-MS/MS Analysis:

    • Collect the tryptic peptides from the supernatant.[1]

    • Analyze the peptides by LC-MS/MS to identify the labeled proteins.[1]

Visualizations

ABPP_Workflow General Workflow for Gel-Based ABPP Proteome Proteome (Cell/Tissue Lysate) Inhibitor Inhibitor (Optional for Competitive Profiling) Proteome->Inhibitor Incubation2 Probe Incubation (30-60 min, RT) Proteome->Incubation2 Incubation1 Pre-incubation (30 min, 37°C) Inhibitor->Incubation1 Probe BSF-Fluorophore Probe Probe->Incubation2 Incubation1->Probe SDS_PAGE SDS-PAGE Separation Incubation2->SDS_PAGE Scanning Fluorescence Gel Scanning SDS_PAGE->Scanning Analysis Data Analysis (Band Intensity) Scanning->Analysis

Caption: Workflow for gel-based activity-based protein profiling (ABPP).

Competitive_ABPP_Logic Logic of Competitive ABPP for Inhibitor Profiling cluster_control Control (No Inhibitor) cluster_inhibitor With Inhibitor Proteome_Control Proteome Probe_Control BSF Probe Proteome_Control->Probe_Control + Labeled_Proteome_Control Labeled Proteome Probe_Control->Labeled_Proteome_Control = High Signal Proteome_Inhibitor Proteome Inhibitor Inhibitor Proteome_Inhibitor->Inhibitor + Inhibited_Proteome Inhibited Proteome Inhibitor->Inhibited_Proteome Probe_Inhibitor BSF Probe Labeled_Proteome_Inhibitor Labeled Proteome Probe_Inhibitor->Labeled_Proteome_Inhibitor = Low/No Signal Inhibited_Proteome->Probe_Inhibitor +

Caption: Logic of competitive ABPP for inhibitor selectivity profiling.

Mass_Spec_ABPP_Workflow Workflow for Mass Spectrometry-Based ABPP Proteome Proteome Probe Alkyne-BSF Probe Proteome->Probe Labeling Labeling Probe->Labeling Click Click Chemistry (Biotin-Azide) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: Workflow for target identification using clickable BSF probes and mass spectrometry.

References

Application of Benzenesulfonyl Fluoride as a Warhead in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl fluoride (B91410) and its derivatives have emerged as a versatile and privileged class of electrophilic warheads in drug discovery. Their unique reactivity profile, balancing stability in aqueous environments with the ability to form covalent bonds with a range of nucleophilic amino acid residues, has positioned them as valuable tools for developing targeted covalent inhibitors (TCIs), chemical probes, and proteolysis-targeting chimeras (PROTACs). Unlike more traditional cysteine-directed warheads like acrylamides, sulfonyl fluorides can react with serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of the "druggable" proteome.[1][2][3] This document provides detailed application notes and protocols for the utilization of the benzenesulfonyl fluoride warhead in drug discovery campaigns.

Mechanism of Action

The this compound warhead functions as an electrophile, where the sulfur atom is susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket. The reaction proceeds via a nucleophilic substitution, resulting in the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.[1][3] The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aryl ring, allowing for the optimization of potency and selectivity.[4]

Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)

Benzenesulfonyl fluorides are increasingly being incorporated into small molecules to create potent and selective TCIs. By forming a covalent bond with the target protein, these inhibitors can achieve prolonged pharmacodynamic effects, increased biochemical efficiency, and the ability to target shallow binding pockets that are often challenging for reversible inhibitors.

Key Advantages of this compound-based TCIs:

  • Broad Amino Acid Reactivity: Enables targeting of proteins that lack a cysteine residue in the binding site.[1][2]

  • Tunable Reactivity: The electrophilicity of the warhead can be modulated through synthetic chemistry to optimize for target engagement while minimizing off-target reactivity.[4]

  • Stable Covalent Adducts: Forms highly stable bonds with target proteins, leading to durable inhibition.[4]

Table 1: Examples of this compound-based Covalent Inhibitors and their Biological Activity

Compound/Probe NameTarget ProteinTarget Residue(s)Assay TypePotency (IC50/EC50/DC50)Cell LineReference(s)
Kinase Inhibitors
XO44Broad-spectrum kinasesConserved LysineIn-cell target engagement-Jurkat[5][6]
Dasatinib (in competition with XO44)Multiple kinasesConserved LysineIn-cell target engagementVaries by kinaseJurkat[5]
Serine Protease Inhibitors
Benzene-1,2-disulfonyl fluorideHuman Neutrophil Elastase (hNE)Catalytic SerineEnzyme InhibitionIC50 = 3.3 µM-[7]
2-(fluorosulfonyl)phenyl fluorosulfateHuman Neutrophil Elastase (hNE)Catalytic SerineEnzyme InhibitionIC50 = 0.24 µM-[7]
GTPase Inhibitors
SOF-436 (Fragment 1)KRASTyr-64, Tyr-71Nucleotide Exchange InhibitionTime-dependent inhibition-[2]
SOF-317 (Fragment 1)RalBTyr-82Nucleotide Exchange InhibitionIC50 = 153 µM (at 6h)-[8]
PROTACs
PROTAC 1 (dBET1 derivative)BRD4-Protein DegradationDC50 < 1 nMBurkitt's Lymphoma (BL) cells[9]
ARV-771BRD2/3/4-Protein DegradationDC50 < 1 nMCastration-Resistant Prostate Cancer (CRPC)[10]
MZ1BRD4-Protein DegradationDC50 = 8 nMH661[10]
ARV-825BRD4-Protein DegradationDC50 < 1 nMBurkitt's Lymphoma (BL) cells[10]
Chemical Probes for Target Identification and Engagement

The ability to attach reporter tags (e.g., alkynes or fluorophores) to this compound scaffolds makes them excellent tools for chemical proteomics.[11] These probes can be used to identify the cellular targets of a compound (target deconvolution), quantify target engagement in live cells, and map the ligandable proteome.[5][12]

Proteolysis-Targeting Chimeras (PROTACs)

The this compound warhead can be incorporated into PROTACs to enable covalent engagement of the target protein. This can lead to more efficient and durable degradation of the protein of interest. The synthesis of such complex molecules is often facilitated by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[10]

Experimental Protocols

Protocol 1: Determination of Enzyme Inhibition (IC50)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a purified enzyme.

Materials:

  • Purified target enzyme

  • This compound inhibitor

  • Enzyme-specific substrate (e.g., a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for the target enzyme)

  • Anhydrous DMSO for inhibitor stock solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the inhibitor in anhydrous DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate.

    • Prepare a working solution of the substrate in assay buffer at a concentration of approximately 2-5 times its Km value.[1]

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the inhibitor dilutions and a vehicle control (assay buffer with DMSO).

    • Add the enzyme solution to all wells except for a negative control (add buffer instead).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a fixed pre-incubation time (e.g., 30 minutes) to allow for covalent modification.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Protocol 2: Cell Viability Assay (EC50)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a this compound-based compound on cell viability.

Materials:

  • Human cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear-bottom cell culture plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the cells for a desired period (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the EC50 value.[2]

Protocol 3: In-Cell Target Engagement using a Competitive Probe

This protocol describes a competitive binding assay to quantify the engagement of a target protein by an unlabeled this compound inhibitor in living cells using a tagged (e.g., alkyne-functionalized) sulfonyl fluoride probe.[13]

Materials:

  • Cells expressing the target protein

  • Unlabeled this compound inhibitor

  • Alkyne-tagged this compound probe

  • Cell lysis buffer

  • Biotin-azide (for click chemistry)

  • Copper(I) catalyst and ligand (e.g., CuSO4, TBTA, sodium ascorbate)

  • Streptavidin-coated beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment:

    • Treat cells with varying concentrations of the unlabeled inhibitor for a specific time to allow for target engagement. Include a vehicle control.

  • Probe Labeling:

    • Add the alkyne-tagged sulfonyl fluoride probe to the cells at a fixed concentration and incubate for a shorter period to label the remaining unoccupied target protein.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the probe-labeled proteins.

  • Affinity Purification and Analysis:

    • Use streptavidin-coated beads to pull down the biotinylated proteins.

    • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • The intensity of the band corresponding to the target protein will decrease with increasing concentrations of the unlabeled inhibitor.

    • Quantify the band intensities to determine the target occupancy (OC50) of the inhibitor.[11]

Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway Inhibition

This compound-based covalent inhibitors have been developed to target kinases in critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[14][15][16]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds Inhibitor Benzenesulfonyl Fluoride Inhibitor Inhibitor->EGFR Covalently Inhibits Target_Engagement_Workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis A 1. Treat cells with unlabeled inhibitor B 2. Add alkyne-tagged sulfonyl fluoride probe A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Biotin-Azide C->D E 5. Streptavidin Pulldown D->E F 6. Elution E->F G 7. SDS-PAGE & Western Blot F->G H 8. Quantify Target Protein G->H I 9. Determine OC50 H->I

References

Application Notes: Site-Specific Modification of Amino Acids with Benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzenesulfonyl fluoride (B91410) and its derivatives are powerful chemical tools utilized for the site-specific, covalent modification of proteins. This class of reagents, known as sulfonyl fluorides (SFs), serves as a privileged warhead in chemical biology and drug discovery. They are most famously employed as irreversible inhibitors of serine proteases, such as trypsin and chymotrypsin, where they react with the catalytic serine residue in the active site. However, their reactivity extends to other nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, and cysteine, making them versatile probes for protein function and structure.

The underlying chemistry, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been recognized as a next-generation "click chemistry" reaction due to its high efficiency and the stability of the S-F bond under physiological conditions, which can be selectively activated within the protein's microenvironment. This context-dependent reactivity allows for the selective labeling of functionally important residues in diverse protein targets, including proteases, transferases, and kinases. The modification is covalent and permanent, making it ideal for applications such as inhibitor discovery, proteome profiling, and the generation of stable protein conjugates.

These notes provide an overview of the applications, reactivity, and protocols for using benzenesulfonyl fluoride derivatives to modify specific amino acid residues in a research or drug development setting.

Mechanism of Action and Specificity

This compound acts as an electrophile, targeting nucleophilic side chains of amino acids. The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl ester or sulfonamide linkage with the protein. The specificity of the modification is largely dictated by the local microenvironment of the target residue, including its accessibility and the presence of nearby residues that can facilitate the reaction.

While classically known for targeting serine, studies have demonstrated that sulfonyl fluorides can react with a range of residues. For instance, 4-(2-aminoethyl) this compound (AEBSF), a common water-soluble derivative, has been shown to modify tyrosine and lysine residues on antibodies and other proteins. The mass of the protein is increased by the mass of the modifying agent; for example, modification with an AEBSF molecule results in a mass shift of +183 Da.

Quantitative Data Summary

The reactivity and inhibitory potential of this compound derivatives vary depending on the target protein and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acids

Amino Acid ResidueReactivity with Sulfonyl FluoridesNotesCitation(s)
Serine (Ser) HighThe primary target in the active site of serine proteases, leading to irreversible inhibition.
Tyrosine (Tyr) Moderate to HighFrequently modified. Reactivity is context-dependent. Studies have identified specific Tyr residues as modification "hot spots".
Lysine (Lys) ModerateThe primary amine of the lysine side chain is a common target for modification.
Histidine (His) ModerateThe imidazole (B134444) ring is nucleophilic and has been observed to be a site of modification.
Threonine (Thr) ModerateCan be targeted, particularly within specific enzyme active sites.
Cysteine (Cys) Low to ModerateWhile nucleophilic, free thiols are often involved in disulfide bonds. If a free thiol is available, it can be a target.

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of AEBSF against Common Serine Proteases

ProteaseTypical IC₅₀ (µM)NotesCitation(s)
Trypsin< 15 µMMeasured by inhibition of peptide substrate cleavage.
Chymotrypsin~70 µMVaries based on experimental conditions.
Plasmin~80 µMVaries based on experimental conditions.
Thrombin~100 µMVaries based on experimental conditions.
Kallikrein~200 µMVaries based on experimental conditions.

Note: IC₅₀ values are approximate and can vary based on the specific assay conditions, including substrate concentration, pH, and temperature. It is recommended to perform a titration experiment to determine the optimal concentration for a specific application.

Diagrams

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// Reactants Protein [ label="{Protein | Nucleophilic Side Chain (e.g., Tyr-OH)}", fillcolor="#F1F3F4" ]; BSF [ label="{this compound | SO₂F}", fillcolor="#F1F3F4" ];

// Products ModifiedProtein [ label="{Covalently Modified Protein | Protein-SO₂-Benzene}", fillcolor="#F1F3F4" ]; Fluoride [ label="{Fluoride Ion | F⁻}", fillcolor="#F1F3F4" ];

// Invisible node for reaction arrow ReactionNode [shape=point, width=0, height=0];

// Edges Protein:sidechain -> ReactionNode [arrowhead=none, color="#34A853", penwidth=2]; BSF:group -> ReactionNode [arrowhead=none, color="#EA4335", penwidth=2]; ReactionNode -> ModifiedProtein:adduct [label=" Covalent Bond Formation", fontcolor="#5F6368", color="#4285F4", penwidth=2, arrowhead=normal]; ReactionNode -> Fluoride [label=" Displacement", fontcolor="#5F6368", color="#4285F4", penwidth=2, arrowhead=normal];

// Title labelloc="t"; label="Mechanism of Covalent Modification"; fontcolor="#202124"; fontsize=16; } enddot Caption: Reaction of this compound with a protein's nucleophilic residue.

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// Edges PrepProtein -> Labeling [color="#4285F4", arrowhead=normal]; PrepReagent -> Labeling [color="#4285F4", arrowhead=normal]; Labeling -> Quench [color="#4285F4", arrowhead=normal]; Quench -> Purification [color="#4285F4", arrowhead=normal]; Purification -> Analysis [color="#4285F4", arrowhead=normal];

// Title labelloc="t"; label="General Workflow for Protein Modification"; fontcolor="#202124"; fontsize=16; } enddot Caption: Workflow for site-specific protein modification and analysis.

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions

This protocol describes the preparation of a stock solution for a this compound derivative. Note: Benzenesulfonyl fluorides can be moisture-sensitive and should be handled in a dry environment. They are often dissolved in an anhydrous organic solvent.

Materials:

  • This compound (or derivative, e.g., AEBSF hydrochloride)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate Mass: Determine the mass of the sulfonyl fluoride powder required to prepare a stock solution of the desired concentration (e.g., 100 mM). For AEBSF hydrochloride (MW: 239.69 g/mol ), 23.97 mg is needed to make 1 mL of a 100 mM stock.

  • Dissolution: Under a fume hood, carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO or another suitable solvent. Vortex briefly to ensure complete dissolution. Gentle warming to 37°C can aid solubility if needed.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.

Protocol 2: General Procedure for Protein Modification

This protocol provides a general method for labeling a purified protein with a this compound reagent. Optimal conditions (pH, temperature, time, and reagent concentration) should be empirically determined for each protein.

Materials:

  • Purified protein of interest (1-10 mg/mL)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-9.0. Avoid buffers with primary amines like Tris if lysine modification is undesirable during the reaction step.

  • This compound stock solution (from Protocol 1)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Ensure the purified protein is in the desired Reaction Buffer. The slightly alkaline pH (8.0-9.0) facilitates the deprotonation of tyrosine and lysine residues, enhancing their nucleophilicity.

  • Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the reagent over the protein. b. Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing. Monitor the reaction progress if possible.

  • Quenching the Reaction: a. To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amine in Tris will consume any unreacted sulfonyl fluoride. b. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: a. Remove the unreacted reagent and quenching molecules by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with the desired final storage buffer. b. Alternatively, perform dialysis against a suitable buffer.

  • Storage: Store the modified protein at 4°C (short-term) or -80°C (long-term).

Protocol 3: Analysis of Modification by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify the specific amino acid residues modified by the sulfonyl fluoride reagent.

Materials:

  • Modified protein sample (from Protocol 2)

  • Denaturation Buffer: 6 M Guanidine-HCl

  • Reducing Agent: 25 mM Dithiothreitol (DTT)

  • Alkylating Agent: 50 mM Iodoacetamide (IAM)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH ~7.8

  • Trypsin (proteomics grade)

  • Formic Acid (FA)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Denaturation and Reduction: Denature the protein sample (~20 µg) in Denaturation Buffer and reduce disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.

  • Alkylation: Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove the denaturing and alkylating agents by buffer exchange into Digestion Buffer using a spin filter (e.g., 3-kDa cutoff).

  • Enzymatic Digestion: Add trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w) and incubate at 37°C for 4 hours to overnight.

  • Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system. b. Set the mass spectrometer to perform data-dependent acquisition to collect MS/MS spectra of the most abundant peptide ions.

  • Data Analysis: a. Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data. b. Include the mass of the benzenesulfonyl adduct as a variable modification on all potential target residues (Ser, Tyr, Lys, His, Thr, Cys). For AEBSF, this is +183.04 Da. c. Manually validate the MS/MS spectra of any identified modified peptides to confirm the site of modification.

Benzenesulfonyl Fluoride in SuFEx Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzenesulfonyl fluoride (B91410) and related sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx is a powerful, next-generation click chemistry that leverages the unique reactivity of the S-F bond to create robust connections for applications in materials science, chemical biology, and drug discovery.[1][2] Benzenesulfonyl fluoride and its derivatives are key electrophiles in this chemistry, offering a balance of stability and reactivity.[3][4][5]

Introduction to SuFEx Click Chemistry

Introduced by K. Barry Sharpless and coworkers in 2014, SuFEx chemistry is centered around the reliable and selective reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silyl (B83357) ether or an amine, to form a stable sulfonate or sulfonamide linkage, respectively.[2][6][7] The reaction is characterized by its high efficiency, broad functional group tolerance, and often mild reaction conditions, making it a true "click" reaction.[8][9] Unlike more traditional sulfonyl chlorides, sulfonyl fluorides are generally stable to hydrolysis and reduction, providing significant advantages in various synthetic contexts.[2][5][10]

Key Applications of this compound in SuFEx

The versatility of this compound and its analogues has led to their use in a wide array of applications:

  • Polymer Synthesis: The creation of high-molecular-weight polysulfates and polysulfonates with excellent thermal and mechanical properties.[10][11][12][13]

  • Bioconjugation: The labeling and modification of biomolecules, including proteins and DNA, due to the biocompatible nature of the reaction under certain conditions.[14][15]

  • Drug Discovery and Medicinal Chemistry: The rapid synthesis of compound libraries for high-throughput screening and the development of covalent inhibitors.[1][4][16]

Quantitative Data Summary

The following tables summarize key quantitative data from representative SuFEx reactions involving sulfonyl fluorides.

Table 1: Polymerization of Bisphenol A (BPA) Derivatives via SuFEx

Monomer 1Monomer 2Catalyst (mol%)SolventTime (h)Mₙ (kDa)PDIYield (%)Reference
BPA bis(fluorosulfate)BPA bis(silyl ether)DBU (10)NMP12451.8>99[10][11]
BPA bis(fluorosulfate)BPA bis(silyl ether)BEMP (5)DMF6521.7>99[10][11]
BPA bis(fluorosulfate)BPA bis(silyl ether)CsF (10)NMP24382.1>99[10]
Aryl silyl etherAryl fluorosulfateQ+[FHF]⁻ (0.05)Not specifiedNot specifiedHighNarrowNot specified[13]

Mₙ: Number-average molecular weight; PDI: Polydispersity index; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; BEMP: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine; NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide.

Table 2: Bioconjugation and Small Molecule Synthesis via SuFEx

ElectrophileNucleophileConditionsTimeYield (%)ApplicationReference
Iminosulfur oxydifluoridePrimary AmineAqueous Buffer, rt5 minup to 98Bioconjugation[14]
Iminosulfur oxydifluoridePhenolAqueous Buffer, rtNot specifiedup to 99Bioconjugation[14]
Ethenesulfonyl fluorideChitosanDMSO, 50 °C18 h98Polymer Modification[7]
Aryl FluorosulfateFree TyrosineBio-tolerableNot specifiedNot specifiedProtein Modification[15]

Experimental Protocols

Protocol 1: General Procedure for SuFEx Polymerization of Polysulfates

This protocol describes the synthesis of a polysulfate from a bis(arylfluorosulfate) and a bis(arylsilyl) ether, based on the work of Dong et al.[10][11]

Materials:

  • Bis(arylfluorosulfate) monomer (e.g., Bisphenol A bis(fluorosulfate))

  • Bis(arylsilyl) ether monomer (e.g., Bisphenol A bis(tert-butyldimethylsilyl) ether)

  • Catalyst (e.g., DBU, BEMP, or a fluoride salt like CsF)

  • Anhydrous solvent (e.g., NMP or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bis(arylfluorosulfate) monomer (1.0 eq) and the bis(arylsilyl) ether monomer (1.0 eq).

  • Add the anhydrous solvent to achieve a desired monomer concentration (typically 0.1-1 M).

  • Stir the mixture until all solids are dissolved.

  • Add the catalyst (e.g., DBU, 5-10 mol%) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by GPC or NMR. The reaction is typically complete within 6-24 hours.

  • Once the desired molecular weight is achieved, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: General Procedure for SuFEx-mediated Bioconjugation

This protocol provides a general guideline for the conjugation of a sulfonyl fluoride-containing molecule to a primary amine on a biomolecule, such as a protein or DNA, in an aqueous buffer.[14]

Materials:

  • Sulfonyl fluoride-containing molecule (e.g., an iminosulfur oxydifluoride derivative)

  • Biomolecule with an available primary amine (e.g., amine-tagged DNA or protein with accessible lysine (B10760008) residues)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Standard laboratory equipment for handling biomolecules

Procedure:

  • Dissolve the biomolecule in the aqueous buffer to a desired concentration.

  • Prepare a stock solution of the sulfonyl fluoride-containing molecule in a water-miscible organic solvent (e.g., DMSO).

  • Add the sulfonyl fluoride stock solution to the biomolecule solution with gentle mixing. The final concentration of the organic solvent should be kept low (e.g., <5%) to maintain the integrity of the biomolecule.

  • Incubate the reaction mixture at room temperature for a specified period (ranging from minutes to hours).

  • Monitor the reaction progress using an appropriate analytical technique, such as HPLC, mass spectrometry, or SDS-PAGE.

  • Purify the bioconjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules.

Visualizations

The following diagrams illustrate key concepts and workflows related to SuFEx chemistry.

SuFEx_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products R-SO2F Sulfonyl Fluoride (R-SO₂F) R-SO2-Nu Sulfonate Product (R-SO₂-Nu) R-SO2F->R-SO2-Nu SuFEx Reaction Nu-SiR3 Silyl Ether (Nu-SiR₃) Nu-SiR3->R-SO2-Nu Catalyst Base Catalyst (e.g., DBU, [FHF]⁻) Catalyst->R-SO2F Activation F-SiR3 Silyl Fluoride (F-SiR₃)

Caption: General mechanism of the SuFEx reaction.

Polymerization_Workflow Monomer_Prep Monomer Synthesis (Bis-fluorosulfate & Bis-silyl ether) Polymerization SuFEx Polymerization (Monomers + Catalyst in Solvent) Monomer_Prep->Polymerization Precipitation Polymer Precipitation (in non-solvent, e.g., Methanol) Polymerization->Precipitation Purification Purification & Drying (Filtration, Washing, Vacuum) Precipitation->Purification Characterization Polymer Characterization (GPC, NMR, etc.) Purification->Characterization

Caption: Workflow for polysulfate synthesis via SuFEx.

Bioconjugation_Workflow Reactant_Prep Prepare Solutions (Biomolecule in buffer, SuFEx reagent in DMSO) Reaction SuFEx Reaction (Mix solutions, Incubate at RT) Reactant_Prep->Reaction Monitoring Reaction Monitoring (HPLC, MS, SDS-PAGE) Reaction->Monitoring Purification Purification (Size-Exclusion Chromatography, Dialysis) Reaction->Purification Monitoring->Purification Analysis Bioconjugate Analysis Purification->Analysis

Caption: Workflow for SuFEx-mediated bioconjugation.

References

Application Notes and Protocols for AEBSF as a Protease Inhibitor in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the effective use of 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) as a serine protease inhibitor in the preparation of cell lysates for various downstream applications. AEBSF is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin.[1][2] It offers significant advantages over the more traditional serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF), including enhanced stability in aqueous solutions and lower toxicity.[3][4]

Key Advantages of AEBSF

  • Superior Aqueous Stability: AEBSF is significantly more stable in aqueous buffers compared to PMSF, which hydrolyzes rapidly.[3][5] This ensures sustained protease inhibition throughout lengthy experimental procedures.

  • Lower Toxicity: AEBSF is considerably less toxic than PMSF, enhancing laboratory safety.[4][6]

  • Water Soluble: Its high solubility in water eliminates the need for organic solvents like DMSO or ethanol (B145695) for stock solution preparation, which can be detrimental in certain cellular assays.[5]

Data Presentation

Table 1: Comparison of AEBSF and PMSF Properties
FeatureAEBSF HydrochloridePhenylmethylsulfonyl Fluoride (PMSF)
Toxicity Lower toxicity, considered a safer alternative.[3][4]Highly toxic and requires careful handling.[6]
Solubility in Water High (200 mg/mL).[5]Poorly soluble; typically dissolved in organic solvents.[5]
Stability in Aqueous Solution More stable, with a longer half-life (e.g., ~70% remains after 22 hours at 4°C in phosphate (B84403) buffer).[5]Unstable, with a short half-life (e.g., ~35 minutes at pH 8.0).[7]
Working Concentration Typically 0.1 - 1.0 mM.[1][2]Typically 0.1 - 1.0 mM.[6]
Mechanism of Action Irreversible serine protease inhibitor.[3]Irreversible serine protease inhibitor.[3]
Table 2: Representative Data on the Efficacy of Protease Inhibitors in Preventing Protein Degradation

This table illustrates the expected outcome on total protein yield and the integrity of a target protein (e.g., GAPDH) in a cell lysate prepared for Western blotting.

InhibitorTotal Protein Yield (mg/mL)Target Protein Integrity (GAPDH band intensity, arbitrary units)Notes
None 2.165,000Significant degradation of total and target protein is expected.
AEBSF (1 mM) 2.895,000Effectively preserves total protein and target protein integrity.[8]
PMSF (1 mM) 2.688,000Effective, but less stable in aqueous buffer, potentially leading to some degradation over time.[8]
Commercial Protease Inhibitor Cocktail 2.998,000Provides broad-spectrum inhibition of various protease classes.[8]

Experimental Protocols

Protocol 1: Preparation of 100 mM AEBSF Stock Solution

Materials:

  • AEBSF Hydrochloride (MW: 239.7 g/mol )

  • Nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 23.97 mg of AEBSF hydrochloride.

  • Dissolve the powder in 1 mL of nuclease-free water or DMSO to achieve a 100 mM stock solution.[2]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The aqueous stock solution is stable for several months at this temperature.[2]

Protocol 2: Preparation of Mammalian Cell Lysate for Western Blotting

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA or NP-40 buffer, see recipes below)

  • 100 mM AEBSF stock solution

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

Lysis Buffer Recipes:

  • RIPA (Radioimmunoprecipitation Assay) Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40 (or Triton X-100), 0.5% sodium deoxycholate, 0.1% SDS. This is a stringent buffer suitable for whole-cell extracts.[8]

  • NP-40 Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40. This is a milder buffer often used to preserve protein-protein interactions.[9]

Procedure:

  • Place the cell culture dish on ice.

  • For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Prepare the lysis buffer on ice. Immediately before use, add the 100 mM AEBSF stock solution to the lysis buffer to a final concentration of 0.1-1.0 mM. For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution per 1 mL of lysis buffer.[8]

  • Add the appropriate volume of ice-cold lysis buffer containing AEBSF to the cells (e.g., 500 µL for a 10 cm dish).[8]

  • For adherent cells, use a cell scraper to gently collect the cells into the lysis buffer. For suspension cells, resuspend the cell pellet in the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[8]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).

  • The protein lysate is now ready for downstream applications. For long-term storage, aliquot the lysate and store at -80°C.

Protocol 3: Immunoprecipitation using AEBSF in Lysis Buffer

Materials:

  • Prepared cell lysate (from Protocol 2)

  • Primary antibody specific to the protein of interest

  • Protein A/G-coupled agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., lysis buffer with reduced detergent concentration or PBS)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or low pH glycine (B1666218) buffer)

Procedure:

  • To the pre-cleared cell lysate, add the primary antibody at the recommended concentration.

  • Incubate for 1-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

  • Add the appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Carefully remove the supernatant.

  • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • After the final wash, remove all residual buffer.

  • Elute the immunoprecipitated proteins from the beads using an appropriate Elution Buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

Mandatory Visualizations

Experimental Workflow for Cell Lysis```dot

Mechanism of AEBSF Inhibition

G cluster_0 Serine Protease Active Site cluster_1 Inactive Sulfonyl-Enzyme Complex Serine-OH Serine-OH Serine-O-SO2-R Serine-O-SO2-R Serine-OH->Serine-O-SO2-R Covalent Modification Histidine-N Histidine-N AEBSF AEBSF AEBSF->Serine-OH Nucleophilic Attack

Caption: Irreversible inhibition of a serine protease by AEBSF.

SREBP Signaling Pathway and AEBSF Inhibition

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Binding (High Sterols) S1P Site-1 Protease (S1P) (Serine Protease) SREBP_SCAP->S1P Transport to Golgi (Low Sterols) S2P Site-2 Protease (S2P) S1P->S2P Cleavage of SREBP nSREBP nSREBP (Active Transcription Factor) S2P->nSREBP Second Cleavage nucleus Nucleus nSREBP->nucleus Translocation gene_expression Target Gene Expression (Lipid Homeostasis) nucleus->gene_expression Activation AEBSF AEBSF AEBSF->S1P Inhibition

References

Application Notes and Protocols for Benzenesulfonyl Fluoride Probes in Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl fluoride (B91410) (BSF) probes are a powerful class of chemical tools for target identification and validation in drug discovery and chemical biology.[1][2] These probes possess a unique reactivity profile, enabling them to form stable covalent bonds with a range of nucleophilic amino acid residues within protein binding sites, including serine, threonine, tyrosine, lysine, and histidine.[1][3] This broad reactivity, which is dependent on the specific protein microenvironment, expands the scope of the "druggable" proteome beyond traditional cysteine-targeting covalent probes.[4]

Typically, BSF probes are designed with a modular architecture consisting of three key components:

  • A benzenesulfonyl fluoride "warhead": This electrophilic group is responsible for the covalent reaction with the target protein.

  • A recognition element: This variable component is designed to direct the probe to a specific protein or family of proteins.

  • A reporter tag or handle: Often an alkyne or azide (B81097) group, this functional handle allows for the subsequent attachment of a biotin (B1667282) tag for enrichment or a fluorophore for visualization via "click chemistry."[3][5][6]

The primary application of BSF probes is in Activity-Based Protein Profiling (ABPP) , a technique used to identify and quantify the active state of enzymes in complex biological samples.[7][8] In a competitive ABPP workflow, a biological sample is pre-incubated with a small molecule of interest before the addition of a clickable BSF probe. A reduction in probe labeling of a specific protein in the presence of the small molecule indicates that the protein is a target of that molecule. Subsequent enrichment of the biotinylated probe-labeled proteins and analysis by mass spectrometry allows for the identification of these targets.

Data Presentation

The following tables summarize representative quantitative data from chemoproteomic studies utilizing sulfonyl fluoride probes for target identification.

Table 1: Kinase Targets Identified in Live Cells Using a Lysine-Targeted Sulfonyl Fluoride Probe

ProbeNumber of Endogenous Kinases IdentifiedCell LineReference
XO44 (Probe 2)133Jurkat[9][10]
Probe 1>100Jurkat[10]
Probe 3>50Jurkat[10]

Table 2: Amino Acid Residue Selectivity of a Phenylsulfonyl Fluoride Probe in HEK293 Lysates

Amino Acid ResiduePercentage of Identified AdductsReference
Tyrosine~60%[11]
Lysine~40%[11]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized this compound Probe

This protocol describes a general method for the synthesis of a clickable this compound probe containing a terminal alkyne for subsequent click chemistry applications.

Materials:

Procedure:

  • Dissolve 4-ethynylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile.

  • Add potassium fluoride (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter the mixture to remove excess KF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the 4-ethynylthis compound probe.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Labeling of Proteins in Cell Lysates with a Clickable BSF Probe

This protocol details the labeling of proteins in a complex proteome with an alkyne-functionalized BSF probe.

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Alkyne-functionalized BSF probe (e.g., 10 mM stock in DMSO)

  • BCA Protein Assay Kit

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice or by passing through a narrow-gauge needle.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

  • Adjust the proteome concentration to 1-2 mg/mL with Lysis Buffer.

  • Add the alkyne-functionalized BSF probe from the DMSO stock solution to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should not exceed 1% (v/v).

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • The probe-labeled lysate is now ready for downstream applications such as click chemistry.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol describes a competitive ABPP experiment to identify the targets of a small molecule inhibitor.

Materials:

  • Cell lysate (prepared as in Protocol 2)

  • Small molecule inhibitor of interest (stock solution in DMSO)

  • Alkyne-functionalized BSF probe (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Aliquot equal amounts of cell lysate (e.g., 50 µL of 1 mg/mL) into microcentrifuge tubes.

  • To the experimental samples, add the small molecule inhibitor at various concentrations. To the control sample, add an equivalent volume of DMSO.

  • Pre-incubate the lysates with the inhibitor or DMSO for 30 minutes at 37°C.

  • Add the alkyne-functionalized BSF probe to all samples to a final concentration of 1 µM.

  • Incubate for an additional 30-60 minutes at 37°C.

  • Proceed to the click chemistry reaction (Protocol 4) to attach a biotin tag for enrichment and subsequent mass spectrometry analysis.

Protocol 4: Click Chemistry for Biotinylation of Probe-Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.[12]

Materials:

  • Probe-labeled protein sample (from Protocol 2 or 3)

  • Biotin-azide (e.g., 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in water)

Procedure:

  • To the probe-labeled protein sample (e.g., 50 µL), add the click chemistry reagents in the following order to achieve the indicated final concentrations:

    • Biotin-azide (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO₄ (1 mM)

  • Vortex the reaction mixture briefly.

  • Incubate at room temperature for 1 hour in the dark.

  • The biotinylated protein sample is now ready for enrichment.

Protocol 5: Enrichment of Biotinylated Proteins using Streptavidin Beads

This protocol details the pull-down of biotinylated proteins using streptavidin-conjugated magnetic beads.[13][14]

Materials:

  • Biotinylated protein sample (from Protocol 4)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Magnetic rack

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them three times with PBS.

  • Add the biotinylated protein sample to the equilibrated beads.

  • Incubate for 1 hour at room temperature with gentle rotation to allow for binding.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally three times with Wash Buffer 3 to remove non-specifically bound proteins.

  • The enriched proteins on the beads are now ready for on-bead digestion and mass spectrometry analysis.

Protocol 6: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the enriched proteins for analysis by mass spectrometry.

Materials:

  • Enriched protein-bound beads (from Protocol 5)

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic acid

  • C18 desalting spin column

Procedure:

  • Resuspend the protein-bound beads in Reduction Buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

  • Wash the beads with 50 mM ammonium bicarbonate.

  • Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (e.g., 1 µg).

  • Incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

  • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • Elute the peptides and dry them in a vacuum centrifuge.

  • The dried peptides are now ready for reconstitution and analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_abpp Activity-Based Protein Profiling cluster_analysis Target Identification start Starting Materials synthesis Chemical Synthesis start->synthesis probe Clickable BSF Probe synthesis->probe lysate Cell Lysate labeling Probe Labeling probe->labeling lysate->labeling inhibitor Inhibitor (Optional) inhibitor->lysate click Click Chemistry (Biotinylation) labeling->click enrichment Streptavidin Enrichment click->enrichment ms LC-MS/MS Analysis enrichment->ms identification Target Protein Identification ms->identification

Caption: General workflow for target identification using BSF probes.

competitive_abpp cluster_control Control cluster_inhibitor Experiment control Control (DMSO) control_lysate Cell Lysate control->control_lysate inhibitor Inhibitor Treatment inhibitor_lysate Cell Lysate inhibitor->inhibitor_lysate control_probe Add BSF Probe control_lysate->control_probe control_labeled High Probe Labeling control_probe->control_labeled compare Compare Labeling (via Mass Spectrometry) control_labeled->compare inhibitor_treatment Pre-incubate with Inhibitor inhibitor_lysate->inhibitor_treatment inhibitor_probe Add BSF Probe inhibitor_treatment->inhibitor_probe inhibitor_labeled Low/No Probe Labeling inhibitor_probe->inhibitor_labeled inhibitor_labeled->compare target Identified Target compare->target

Caption: Logic of competitive ABPP for target identification.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization autophos Autophosphorylation EGFR->autophos Probe BSF-Kinase Probe (e.g., Erlotinib-SF) Probe->EGFR Covalent Inhibition of Kinase Activity GRB2_SOS GRB2/SOS autophos->GRB2_SOS PI3K PI3K autophos->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: EGFR signaling pathway and the point of intervention for BSF probes.

References

Application Notes and Protocols for Incorporating Benzenesulfonyl Fluoride into Chemical Biology Toolkits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives have emerged as powerful and versatile covalent probes in chemical biology.[1][2] Their unique reactivity profile allows for the specific and stable modification of several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, within the proteome.[1][2] This "context-dependent" reactivity, which requires a specific protein microenvironment for efficient reaction, makes BSF-based probes highly valuable for a range of applications, from enzyme inhibition to target identification and validation.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing benzenesulfonyl fluoride-based probes in chemical biology workflows, including activity-based protein profiling (ABPP), target engagement studies, and chemoproteomic analysis.

Core Applications

This compound probes are integral to several key areas of chemical biology research:

  • Covalent Inhibition: BSF derivatives serve as effective irreversible inhibitors, particularly for serine proteases like trypsin and chymotrypsin, by covalently modifying the active site serine residue.[1] This has led to the development of widely used protease inhibitor cocktails containing compounds like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)this compound (AEBSF).[1]

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to label and quantify the active state of enzymes in complex biological samples. BSF probes, often equipped with reporter tags such as fluorophores or biotin (B1667282), are used to profile the activity of various enzyme classes, most notably serine hydrolases.

  • Target Identification and Validation: "Clickable" BSF probes, featuring an alkyne or azide (B81097) handle, are instrumental in identifying the cellular targets of small molecules.[3] These probes allow for the covalent labeling of target proteins, followed by bioorthogonal ligation to a reporter tag for enrichment and subsequent identification by mass spectrometry.

  • Chemoproteomics: BSF-based chemoproteomics enables the global profiling of protein reactivity and ligandability in native biological systems. This approach provides valuable insights into protein function, signaling pathways, and the mechanism of action of drugs.

Data Presentation: Quantitative Parameters for BSF Probe Experiments

The following tables summarize key quantitative data for designing and performing experiments with this compound probes.

ParameterValueApplicationSource
Probe Concentration
In-gel Fluorescence1 µMABPP[4]
Live Cell Labeling1-10 µMABPP[5]
Cell Lysate Labeling2 µMKinase Profiling[2]
Incubation Time
In-gel Fluorescence30-60 minABPP[4]
Live Cell Labeling30 minKinase Profiling[2]
Cell Lysate Labeling30 minGeneral ABPP[6]
Click Chemistry Reagents
Azide-Biotin/Fluorophore100 µMTarget Enrichment/Visualization[4]
Copper (II) Sulfate (B86663) (CuSO₄)1 mMCatalyst[4]
TBTA100 µMLigand[4]
TCEP1 mMReducing Agent[4]
Mass Spectrometry
Protease for DigestionTrypsinProtein Identification[4][7]
Enrichment MethodStreptavidin-agarose beadsBiotinylated Proteins/Peptides[4]

Table 1: General quantitative parameters for BSF-based chemical biology experiments.

ReagentStock ConcentrationFinal ConcentrationSolvent
BSF-Alkyne Probe10 mM1-10 µMDMSO
Azido-Rhodamine5 mM100 µMDMSO
Azide-Biotin10 mM100 µMDMSO
CuSO₄·5H₂O50 mM1 mMH₂O
TCEP50 mM1 mMH₂O
TBTA2 mM100 µMDMSO/t-BuOH

Table 2: Recommended stock and final concentrations for click chemistry reagents used with BSF-alkyne probes.

Experimental Protocols

Protocol 1: In-Gel Fluorescence Profiling of Serine Hydrolase Activity

This protocol describes the use of a fluorescently-tagged BSF probe to visualize active serine hydrolases in a complex proteome.

Materials:

  • Cell or tissue lysate

  • BSF-fluorophore probe (e.g., BSF-rhodamine)

  • Bradford assay reagent or equivalent for protein quantification

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS with 0.1% Triton X-100). Determine the protein concentration using a standard protein assay. Adjust the protein concentration to 1-2 mg/mL.

  • Probe Labeling:

    • To 50 µL of the prepared proteome, add the BSF-fluorophore probe to a final concentration of 1 µM.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Competitive Profiling (Optional): To assess the selectivity of an inhibitor, pre-incubate the lysate with the inhibitor for 30 minutes at 37°C before adding the BSF-fluorophore probe.

  • SDS-PAGE and Visualization:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Chemoproteomic Target Identification using a Clickable BSF Probe

This protocol details the use of an alkyne-tagged BSF probe for the enrichment and identification of target proteins from a complex proteome by mass spectrometry.

Materials:

  • Cell or tissue lysate

  • BSF-alkyne probe

  • Azide-biotin

  • Click chemistry reagents (see Table 2)

  • Streptavidin-agarose beads

  • Urea, DTT, Iodoacetamide (IAA), and Trypsin for protein digestion

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Labeling:

    • Treat the proteome (1 mg of total protein) with the BSF-alkyne probe at a final concentration of 5 µM for 60 minutes at room temperature.

  • Competitive Labeling (for target validation): Pre-incubate the proteome with a small molecule inhibitor (e.g., 10 µM) for 30 minutes prior to adding the BSF-alkyne probe.

  • Click Chemistry Reaction:

    • To the labeled proteome, sequentially add azide-biotin, TCEP, TBTA ligand, and copper(II) sulfate to the final concentrations specified in Table 2.

    • Incubate for 1 hour at room temperature to attach the biotin tag.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins using a chloroform/methanol extraction.

    • Resuspend the protein pellet in a buffer containing 6 M urea.

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing 2 M urea.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant from the beads.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify the peptides using a suitable proteomics software suite. Proteins with significantly reduced peptide abundance in the inhibitor-treated sample are identified as targets.

Visualizations

G cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow proteome Complex Proteome (Lysate or Live Cells) labeled_proteome Covalently Labeled Proteome proteome->labeled_proteome Covalent Modification probe BSF-Alkyne Probe probe->labeled_proteome click_reaction Click Chemistry (CuAAC) labeled_proteome->click_reaction biotinylated_proteome Biotinylated Proteome click_reaction->biotinylated_proteome azide_biotin Azide-Biotin azide_biotin->click_reaction enrichment Streptavidin Enrichment biotinylated_proteome->enrichment digestion On-Bead Digestion (Trypsin) enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis target_id Target Protein Identification ms_analysis->target_id G cluster_pathway Targeting a Kinase Signaling Pathway with BSF Probes inhibitor BSF-based Kinase Inhibitor kinase Protein Kinase (e.g., SRC) inhibitor->kinase Covalent Modification of Lysine p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein downstream Downstream Signaling p_substrate->downstream G cluster_logic Logical Flow for Competitive Profiling start Start pre_incubate Pre-incubate Proteome with Inhibitor or DMSO start->pre_incubate add_probe Add BSF-Alkyne Probe pre_incubate->add_probe click_chem Perform Click Chemistry with Azide-Biotin add_probe->click_chem enrich Enrich Biotinylated Proteins click_chem->enrich analyze Analyze by LC-MS/MS enrich->analyze compare Compare Protein Abundance (Inhibitor vs. DMSO) analyze->compare target Target Identified compare->target  Reduced Abundance no_target No Significant Change compare->no_target  No Change

References

Application Note: Utilizing Benzenesulfonyl Fluoride for Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), are classic chemical biology tools used primarily as irreversible inhibitors of serine proteases.[1][2] These compounds form a stable, covalent bond with the active site serine residue, rendering the enzyme inactive.[2][3] This property makes them invaluable for a range of applications, including the preservation of proteins from degradation during purification, the identification of active site residues, and the quantitative study of enzyme inhibition kinetics.[1] This document provides an overview of BSF's mechanism of action and detailed protocols for its use in studying enzyme kinetics.

Mechanism of Action

Sulfonyl fluorides, including BSF and the related compound phenylmethylsulfonyl fluoride (PMSF), act as mechanism-based irreversible inhibitors.[3] The inhibition process involves the sulfonylation of the catalytic serine residue within the enzyme's active site.[3] This occurs via a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I), similar to a Michaelis-Menten complex. This initial binding is characterized by the inhibition constant, KI.[4]

  • Covalent Modification: The hydroxyl group of the active site serine performs a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme ester linkage (E-I), effectively inactivating the enzyme.[3][5] This step is described by the first-order rate constant, kinact.[4]

The overall potency of an irreversible inhibitor like BSF is best described by the second-order rate constant kinact/KI.[4][6]

G E Active Enzyme (E) + Serine-OH EI Reversible E·I Complex E->EI k_on / k_off (Reversible Binding) I Benzenesulfonyl Fluoride (I) E_I Covalently Modified Inactive Enzyme (E-I) EI->E_I k_inact (Covalent Attack) HF HF E_I->HF

Caption: Mechanism of irreversible inhibition of a serine protease by BSF.

Applications in Research
  • Protein Purification: BSF and its more soluble and stable analogue AEBSF are commonly added to lysis buffers to prevent proteolysis of target proteins by endogenous serine proteases.[1]

  • Active Site Probing: As BSF specifically targets active site serines, it can be used to identify these crucial catalytic residues.

  • Enzyme Kinetics: BSF is a model compound for studying the kinetics of irreversible inhibition, allowing for the determination of key kinetic parameters like kinact and KI.[7][8]

  • Drug Development: Understanding how compounds like BSF irreversibly inhibit enzymes is crucial in the design of covalent inhibitor drugs, which can offer prolonged duration of action.[6]

Quantitative Data Summary

The following table summarizes kinetic data for the inhibition of various serine proteases by sulfonyl fluorides. Note that PMSF is structurally related to BSF and often used for similar purposes.

EnzymeInhibitorkinact (s⁻¹)KI (mM)kinact/KI (M⁻¹s⁻¹)Conditions
α-ChymotrypsinPMSF~0.25~0.08~3100pH 7.0, 25°C
TrypsinPMSF~0.003~0.2~15pH 8.1, 25°C
Neutrophil ElastasePMSF~0.02--pH 7.5, 25°C
Cathepsin GPMSF~0.014--pH 7.5, 25°C

Data compiled from various sources. PMSF (phenylmethylsulfonyl fluoride) data is often used as a proxy for this compound derivatives. Half-times for inhibition by 1 mM PMSF for chymotrypsin (B1334515) and trypsin are approximately 2.8 s and 237 s, respectively.[3]

Protocols

Protocol 1: Determination of kinact and KI

This protocol describes the "kobs" method for determining the kinetic parameters of an irreversible inhibitor.[8] The enzyme is incubated with various concentrations of the inhibitor, and the residual enzyme activity is measured at different time points.

Materials:

  • Purified enzyme of interest (e.g., Trypsin, Chymotrypsin).

  • This compound (BSF) or AEBSF.

  • Anhydrous solvent for inhibitor stock (e.g., DMSO, Ethanol).[2]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Chromogenic or fluorogenic substrate specific to the enzyme.

  • Microplate reader.

  • 96-well microplates.

Experimental Workflow:

G start Start prep Prepare Enzyme and Inhibitor Stock Solutions start->prep incubate Incubate Enzyme with various [Inhibitor] concentrations prep->incubate aliquot Withdraw aliquots at specific time intervals incubate->aliquot assay Measure residual enzyme activity using a suitable substrate aliquot->assay plot1 Plot ln(% Activity) vs. Time for each [Inhibitor] assay->plot1 k_obs Determine k_obs from the slope of each line (Slope = -k_obs) plot1->k_obs plot2 Plot k_obs vs. [Inhibitor] k_obs->plot2 calc Fit data to Michaelis-Menten hyperbola to find k_inact and K_I plot2->calc end End calc->end

Caption: Workflow for determining kinetic constants of irreversible inhibitors.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of BSF or AEBSF in an appropriate anhydrous solvent (e.g., DMSO). Note: Sulfonyl fluorides are sensitive to moisture.[2]

    • Prepare a working stock of the enzyme in the assay buffer. The concentration should be suitable for activity assays.

  • Inhibition Reaction:

    • Set up a series of reactions in microcentrifuge tubes, each containing the assay buffer and a different final concentration of BSF (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Pre-warm the tubes to the desired reaction temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the enzyme to each tube and start a timer.

  • Time-Course Sampling:

    • At regular intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inhibition reaction tube.

    • Immediately dilute the aliquot into a microplate well containing the enzyme's substrate in assay buffer. This dilution effectively stops the inhibition reaction and starts the activity measurement. The dilution factor should be at least 100-fold.

  • Activity Measurement:

    • Measure the rate of substrate turnover (e.g., change in absorbance or fluorescence per minute) using a microplate reader. This rate is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • Step 1: Calculate kobs. For each inhibitor concentration, plot the natural logarithm (ln) of the remaining enzyme activity (%) versus time (in seconds). The data should fit a straight line with a negative slope. The observed rate of inactivation (kobs) is the negative of the slope (kobs = -slope).

    • Step 2: Determine kinact and KI. Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]). Fit this data to the Michaelis-Menten equation for irreversible inhibitors:

      kobs = (kinact * [I]) / (KI + [I])

    • The maximal rate at saturating inhibitor concentration will be the kinact (Vmax analogue), and the inhibitor concentration that gives half of the maximal rate will be the KI (KM analogue).[4] The initial slope of a non-linear fit gives the second-order rate constant, kinact/KI.

Safety and Handling

This compound and its derivatives are hazardous compounds and must be handled with appropriate care.[9]

  • Hazard Class: Corrosive and toxic. Causes severe skin burns and eye damage.[10][11][12] May cause respiratory irritation.[10][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles when handling sulfonyl fluorides.[2]

  • Handling: Handle only in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust or vapors.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as the compound is moisture-sensitive.[2][10]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[9]

References

Application Notes and Protocols: Use of Benzenesulfonyl Fluoride in Preparing Samples for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and phenylmethylsulfonyl fluoride (PMSF), are invaluable tools in proteomics research.[1][2] These compounds feature a sulfonyl fluoride (SF) reactive group that covalently modifies nucleophilic residues in proteins, primarily the active site serine of serine proteases.[1][2] This reactivity makes them highly effective as protease inhibitors to prevent protein degradation during sample preparation and as chemical probes in activity-based protein profiling (ABPP) to study enzyme function directly within complex biological systems.[1][3] This document provides detailed application notes and protocols for the use of this compound-based reagents in proteomic sample preparation.

Principle of Action

The utility of benzenesulfonyl fluorides in proteomics stems from the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This sulfur is susceptible to nucleophilic attack by the hydroxyl group of a catalytically active serine residue within the active site of a serine hydrolase.[2] This reaction results in the formation of a stable, covalent sulfonyl-enzyme adduct, effectively and irreversibly inactivating the enzyme.[2] While serine is the primary target, sulfonyl fluorides have also been shown to react with other nucleophilic amino acid residues such as tyrosine, lysine, and histidine, depending on the protein's local microenvironment.[4] This broader reactivity expands their utility in chemical biology for mapping functionally important residues and identifying novel drug targets.

Applications

The applications of this compound in proteomics can be broadly categorized into two main areas:

  • Protease Inhibition: During cell lysis and protein extraction, endogenous proteases are released, which can lead to the degradation of proteins of interest, compromising downstream analysis.[5] BSF derivatives, particularly the water-soluble and more stable AEBSF, are widely used as components of lysis buffers to inhibit serine protease activity and preserve proteome integrity.[2][5] Typical working concentrations for AEBSF range from 0.1 to 1.0 mM.[2][4]

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy that utilizes reactive probes to assess the functional state of enzymes in native biological systems.[3] Benzenesulfonyl fluorides can be functionalized with reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, to create activity-based probes (ABPs). These probes selectively label active serine hydrolases, allowing for their enrichment, identification, and quantification by mass spectrometry. This approach provides a direct measure of enzyme activity, which is often more biologically relevant than protein abundance measurements.

Data Presentation

Quantitative Comparison of Common Serine Protease Inhibitors
FeatureAEBSF (this compound derivative)PMSF (Phenylmethylsulfonyl fluoride)
Solubility High in aqueous solutionsPoor in aqueous solutions (stock in organic solvent)
Stability in Aqueous Solution (t½) ~6 hours at pH 7.0, 37°C[6]~1 hour at pH 7.5
Toxicity Lower toxicityHigher toxicity, neurotoxin
Typical Working Concentration 0.1 - 1.0 mM[2][4]0.1 - 1.0 mM
Primary Target Serine ProteasesSerine Proteases
Representative Data from a Chemoproteomic Experiment Using a Sulfonyl Fluoride Probe

The following table illustrates the type of quantitative data that can be obtained from an ABPP experiment using a sulfonyl fluoride probe to enrich and identify kinases in a cell lysate. The data is presented as a heatmap of the log2-fold change in protein enrichment.

Protein TargetProbe 5aProbe 5cProbe 5g
CDK2 2.54.83.1
ERK1 1.83.52.2
AKT1 2.14.22.8
PKA 1.53.11.9
SRC 2.85.13.5
This table is a representation of data that can be generated from a chemoproteomic experiment, inspired by findings on the enrichment of kinases by various sulfonyl fluoride probes. The values represent the log2-fold enrichment of the protein when treated with the probe compared to a control.[7]

Experimental Protocols

Protocol 1: Use of AEBSF as a Protease Inhibitor in Cell Lysis for Proteomic Analysis

This protocol describes the preparation of a cell lysate for general proteomic analysis using AEBSF to inhibit serine protease activity.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • AEBSF hydrochloride

  • Nuclease-free water or DMSO

  • Protease inhibitor cocktail (optional, for inhibition of other protease classes)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Preparation of AEBSF Stock Solution:

    • Prepare a 100 mM stock solution of AEBSF by dissolving 23.95 mg in 1 mL of nuclease-free water or DMSO.[2]

    • Vortex to ensure complete dissolution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[8]

  • Cell Harvesting and Lysis:

    • For adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with AEBSF to a final concentration of 0.1 - 1.0 mM immediately before use. If desired, add a broad-spectrum protease inhibitor cocktail.[2][4]

    • For adherent cells, scrape the cells off the plate. For suspension cells, resuspend the pellet in the lysis buffer.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2]

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[2]

  • Protein Quantification and Storage:

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

    • The sample is now ready for downstream proteomic analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry). Store at -80°C for long-term storage.

Protocol 2: Activity-Based Protein Profiling (ABPP) of Serine Hydrolases Using a this compound Probe

This protocol outlines a general workflow for the enrichment and identification of active serine hydrolases from a complex proteome using a biotin-tagged this compound probe.

Materials:

  • Cell lysate (prepared as in Protocol 1, but without AEBSF in the lysis buffer)

  • Biotin-tagged this compound probe

  • DMSO

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 1x PBS with 0.5% SDS)

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Probe Labeling:

    • Adjust the protein concentration of the cell lysate to 1 mg/mL with lysis buffer.

    • Add the biotin-tagged this compound probe (from a stock solution in DMSO) to the lysate to a final concentration of 1-10 µM.

    • Incubate at room temperature for 30-60 minutes to allow for covalent labeling of active serine hydrolases.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: 1x PBS + 0.5% SDS, followed by 1x PBS, and finally 1x water.[3]

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1:50 enzyme to protein ratio) and digest overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_abpp Activity-Based Protein Profiling cell_culture Cell Culture lysis Cell Lysis with BSF Derivative cell_culture->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Proteome) centrifugation->supernatant probe_labeling Probe Labeling with Tagged BSF supernatant->probe_labeling For ABPP downstream_analysis Downstream Analysis supernatant->downstream_analysis For General Proteomics enrichment Enrichment of Labeled Proteins probe_labeling->enrichment digestion On-Bead Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

Caption: Experimental workflow for proteomic sample preparation using this compound derivatives.

srebp_pathway SREBP_SCAP SREBP-SCAP Complex (ER Membrane) Golgi Golgi Apparatus SREBP_SCAP->Golgi Low Sterols S1P Site-1 Protease (S1P) S2P Site-2 Protease (S2P) S1P->S2P Cleavage of SREBP nSREBP nSREBP (Active Transcription Factor) S2P->nSREBP Release of nSREBP Nucleus Nucleus nSREBP->Nucleus Gene_Expression Target Gene Expression nSREBP->Gene_Expression Activates AEBSF AEBSF AEBSF->S1P Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Benzenesulfonyl Fluoride in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzenesulfonyl fluoride (B91410) (BSF) and related sulfonyl fluoride probes in proteomics. The information herein is designed to help mitigate off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Benzenesulfonyl fluoride (BSF) and how is it used in proteomics?

This compound (BSF) is a reactive chemical probe belonging to the sulfonyl fluoride class. In proteomics, it is primarily used as a covalent inhibitor or as a reactive group in activity-based protein profiling (ABPP) probes. The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can form stable, covalent bonds with nucleophilic amino acid residues on proteins. This property allows for the labeling and identification of specific protein classes, often serine proteases, or for studying enzyme activity and inhibitor binding.

Q2: What are the primary amino acid targets of BSF and other sulfonyl fluorides?

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The most common targets include serine, threonine, lysine, tyrosine, cysteine, and histidine.[1] The specific residue that is labeled depends on its accessibility within the protein's structure and its nucleophilicity in the local microenvironment. While often used to target active site serines in hydrolases, off-target reactions with other residues can occur.

Q3: What are the main causes of off-target labeling with BSF?

Off-target labeling can arise from several factors:

  • High Probe Concentration: Using an excessively high concentration of the BSF probe can lead to non-specific labeling of less reactive sites.

  • Long Incubation Times: Extended incubation periods can increase the likelihood of off-target reactions.

  • Inherent Reactivity: The sulfonyl fluoride warhead is inherently reactive and can bind to various nucleophilic residues on abundant proteins.[2]

  • Probe Instability: Sulfonyl fluorides can hydrolyze in aqueous solutions, and degradation products may contribute to background signal.[2]

Q4: How can I validate that BSF is binding to my intended target?

Validating on-target engagement is a critical step. Several methods can be employed:

  • Competitive Profiling: Pre-incubate your sample with a known, selective inhibitor of your target protein before adding the BSF probe. A significant decrease in probe labeling of the target confirms specific engagement.[2]

  • Western Blotting: Use an antibody specific to your target protein to confirm that the probe is labeling a protein of the correct molecular weight.[2]

  • Mass Spectrometry: This is the most definitive method to identify the specific proteins being labeled and to map the precise amino acid residues that have been modified.

  • Use of a Negative Control Probe: A structurally similar but non-reactive analog of the probe can be used to assess non-specific binding.

Q5: What is competitive activity-based protein profiling (ABPP) and how can it help identify off-targets?

Competitive ABPP is a powerful technique to assess the selectivity of a compound and identify its off-targets. In this approach, a proteome is pre-treated with the compound of interest (e.g., a specific BSF-containing inhibitor) before being labeled with a broad-spectrum BSF probe that has a reporter tag (like biotin (B1667282) or a fluorophore). Proteins that are targets of the initial compound will show reduced labeling by the reporter-tagged probe. By comparing the protein labeling profiles with and without the pre-treatment, one can identify both the intended target and any off-targets.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Background/Non-Specific Labeling 1. Probe concentration is too high.2. Incubation time is too long.3. Inefficient removal of unbound probe.4. Probe degradation or aggregation.1. Perform a dose-response titration to determine the optimal, lowest effective probe concentration.2. Optimize the incubation time; shorter times can favor labeling of more reactive targets.3. Ensure thorough washing steps after labeling. Consider size-exclusion chromatography for cleaner samples.4. Always use freshly prepared probe solutions from a high-quality solid stock.
Low or No Labeling of Target Protein 1. Probe concentration is too low.2. Incubation time is too short.3. The target residue is not accessible or not sufficiently nucleophilic.4. The probe has degraded due to hydrolysis.5. The target protein is not active or present in the sample.1. Increase the probe concentration incrementally.2. Increase the incubation time.3. Ensure the protein is correctly folded. Minor adjustments to buffer pH may increase nucleophilicity.4. Prepare fresh probe solutions immediately before use.5. Confirm the presence and activity of your target protein using an orthogonal method (e.g., an activity assay).
Labeling of Multiple Proteins (Poor Selectivity) 1. The inherent reactivity of the sulfonyl fluoride warhead.2. The probe's recognition element is not specific enough.3. Probe concentration is too high, leading to promiscuous labeling.1. Use a lower probe concentration and shorter incubation time to favor the highest affinity target.2. If designing a probe, modify the scaffold to improve target recognition.3. Employ a competitive profiling strategy with a known selective inhibitor to distinguish the specific target from off-targets.
Protein Precipitation During Labeling 1. The organic solvent used to dissolve the BSF probe (e.g., DMSO) is at too high a final concentration.1. Minimize the final concentration of the organic solvent in the reaction mixture (typically ≤5% v/v).[5]

Data Presentation

Recommended Starting Concentrations for Sulfonyl Fluoride Probes

The optimal concentration for a this compound probe is highly dependent on the specific target and experimental system. It is always recommended to perform a dose-response experiment to determine the ideal concentration that maximizes on-target labeling while minimizing off-target effects. The following table provides extrapolated starting concentration ranges based on data for analogous sulfonyl fluoride compounds like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)this compound (AEBSF).

Application Compound Class Typical Concentration Range Key Considerations
Protease Inhibition in Lysates Phenylmethylsulfonyl fluoride (PMSF)0.1 - 1 mM[6]Add fresh to lysis buffer due to short half-life in aqueous solutions.[6]
Protease Inhibition in Cell Culture 4-(2-Aminoethyl)this compound (AEBSF)500 µM (daily addition)[7]Longer incubation times can lead to a greater number of modified proteins.[7]
Activity-Based Protein Profiling (Gel-Based) Clickable/Fluorescent Sulfonyl Fluoride Probes100 nM - 10 µMTitrate to find the lowest concentration that gives a robust on-target signal.
Activity-Based Protein Profiling (in situ) Clickable Kinase-targeted Sulfonyl Fluoride Probes2 µMProbe should be cell-permeable.

Experimental Protocols

Detailed Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the targets of a BSF-based inhibitor using a broad-spectrum, reporter-tagged sulfonyl fluoride probe.

Materials:

  • Cell or tissue lysate

  • BSF-based inhibitor of interest

  • Broad-spectrum sulfonyl fluoride probe with a reporter tag (e.g., biotin or a fluorophore)

  • DMSO

  • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • BCA Protein Assay Kit

  • 4x SDS-PAGE loading buffer

  • For biotinylated probes: Streptavidin beads, wash buffers, and reagents for on-bead digestion (DTT, IAA, trypsin)

  • LC-MS/MS setup for protein identification

Procedure:

  • Proteome Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration (typically 1-2 mg/mL).

  • Competitive Inhibition:

    • Set up two sets of samples: a control set treated with vehicle (DMSO) and a test set treated with your BSF-based inhibitor.

    • Pre-incubate the proteome samples with the BSF-based inhibitor or vehicle at a desired concentration range for 30 minutes at 37°C.

  • Probe Labeling:

    • Prepare a stock solution of the reporter-tagged sulfonyl fluoride probe in DMSO.

    • Add the reporter-tagged probe to all samples (both control and inhibitor-treated) to a final concentration determined by a prior dose-response experiment (e.g., 1 µM).

    • Incubate for 30-60 minutes at 37°C.

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis (Fluorophore-tagged probe):

      • Quench the reaction by adding 4x SDS-PAGE loading buffer.

      • Boil samples at 95°C for 5 minutes.

      • Separate proteins by SDS-PAGE and visualize using an in-gel fluorescence scanner. Proteins that are targets of your inhibitor will show a reduced fluorescent signal in the inhibitor-treated lane compared to the control.

    • For Mass Spectrometry-Based Analysis (Biotin-tagged probe):

      • Quench the reaction.

      • Enrich the biotin-labeled proteins using streptavidin beads.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Perform on-bead digestion of the captured proteins using trypsin.

      • Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. Target proteins will show a lower abundance in the inhibitor-treated sample.

Mandatory Visualizations

Competitive_ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Cell/Tissue Proteome Inhibitor BSF-based Inhibitor Proteome->Inhibitor Pre-incubation Vehicle Vehicle (DMSO) Proteome->Vehicle Pre-incubation Probe Reporter-Tagged Sulfonyl Fluoride Probe Inhibitor->Probe Add Probe Vehicle->Probe Add Probe Gel Gel-Based Analysis (In-gel Fluorescence) Probe->Gel MS MS-Based Analysis (Enrichment & LC-MS/MS) Probe->MS EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation OffTarget Off-Target Kinase OffTarget->MEK Unintended inhibition BSF BSF Probe BSF->OffTarget Off-target interaction

References

Hydrolysis rate and aqueous stability of Benzenesulfonyl fluoride derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aqueous stability and hydrolysis of benzenesulfonyl fluoride (B91410) derivatives. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during experiments involving benzenesulfonyl fluoride derivatives.

Q1: My this compound derivative appears to be degrading in my aqueous buffer. What is the likely cause?

A1: The primary degradation pathway for this compound derivatives in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic sulfur atom, leading to the cleavage of the sulfur-fluorine bond. The degradation products are the corresponding benzenesulfonic acid and a fluoride ion.

Q2: What factors influence the rate of hydrolysis of my compound?

A2: Several factors can significantly impact the aqueous stability of your this compound derivative:

  • pH: The rate of hydrolysis is highly pH-dependent. Stability generally decreases as the pH becomes more basic due to the increased concentration of the more potent nucleophile, hydroxide (OH⁻), compared to water.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis by providing more energy to overcome the activation energy of the reaction.[1]

  • Buffer Composition: Certain buffer components can potentially catalyze hydrolysis. It is advisable to assess the stability of your compound in the specific buffer system you intend to use.

  • Presence of Nucleophiles: Besides water and hydroxide, other nucleophiles in your experimental medium can react with the sulfonyl fluoride, leading to its consumption.[1]

  • Substituents on the Benzene Ring: The electronic properties of substituents on the aryl ring play a crucial role. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to enhanced stability.[1]

Q3: How can I minimize the degradation of my this compound derivative during my experiments?

A3: To minimize degradation:

  • Work at a lower pH: If your experimental system allows, using a buffer with a pH closer to neutral or slightly acidic can significantly slow down hydrolysis.

  • Control the temperature: Perform experiments at the lowest practical temperature. For storage of stock solutions, use low temperatures (e.g., -20°C or -80°C).[1]

  • Prepare fresh solutions: Prepare aqueous solutions of your this compound derivative immediately before use.

  • Minimize exposure to aqueous environments: If possible, add the compound to the aqueous medium at the last possible moment in your experimental workflow.

  • Choose your buffer wisely: If you suspect buffer-catalyzed hydrolysis, consider testing alternative buffer systems.

Q4: I am not seeing the expected level of covalent modification of my target protein. Could this be related to compound stability?

A4: Yes, this is a common issue. If your this compound derivative is hydrolyzing too quickly in your assay buffer, its effective concentration will decrease over time, leading to lower-than-expected target modification. It is crucial to understand the stability of your compound under the specific conditions of your experiment (pH, temperature, buffer) to ensure that a sufficient concentration is available to react with the target protein. Consider performing a time-course experiment to determine the optimal incubation time that balances target engagement and compound stability.

Q5: How do I prepare my stock solutions to maximize stability?

A5: Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Store this stock solution at a low temperature (-20°C or -80°C) to minimize degradation. When preparing your working aqueous solution, add a small volume of the DMSO stock to your pre-warmed aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.[1]

Quantitative Data on Hydrolysis Rates

The stability of this compound derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following table provides a summary of the expected relative stability based on this principle.

Substituent TypeExample SubstituentPositionExpected Relative Half-life (t¹⁄₂)Rationale
Strong Electron-Donating-OCH₃, -NH₂paraLongestDecreases the electrophilicity of the sulfonyl sulfur, making it less susceptible to nucleophilic attack.
Weak Electron-Donating-CH₃, -C₂H₅paraLong
Unsubstituted-H-ModerateBaseline for comparison.
Weak Electron-Withdrawing-F, -Cl, -BrparaShortIncreases the electrophilicity of the sulfonyl sulfur, accelerating hydrolysis.
Strong Electron-Withdrawing-NO₂, -CN, -CF₃paraShortestSignificantly increases the electrophilicity of the sulfonyl sulfur, leading to rapid hydrolysis.

Note: This table illustrates the general trend. Actual half-lives will vary depending on the specific compound and experimental conditions (pH, temperature, buffer).

Experimental Protocols

Protocol 1: Determining Hydrolytic Stability by HPLC

This protocol outlines a general method for measuring the hydrolysis rate of a this compound derivative using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the half-life (t½) of a this compound derivative in a specific aqueous buffer.

Materials:

  • This compound derivative of interest

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO.

  • Incubation:

    • Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).

    • To initiate the experiment (t=0), add a sufficient volume of the DMSO stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).

    • Mix thoroughly.

  • Time-Point Sampling:

    • Immediately after mixing (t=0), withdraw an aliquot of the solution and transfer it to an HPLC vial. This will be your reference sample.

    • Continue to withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). The exact time points should be chosen based on the expected stability of the compound.

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC. A typical method would be a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent this compound derivative at each time point.

    • Plot the natural logarithm of the percentage of the remaining compound (relative to the t=0 peak area) against time.

    • The slope of this line will be the negative of the first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy

This protocol describes the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy to monitor the hydrolysis of a this compound derivative.

Objective: To observe the disappearance of the parent compound and the appearance of the fluoride ion product over time.

Materials:

  • This compound derivative

  • Anhydrous DMSO-d₆

  • Aqueous buffer prepared in D₂O

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of the this compound derivative in anhydrous DMSO-d₆.

    • In an NMR tube, add the aqueous buffer prepared in D₂O.

    • Add a small, known amount of the stock solution to the NMR tube to achieve the desired final concentration.

  • NMR Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum immediately after sample preparation (t=0). This spectrum will show the signal corresponding to the fluorine atom of the sulfonyl fluoride group.

    • Continue to acquire ¹⁹F NMR spectra at regular intervals over the desired time course.

  • Data Analysis:

    • Process the spectra and integrate the peak corresponding to the sulfonyl fluoride.

    • Over time, you will observe a decrease in the intensity of the sulfonyl fluoride peak and the appearance of a new peak corresponding to the released fluoride ion.

    • Plot the integral of the sulfonyl fluoride peak against time to determine the rate of hydrolysis. The half-life can be calculated from this data.

Visualizations

HydrolysisMechanism BSF Benzenesulfonyl Fluoride (R-SO2F) TS Transition State BSF->TS Nucleophilic Attack H2O Water (H2O) or Hydroxide (OH-) H2O->TS Products Benzenesulfonic Acid (R-SO3H) + Fluoride Ion (F-) TS->Products S-F Bond Cleavage

Caption: Hydrolysis mechanism of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in anhydrous DMSO) start Initiate Reaction (t=0) (Add stock to buffer) stock->start buffer Prepare Aqueous Buffer buffer->start sampling Collect Aliquots at Time Points start->sampling hplc HPLC or NMR Analysis sampling->hplc data Data Processing (Peak Integration) hplc->data calc Calculate Rate Constant (k) and Half-life (t1/2) data->calc

Caption: Experimental workflow for determining aqueous stability.

References

Troubleshooting Benzenesulfonyl fluoride reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonyl fluoride (B91410). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of benzenesulfonyl fluoride in organic synthesis?

This compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters. It is often favored over the more reactive benzenesulfonyl chloride due to its increased stability and selectivity, particularly in the presence of multiple nucleophiles.[1] Its applications extend to "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, for the construction of complex molecules.[2][3]

Q2: My reaction of this compound with a primary amine is giving a low yield of the desired sulfonamide. What are the potential causes and solutions?

Low yields in sulfonamide synthesis from this compound can arise from several factors:

  • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines exhibit reduced reactivity.

    • Solution: Increase the reaction temperature or use a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form a more reactive intermediate.[4] Lewis acids like calcium triflimide (Ca(NTf₂)₂) have also been shown to activate the sulfonyl fluoride, enhancing reactivity with weakly nucleophilic amines.[1][5][6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or increasing the temperature.[4]

  • Hydrolysis of this compound: Although more stable than the corresponding chloride, this compound can still hydrolyze in the presence of moisture, especially under basic conditions.[4]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]

Q3: I am observing the formation of benzenesulfonic acid as a major byproduct. How can I prevent this?

The formation of benzenesulfonic acid is a direct result of the hydrolysis of this compound.[4] To minimize this side reaction:

  • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize the introduction of water. Pyridine (B92270) is also a common choice.[4]

  • Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis relative to the desired reaction.

Q4: When reacting this compound with a molecule containing both an alcohol and an amine, how can I achieve selective sulfonamide formation?

Generally, amines are more nucleophilic than alcohols and will react preferentially with this compound. However, the selectivity can be influenced by the specific substrate and reaction conditions. To favor sulfonamide formation:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine-containing substrate to this compound.

  • Low Temperature: Running the reaction at a lower temperature can enhance the selectivity for the more reactive amine functional group.

  • pH Control: Under neutral or slightly basic conditions, the amine will be more nucleophilic. In contrast, acidic conditions will protonate the amine, reducing its nucleophilicity and potentially favoring reaction at the alcohol.

Interestingly, in some cases with specific substrates like 4-aminophenol, the use of a base like Cs₂CO₃ can favor the formation of the sulfonic ester, while Lewis acid catalysis with Ca(NTf₂)₂ can promote sulfonamide formation.[1]

Troubleshooting Guide

Problem 1: Low or No Product Formation in Reactions with Alcohols
Possible CauseTroubleshooting Steps
Poor Leaving Group The hydroxyl group of an alcohol is a poor leaving group. It needs to be activated.
Solution: Convert the alcohol to a better leaving group, such as a sulfonate ester, prior to reaction, or use a reagent system that activates it in situ.[7]
Steric Hindrance Sterically hindered alcohols react more slowly.
Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered base if one is required.
Reversible Reaction The formation of sulfonate esters can be reversible.
Solution: Use a base to neutralize the HF byproduct and drive the reaction to completion.
Side Reactions Elimination reactions can compete with substitution, especially with secondary and tertiary alcohols at higher temperatures, leading to the formation of alkenes.[7]
Solution: Use milder reaction conditions (lower temperature) and a non-nucleophilic base.
Problem 2: Formation of Multiple Products in Reactions with Primary Amines
Possible CauseTroubleshooting Steps
Bis-Sulfonylation Primary amines can react with two equivalents of this compound to form a bis-sulfonylated product.
Solution: Use a 1:1 stoichiometry of the amine to this compound. Add the this compound slowly to a solution of the amine to maintain a low concentration of the electrophile.[4]
Complex Substrates If the amine is part of a larger molecule with other nucleophilic groups, multiple reactions can occur.
Solution: Consider using protecting groups for other reactive functionalities.
Problem 3: Difficulty in Purifying the Sulfonamide Product
Possible CauseTroubleshooting Steps
Unreacted Starting Materials The crude product is contaminated with unreacted amine and/or this compound.
Solution: An aqueous workup can often remove these impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any unreacted this compound and benzenesulfonic acid.[4]
Benzenesulfonic Acid Byproduct The presence of the hydrolysis byproduct can complicate purification.
Solution: A basic wash during the aqueous workup will deprotonate the sulfonic acid, making it water-soluble and easily removed from the organic layer.[4]
"Tailing" during Column Chromatography Sulfonamides can exhibit "tailing" on silica (B1680970) gel due to the acidic nature of the N-H proton.
Solution: Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine (B128534) or acetic acid, to improve the peak shape.[4]
Product is an Oil The product does not solidify, making isolation difficult.
Solution: Ensure all solvent has been removed under high vacuum. If impurities are present, re-purify by column chromatography. Consider attempting to form a salt of the product if it has a suitable functional group.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonamide Formation

EntryAmineThis compound (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Aniline1.0Pyridine (2.0)DCMRT12~85General Procedure[4]
24-Methylthioaniline1.0Ca(NTf₂)₂ (1.0)t-amyl alcohol602481[8]
3Piperidine1.0Ca(NTf₂)₂ (1.0)t-amyl alcohol602495[8]
4Aniline1.0Nonet-amyl alcohol6024No Reaction[5]
5Aniline (with 4-cyanothis compound)1.0Ca(NTf₂)₂ (1.0)t-amyl alcohol60185[1][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF; ~0.2 M).

  • Addition of Base: Add a base, such as pyridine (2.0 mmol) or triethylamine (1.5 mmol), to the solution.

  • Addition of this compound: Slowly add this compound (1.1 mmol) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the reaction solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.[4]

Protocol 2: Lewis Acid-Catalyzed Synthesis of Sulfonamides
  • Preparation: To a vial, add the sulfonyl fluoride (1.0 equiv), amine (2.0 equiv), and Ca(NTf₂)₂ (1.0 equiv).

  • Solvent Addition: Add t-amyl alcohol (to achieve a concentration of 0.2 M).

  • Reaction: Stir the reaction mixture at 60 °C for 24 hours.

  • Workup: After cooling to room temperature, partition the mixture between ethyl acetate (B1210297) and either 0.5 N HCl or brine.

  • Extraction: Wash the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic fractions, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography.[8]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Combine Amine and Anhydrous Solvent add_base Add Base (e.g., Pyridine) start->add_base add_bsf Slowly Add This compound add_base->add_bsf stir Stir at Room Temperature (12-24h) add_bsf->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General workflow for the synthesis of sulfonamides from this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Sulfonamide cause1 Low Amine Reactivity start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Hydrolysis of BsF start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Use Catalyst (DMAP, Ca(NTf₂)₂) cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Increase Temperature cause2->sol2b sol3a Use Anhydrous Conditions cause3->sol3a sol3b Use Non-nucleophilic Base cause3->sol3b

Caption: Troubleshooting logic for low sulfonamide yield.

References

Technical Support Center: Optimizing Benzenesulfonyl Fluoride Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing benzenesulfonyl fluoride (B91410) (BSF) and its widely used, more stable analog, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), for effective enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (BSF) and AEBSF?

A1: BSF and AEBSF are irreversible inhibitors that specifically target the active site of serine proteases.[1] The sulfonyl fluoride moiety acts as an electrophilic "warhead" that covalently bonds with the hydroxyl group of the serine residue within the enzyme's catalytic triad. This forms a stable sulfonyl-enzyme complex, rendering the enzyme permanently inactive.[1][2]

Q2: What are the typical working concentrations for AEBSF?

A2: The recommended working concentration for AEBSF generally ranges from 0.1 mM to 1.0 mM.[1] For cell culture applications, concentrations up to 0.25 mM are commonly used and have been shown to be non-toxic for many cell lines.[1] However, the optimal concentration is highly dependent on the specific enzyme, its concentration in the experimental system, and the overall experimental conditions.[1]

Q3: How should I prepare and store AEBSF stock solutions?

A3: It is recommended to prepare a 100 mM stock solution of AEBSF in sterile, high-purity water.[2][3][4] Alternatively, it can be dissolved in DMSO.[5][6] Aqueous stock solutions are slightly acidic and can be stored at -20°C for up to two months.[1][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][4][8]

Q4: What is the stability of AEBSF in working solutions?

A4: AEBSF is significantly more stable in aqueous solutions than BSF and PMSF, particularly at acidic to neutral pH.[1][9] Its stability decreases at a pH above 7.5 and at elevated temperatures due to hydrolysis.[1] For experiments in alkaline buffers, it is best to add AEBSF immediately before use.[1]

Q5: Can AEBSF inhibit other enzymes besides serine proteases?

A5: While highly specific for serine proteases, AEBSF can exhibit off-target effects, especially at higher concentrations.[1] It has been reported to modify other amino acid residues such as tyrosine, lysine, and histidine.[1][9] Additionally, AEBSF has been shown to inhibit NADPH oxidase activation through a mechanism unrelated to protease inhibition.[5]

Troubleshooting Guides

Issue: Incomplete or no enzyme inhibition observed.

  • Question: I've added AEBSF to my sample, but I'm still observing significant protease activity. What could be the problem?

    • Answer: There are several potential reasons for incomplete inhibition:

      • Insufficient Concentration: The concentration of AEBSF may be too low to effectively inhibit the amount of protease in your sample. It is recommended to perform a concentration-response experiment to determine the optimal inhibitory concentration (see Experimental Protocols section).

      • Incorrect Protease Class: AEBSF is specific for serine proteases. If your sample contains other classes of proteases, such as cysteine or metalloproteases, AEBSF will not be effective.[1] Consider using a broader-spectrum protease inhibitor cocktail.

      • Inhibitor Instability: If your experimental buffer has a pH above 7.5 or the incubation is performed at high temperatures for an extended period, AEBSF may have hydrolyzed.[1] Prepare fresh solutions and add the inhibitor just before starting the experiment.

      • Improper Storage: Ensure that your AEBSF stock solution has been stored correctly at -20°C in aliquots to maintain its activity.[1][7]

Issue: Observing unexpected cellular effects or toxicity.

  • Question: My cells are showing signs of toxicity or unexpected phenotypic changes after treatment with AEBSF. Is this expected?

    • Answer: While AEBSF is less toxic than other serine protease inhibitors like PMSF, high concentrations can lead to cytotoxicity and off-target effects.[1][10]

      • High Concentration: For cell-based assays, it is crucial to determine the optimal concentration that effectively inhibits the target protease without causing significant cell death. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your inhibition experiment. Concentrations up to 0.25 mM are generally considered safe for many cell lines.[1]

      • Off-Target Effects: As mentioned, AEBSF can modify other proteins, potentially disrupting cellular signaling pathways. If you suspect off-target effects, consider using a lower concentration of AEBSF or a more specific inhibitor if one is available.

Data Presentation

Table 1: Recommended Working Concentrations of AEBSF

ApplicationRecommended Concentration RangeKey Considerations
General Enzyme Inhibition0.1 - 1.0 mMOptimal concentration is enzyme-dependent.
Cell Lysis Buffers0.1 - 1.0 mMAdd fresh to the buffer immediately before use.
Cell Culture MediaUp to 0.25 mMHigher concentrations may lead to cytotoxicity.

Table 2: IC50 Values of AEBSF for Various Enzymes

EnzymeIC50 ValueReference
Trypsin< 15 µM[4]
ChymotrypsinVaries by substrate[11]
PlasminVaries by substrate
ThrombinVaries by substrate
KallikreinVaries by substrate
Amyloid β-protein Production (in K293 cells)~1 mM[6]
Amyloid β-protein Production (in HS695 and SKN695 cells)~300 µM[6]

Experimental Protocols

Protocol: Determining the Optimal Concentration of AEBSF for Enzyme Inhibition (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of AEBSF for a specific serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease of interest

  • Specific chromogenic (e.g., p-nitroanilide based) or fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 100 mM AEBSF stock solution in sterile water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare AEBSF Dilutions: Perform serial dilutions of the 100 mM AEBSF stock solution in the assay buffer to create a range of concentrations to test (e.g., from 1 µM to 10 mM).

  • Enzyme Preparation: Dilute the purified serine protease to a working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: Assay Buffer, AEBSF dilution, and enzyme solution.

    • Positive Control (No Inhibitor): Assay Buffer, an equal volume of water (instead of AEBSF), and enzyme solution.

    • Negative Control (No Enzyme): Assay Buffer and water (instead of enzyme and AEBSF).

  • Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 15-30 minutes to allow AEBSF to react with the enzyme.[12]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each AEBSF concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the percentage of inhibition versus the logarithm of the AEBSF concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Set up 96-well Plate (Controls & Test Wells) prep_enzyme->setup_plate prep_aebsf Prepare AEBSF Stock & Dilutions prep_aebsf->setup_plate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction preincubate Pre-incubate (Enzyme + AEBSF) setup_plate->preincubate 15-30 min preincubate->initiate_reaction measure Measure Activity (Kinetic Read) initiate_reaction->measure calc_rate Calculate Initial Reaction Rates (V₀) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[AEBSF] calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of AEBSF.

G start Incomplete Inhibition Observed q1 Is AEBSF concentration optimized? start->q1 a1_no Perform concentration titration (IC50) q1->a1_no No q2 Is the target enzyme a serine protease? q1->q2 Yes a1_yes Proceed to next check a2_no Use a broad-spectrum inhibitor cocktail q2->a2_no No q3 Is the buffer pH < 7.5 and temperature controlled? q2->q3 Yes a2_yes Proceed to next check a3_no Prepare fresh AEBSF and add before use q3->a3_no No q4 Was the stock solution stored correctly? q3->q4 Yes a3_yes Proceed to next check a4_yes Consider other experimental variables q4->a4_yes Yes a4_no Prepare fresh stock solution q4->a4_no No

Caption: Troubleshooting guide for incomplete enzyme inhibition.

References

Preventing non-specific protein modification by Benzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzenesulfonyl Fluoride (B91410) (BSF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BSF and to troubleshoot issues related to non-specific protein modification.

Frequently Asked Questions (FAQs)

Q1: What is Benzenesulfonyl Fluoride (BSF) and what is its primary application in a laboratory setting?

This compound (BSF) is a chemical compound that acts as an irreversible inhibitor of serine proteases.[1][2] It is often used in the preparation of cell lysates to prevent the degradation of proteins of interest by these enzymes.[2][3] BSF functions by covalently modifying the active site serine residue of the protease, rendering the enzyme inactive.[4][5]

Q2: How does BSF cause non-specific protein modification?

BSF contains a highly reactive sulfonyl fluoride group.[6] While it preferentially reacts with the hyper-reactive serine residue in the active site of serine proteases, it can also react with other nucleophilic amino acid residues on the surface of proteins.[2][7] These off-target residues can include tyrosine, lysine, histidine, and threonine.[7][8] This lack of absolute specificity can lead to unintended modifications of proteins in your sample, potentially altering their structure and function.

Q3: What are the primary factors that influence the rate of non-specific modification by BSF?

Several factors can influence the extent of non-specific protein modification:

  • Concentration: Higher concentrations of BSF increase the likelihood of off-target reactions.

  • pH: The stability and reactivity of BSF are pH-dependent. At higher pH values (above 7.5-8.0), the rate of hydrolysis of the sulfonyl fluoride group increases, but the nucleophilicity of amino acid side chains also increases, potentially leading to more off-target modifications.[5][9]

  • Incubation Time: Longer exposure to BSF can lead to a greater accumulation of non-specific modifications.

  • Temperature: Higher temperatures can accelerate the rate of both the desired and non-specific reactions.

Q4: How does the stability of BSF in aqueous solutions affect my experiments?

Like other sulfonyl fluorides such as PMSF, BSF has a limited half-life in aqueous solutions due to hydrolysis.[5] This instability necessitates that stock solutions are prepared in anhydrous organic solvents (e.g., ethanol, isopropanol (B130326), or DMSO) and added to the aqueous buffer immediately before use.[5][10] The half-life decreases as the pH increases.[5] Frequent addition of the inhibitor may be required during long experimental procedures to maintain an effective concentration.

Q5: Are there less toxic and more stable alternatives to BSF?

Yes, 4-(2-Aminoethyl)this compound hydrochloride (AEBSF) is a widely used alternative to BSF and PMSF.[9][10][11] AEBSF is significantly less toxic, more soluble in water, and more stable in aqueous solutions, especially at neutral and slightly acidic pH.[9][12]

Troubleshooting Guide

This guide addresses common problems encountered when using BSF and provides systematic solutions to minimize non-specific protein modification.

Problem Potential Cause Recommended Solution
Loss of protein function or unexpected experimental results after BSF treatment. Non-specific modification of critical amino acid residues.1. Optimize BSF Concentration: Perform a dose-response experiment to determine the minimum effective concentration required to inhibit protease activity without causing significant off-target effects. A typical starting range is 0.1 to 1 mM.[5][7] 2. Control Incubation Time and Temperature: Minimize the incubation time with BSF and perform incubations at lower temperatures (e.g., 4°C) to slow down the rate of non-specific reactions. 3. Use a Quenching Agent: After the desired incubation period, add a quenching agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to react with and consume the excess, unreacted BSF.[13]
Precipitation observed when adding BSF stock solution to the aqueous buffer. BSF has limited solubility in aqueous solutions. The organic solvent from the stock solution may also cause some proteins to precipitate.1. Proper Dilution Technique: Add the BSF stock solution dropwise to the aqueous buffer while gently stirring or vortexing. This gradual dilution can prevent localized high concentrations that lead to precipitation.[14] 2. Limit Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in your buffer low (typically <5%) to avoid protein denaturation and precipitation.[13] 3. Consider a More Soluble Alternative: If solubility issues persist, switch to a more water-soluble inhibitor like AEBSF.[12]
Incomplete protease inhibition even at high BSF concentrations. 1. BSF Degradation: The BSF may have hydrolyzed in the aqueous buffer before it could inhibit the proteases. 2. Presence of Nucleophiles: Other nucleophilic small molecules in your buffer (e.g., DTT, Tris) can react with and consume the BSF.1. Fresh Preparations: Always prepare fresh dilutions of BSF into your buffer immediately before use.[10] For lengthy procedures, consider adding fresh BSF periodically. 2. Buffer Composition: Be mindful of the components in your lysis buffer. If possible, avoid high concentrations of nucleophilic reagents during the initial stages of protease inhibition.
Difficulty in identifying the specific sites of non-specific modification. The modifications are covalent and may be present at low levels, making them challenging to detect.Mass Spectrometry Analysis: Use mass spectrometry (MS) to identify BSF-modified peptides. A modification by BSF will result in a specific mass shift. For example, modification by AEBSF results in a +183 Da mass shift.[15] This approach can pinpoint the exact amino acids that have been non-specifically modified.

Data Presentation

Comparison of Common Serine Protease Inhibitors
PropertyThis compound (BSF)Phenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)this compound (AEBSF)
Molecular Weight ( g/mol ) 176.18174.19[16]239.69[16]
Toxicity Toxic, corrosive[17]Highly toxic, corrosive[9]Significantly lower toxicity[9]
Solubility in Water Sparingly solubleLimited solubility[1]Readily soluble (200 mg/ml)[9]
Stability in Aqueous Solution (Half-life) Unstable, hydrolyzes~30 minutes at pH 8[9]Significantly more stable, ~6 hours at 37°C[9]
Typical Working Concentration 0.1 - 1 mM0.1 - 1 mM[5]0.1 - 1.0 mM[7]
Primary Target Residue Serine[4]Serine[4][5]Serine[7]
Known Off-Target Residues Tyrosine, Lysine, Histidine, ThreonineTyrosine, Lysine, Histidine, ThreonineTyrosine, Lysine, Histidine, Threonine[7]

Experimental Protocols

Protocol 1: Determination of Optimal BSF Concentration for Protease Inhibition

This protocol outlines a method to determine the lowest effective concentration of BSF required to inhibit serine protease activity in a cell lysate, thereby minimizing off-target modifications.

Materials:

  • Cell lysate containing the protein of interest and endogenous proteases

  • BSF stock solution (e.g., 100 mM in anhydrous isopropanol)

  • Protease assay kit with a colorimetric or fluorometric substrate for a common serine protease (e.g., trypsin or chymotrypsin)

  • Lysis buffer

  • Microplate reader

  • Microplates

Procedure:

  • Prepare Cell Lysate: Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford assay.

  • Prepare BSF Dilutions: Prepare a serial dilution of the BSF stock solution in the lysis buffer to create a range of working concentrations (e.g., 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM). Also, prepare a vehicle control (lysis buffer with the same amount of isopropanol as the highest BSF concentration).

  • Incubate Lysate with BSF: Aliquot the cell lysate and add the different concentrations of BSF (and the vehicle control). Incubate on ice for 15-30 minutes.

  • Protease Activity Assay: Add the chromogenic or fluorogenic protease substrate to each aliquot according to the manufacturer's instructions.

  • Measure Activity: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at several time points to determine the reaction rate.

  • Data Analysis: Plot the protease activity (rate of substrate cleavage) against the BSF concentration. The optimal concentration is the lowest concentration that provides maximal inhibition of protease activity.

Protocol 2: Quenching of Excess BSF to Prevent Non-Specific Modification

This protocol describes how to stop the labeling reaction of BSF after a defined period to prevent further non-specific protein modification.

Materials:

  • Protein sample treated with BSF

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)

  • Method for removal of excess reagent (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • BSF Incubation: Perform the protein modification with the optimized BSF concentration and incubation time determined from Protocol 1.

  • Add Quenching Agent: To stop the reaction, add a nucleophilic quenching agent. A final concentration of 10-20 mM DTT or β-mercaptoethanol is typically sufficient. The quenching agent will react with any remaining unreacted BSF.

  • Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature.

  • Remove Excess Reagents: Remove the unreacted BSF, the quenching agent, and any byproducts using a suitable method such as dialysis against a BSF-free buffer or by passing the sample through a desalting column (size-exclusion chromatography).

Visualizations

BSF_Mechanism BSF Benzenesulfonyl Fluoride (BSF) Serine Active Site Serine (Target Protease) BSF->Serine Covalent Modification OffTarget Nucleophilic Residue (e.g., Tyr, Lys, His) BSF->OffTarget Off-Target Reaction InactiveEnzyme Inactive Sulfonyl- Enzyme Complex Serine->InactiveEnzyme Inhibition ModifiedProtein Non-specifically Modified Protein OffTarget->ModifiedProtein Loss of Function/ Altered Activity

Caption: Mechanism of BSF-induced protein modification and off-target effects.

BSF_Workflow start Start: Protein Sample (e.g., Cell Lysate) add_bsf Add BSF (Optimized Concentration) start->add_bsf incubate Incubate (Controlled Time & Temp) add_bsf->incubate quench Quench Excess BSF (e.g., with DTT) incubate->quench analysis Downstream Analysis (e.g., Western Blot, MS) quench->analysis Troubleshooting_Logic issue Unexpected Results or Loss of Protein Activity? check_conc Is BSF Concentration Optimized? issue->check_conc Yes optimize_conc Action: Perform Dose-Response Experiment (Protocol 1) check_conc->optimize_conc No check_time_temp Are Incubation Time/ Temp Minimized? check_conc->check_time_temp Yes optimize_conc->check_time_temp optimize_time_temp Action: Reduce Incubation Time and/or Temperature check_time_temp->optimize_time_temp No use_quencher Is a Quenching Step Used? check_time_temp->use_quencher Yes optimize_time_temp->use_quencher add_quencher Action: Add Quencher Post-Incubation (Protocol 2) use_quencher->add_quencher No consider_alt Consider Alternative Inhibitor (e.g., AEBSF) use_quencher->consider_alt Yes add_quencher->consider_alt

References

Technical Support Center: Synthesis and Purification of Benzenesulfonyl Fluoride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of benzenesulfonyl fluoride (B91410) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzenesulfonyl fluorides?

A1: The primary methods for synthesizing benzenesulfonyl fluorides include:

  • From Sulfonic Acids or their Salts: This is a widely used approach where benzenesulfonic acids or their corresponding salts (e.g., sodium benzenesulfonate) are treated with a fluorinating agent.[1] Modern protocols often utilize reagents like cyanuric chloride in conjunction with a fluoride source such as potassium bifluoride (KHF₂).[2]

  • Halogen Exchange from Benzenesulfonyl Chlorides: This method involves the conversion of more readily available benzenesulfonyl chlorides to the corresponding fluorides using a fluoride salt, such as potassium fluoride (KF).[3]

  • Direct Chlorosulfonylation followed by Fluorination: Benzene can be reacted with chlorosulfonic acid to produce benzenesulfonyl chloride, which is then subsequently converted to the fluoride.[4][5]

Q2: My benzenesulfonyl fluoride compound appears to be unstable. What are the common stability issues?

A2: Benzenesulfonyl fluorides can exhibit instability, particularly towards hydrolysis.[3] The sulfonyl fluoride moiety can react with water to form the corresponding sulfonic acid.[3] This degradation is influenced by pH and temperature. Some substituted benzamide-sulfonyl fluorides have shown limited stability in aqueous buffers at physiological pH.[6] It is crucial to handle and store these compounds in anhydrous conditions to prevent degradation.[7]

Q3: What are the key safety precautions to take when working with benzenesulfonyl fluorides and their synthetic precursors?

A3: Safety is paramount when handling these compounds. Key precautions include:

  • Handling Reagents: Reagents like chlorosulfonic acid are highly corrosive and react violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Moisture Sensitivity: Many reagents and the final sulfonyl fluoride products are moisture-sensitive.[7][8] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Toxicity: this compound is harmful if swallowed or in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) before handling.

Q4: What analytical techniques are best for characterizing my this compound product?

A4: A combination of spectroscopic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and assessing purity. ¹⁹F NMR is particularly useful for directly observing the fluorine-containing group.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the product and any volatile impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic S=O and S-F stretching frequencies.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Yield Degraded Starting Materials: Benzenesulfonyl chlorides are moisture-sensitive and can hydrolyze over time.[7]Use freshly opened or properly stored reagents. Verify the purity of starting materials using NMR or another appropriate analytical technique.
Ineffective Fluorinating Agent: The fluoride source may be hydrated or not sufficiently reactive.Ensure the fluoride source (e.g., KF) is anhydrous by drying it in an oven before use. Consider using a phase-transfer catalyst to improve the reactivity of solid fluoride salts in organic solvents.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.Optimize the reaction temperature. For exothermic reactions, such as those involving chlorosulfonic acid, initial cooling is often necessary.[7]
Formation of Significant Side Products (e.g., Diaryl Sulfones) Incorrect Stoichiometry: An insufficient excess of the sulfonating agent can lead to the formation of diaryl sulfone byproducts.[8]When using chlorosulfonic acid, ensure a sufficient excess is used. The aromatic compound should be added to the acid to maintain an excess of the sulfonating agent throughout the reaction.[8]
Over-fluorination: Harsh fluorinating conditions can lead to unwanted fluorination on the aromatic ring.Use milder fluorinating reagents or control the reaction temperature carefully. Monitor the reaction progress closely and stop it once the starting material is consumed.
Reaction Stalls Before Completion Catalyst Deactivation: If a catalyst is used, it may be deactivated by impurities in the starting materials or byproducts.Purify the starting materials to remove any potential catalyst poisons.
Poor Solubility of Reagents: The reagents may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.Select a solvent that effectively dissolves all reactants. For reactions involving salts, polar apathetic solvents are often a good choice.
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Product Degradation During Workup Hydrolysis of the Sulfonyl Fluoride: Prolonged contact with water during aqueous workup can lead to hydrolysis of the product to the corresponding sulfonic acid.[3][8]Perform aqueous workups quickly and at low temperatures. Use anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) to remove residual water from the organic phase.
Difficulty in Removing Impurities by Column Chromatography Co-elution of Impurities: The impurities may have similar polarity to the product, making separation difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Analyze fractions by TLC or another method to ensure pure fractions are collected.
Product Streaking on TLC/Column: The compound may be interacting strongly with the silica (B1680970) gel.Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) to the eluent to improve the peak shape.
Oily Product Instead of an Expected Solid Residual Solvent: The product may still contain residual solvent from the reaction or purification.Dry the product under high vacuum for an extended period.
Presence of Impurities: Impurities can sometimes prevent a compound from crystallizing.Re-purify the product using an alternative method (e.g., recrystallization from a different solvent system or a second column chromatography).
Low Recovery After Purification Product Loss During Extraction: The product may not be fully extracted into the organic phase during the workup.Perform multiple extractions with the organic solvent to ensure complete recovery. Check the pH of the aqueous layer to ensure the product is in a neutral form for efficient extraction.
Product Adsorption on Silica Gel: Highly polar compounds can be difficult to elute from a silica gel column.Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylthis compound from Sodium 4-Methylbenzenesulfonate (B104242)

This protocol is adapted from a one-pot synthesis method.[2]

Materials:

Procedure:

  • To an oven-dried reaction tube equipped with a stirrer bar, add sodium 4-methylbenzenesulfonate (2.0 mmol), cyanuric chloride (2.2 mmol), and TBAB (0.1 mmol).

  • Add anhydrous acetonitrile (10 mL) to the reaction tube.

  • Stir the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, add KHF₂ (6.0 mmol) and acetone (10 mL) to the reaction mixture.

  • Stir the solution at room temperature for an additional 12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford the pure 4-methylthis compound.

Protocol 2: Purification of this compound by Vacuum Distillation

This is a general procedure for purifying liquid benzenesulfonyl fluorides that are thermally stable.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Dry ice/acetone cold trap (recommended)

Procedure:

  • Ensure all glassware is thoroughly dried before assembly.

  • Place the crude this compound in the round-bottom flask.

  • Assemble the vacuum distillation apparatus. It is crucial to use a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired pressure is reached, begin to gently heat the distillation flask with stirring.

  • Collect the fraction that distills at the expected boiling point for your compound under the applied pressure. Discard any foreruns.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Benzenesulfonic Acid) reaction Reaction with Fluorinating Agent start->reaction crude Crude Product reaction->crude quench Quenching crude->quench extraction Extraction quench->extraction drying Drying extraction->drying purification_method Purification (Distillation or Chromatography) drying->purification_method pure_product Pure Benzenesulfonyl Fluoride purification_method->pure_product analysis Characterization (NMR, MS, IR) pure_product->analysis Troubleshooting_Logic start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup sm_impure Impure/Degraded SM check_sm->sm_impure Yes sm_ok SM Purity OK check_sm->sm_ok No cond_bad Suboptimal Conditions check_cond->cond_bad Yes cond_ok Conditions OK check_cond->cond_ok No workup_loss Product Loss During Workup check_workup->workup_loss Yes workup_ok Workup OK check_workup->workup_ok No purify_sm Purify/Replace Starting Material sm_impure->purify_sm optimize_cond Optimize Temp, Time, Stoichiometry cond_bad->optimize_cond optimize_workup Modify Extraction/ Purification Protocol workup_loss->optimize_workup

References

AEBSF off-target modification of tyrosine and lysine residues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target modification of tyrosine and lysine (B10760008) residues by 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AEBSF?

A1: AEBSF is an irreversible inhibitor that primarily targets the active site of serine proteases.[1][2] It acts as a sulfonylating agent, where the highly electrophilic sulfur atom of AEBSF reacts with the hydroxyl group of the critical serine residue in the enzyme's active site.[2] This forms a stable, covalent sulfonyl-enzyme derivative, permanently inactivating the enzyme.[1][3]

Q2: What are the known off-target effects of AEBSF?

A2: While potent for serine proteases, AEBSF can exhibit off-target activity, especially at high concentrations.[1][2] It has been reported to covalently modify other amino acid residues with nucleophilic side chains, including tyrosine, lysine, and histidine.[1][2][4][5] Modification of the N-terminal amino group of proteins has also been observed.[5][6] These off-target modifications can lead to altered protein function and artifacts in proteomics studies, such as changes in isoelectric points.[1]

Q3: At what concentrations do off-target modifications of tyrosine and lysine become a concern?

A3: Off-target modifications are more frequently observed at higher concentrations of AEBSF.[4][5] The typical working concentration for AEBSF ranges from 0.1 mM to 1.0 mM.[1][6][7] Exceeding this range, particularly concentrations greater than 0.5 mM, increases the risk of non-specific modifications.[1] It is always recommended to determine the minimum effective concentration required for protease inhibition in your specific experimental system through a titration experiment.[5]

Q4: How does pH affect the stability and off-target reactivity of AEBSF?

A4: AEBSF is most stable in aqueous solutions at a pH between 5 and 6.[1][7] Its stability decreases at pH values above 7.5 due to hydrolysis, which converts it to an inactive form.[1][5] While a higher pH can increase the nucleophilicity of amino acid side chains like lysine and tyrosine, it also accelerates the inactivation of AEBSF itself.[5] Under typical cell culture conditions (pH 7.0, 37°C), AEBSF has a half-life of approximately 6 hours.[1]

Q5: Are there alternatives to AEBSF with higher specificity?

A5: Yes, other protease inhibitors are available. Phenylmethylsulfonyl fluoride (PMSF) has a similar specificity to AEBSF but is less stable in aqueous solutions and more toxic.[4][8] For highly sensitive applications like proteomics where off-target modifications are a significant concern, some researchers recommend using freshly prepared PMSF over AEBSF.[6] Depending on the target protease, more specific inhibitors may be available and should be considered.

Troubleshooting Guide: Unexpected Protein Modification

If you suspect off-target modification of tyrosine or lysine residues in your protein of interest after using AEBSF, follow this troubleshooting guide.

Symptom: Unexpected shifts in protein molecular weight, altered isoelectric point, or loss of protein function after treatment with AEBSF.

Potential Cause: Covalent modification of non-serine residues (e.g., tyrosine, lysine) by AEBSF.

Troubleshooting Steps:

  • Review AEBSF Concentration: High concentrations are a primary cause of off-target effects.[5]

    • Recommendation: Perform a dose-response experiment to find the lowest effective concentration that inhibits your target protease activity.

  • Optimize Incubation Time and Temperature: Prolonged exposure increases the likelihood of non-specific reactions.[5]

    • Recommendation: Add AEBSF immediately before the start of your experiment and minimize the incubation time. Perform experiments at the lowest practical temperature to slow the rate of off-target reactions.[5]

  • Check Buffer Composition: Buffer components can influence AEBSF reactivity.

    • Recommendation: Avoid buffers containing primary or secondary amines (e.g., Tris) as they can react with AEBSF.[5]

  • Confirm Modification with Mass Spectrometry: The most definitive way to identify off-target modifications is through mass spectrometry.

    • Recommendation: Follow the detailed protocol for mass spectrometry analysis provided in the "Experimental Protocols" section below.

Quantitative Data on Off-Target Modifications

The extent of off-target modifications can vary depending on the protein and experimental conditions. The following table summarizes reported quantitative data on AEBSF-induced modifications.

Modified ResidueProtein Location% Modification (Lot 1)% Modification (Lot 2)Source
Tyrosine (Tyr)Light Chain of mAb4.4%6.5%[5]
Lysine (Lys)Heavy Chain of mAb3.3%2.3%[5]

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Detection of AEBSF Off-Target Modifications

This protocol outlines a general workflow for identifying AEBSF-modified residues on a purified protein using liquid chromatography-mass spectrometry (LC-MS).[5]

1. Sample Preparation:

  • Treat your protein of interest with AEBSF under your experimental conditions.

  • Include a control sample of the protein without AEBSF treatment.

  • Remove excess AEBSF using dialysis or a buffer exchange column.

2. Protein Digestion:

  • Denature the protein samples (e.g., with 8 M urea).

  • Reduce disulfide bonds using dithiothreitol (B142953) (DTT).

  • Alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Digest the protein into smaller peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

  • Separate the digested peptides using reverse-phase liquid chromatography.

  • Analyze the peptides with a high-resolution mass spectrometer.

  • Acquire tandem mass spectra (MS/MS) of the peptide ions.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS data.

  • In your search parameters, include a variable modification of +183.0354 Da on tyrosine, lysine, histidine, and serine residues.[5][6] This mass corresponds to the addition of the AEBS moiety.

  • Manually validate the MS/MS spectra of any identified modified peptides to confirm the precise site of modification.

Visualizations

AEBSF_Mechanism cluster_0 Primary (On-Target) Action cluster_1 Secondary (Off-Target) Action AEBSF AEBSF SerineProtease Serine Protease (Active Site Serine-OH) AEBSF->SerineProtease Irreversible Inhibition InactiveComplex Inactive Sulfonyl-Enzyme Complex (Covalent Bond) SerineProtease->InactiveComplex Covalent Modification AEBSF2 AEBSF (High Concentration) Tyrosine Tyrosine Residue AEBSF2->Tyrosine Modification Lysine Lysine Residue AEBSF2->Lysine Modification ModifiedTyr Modified Tyrosine Tyrosine->ModifiedTyr ModifiedLys Modified Lysine Lysine->ModifiedLys

Caption: AEBSF's primary on-target and potential off-target modification pathways.

Troubleshooting_Workflow Start Suspected Off-Target Modification CheckConc Is AEBSF concentration > 0.5 mM? Start->CheckConc ReduceConc Reduce Concentration & Perform Titration CheckConc->ReduceConc Yes CheckTimeTemp Was incubation time prolonged or temp high? CheckConc->CheckTimeTemp No ReduceConc->CheckTimeTemp OptimizeConditions Minimize Incubation Time & Reduce Temperature CheckTimeTemp->OptimizeConditions Yes CheckBuffer Does buffer contain primary/secondary amines? CheckTimeTemp->CheckBuffer No OptimizeConditions->CheckBuffer ChangeBuffer Switch to a Non-Reactive Buffer (e.g., PBS, HEPES) CheckBuffer->ChangeBuffer Yes MassSpec Confirm Modification via Mass Spectrometry CheckBuffer->MassSpec No ChangeBuffer->MassSpec End Problem Resolved/ Modification Identified MassSpec->End

Caption: A logical workflow for troubleshooting AEBSF off-target modifications.

Mass_Spec_Workflow Start Protein Sample (+/- AEBSF) Digestion Denaturation, Reduction, Alkylation & Trypsin Digestion Start->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Mass Spectrometry (MS1 Scan) LC->MS MSMS Tandem MS (MS/MS of Peptides) MS->MSMS DataAnalysis Database Search with Variable Modification (+183.0354 Da on Y, K, H, S) MSMS->DataAnalysis Validation Manual Spectral Validation DataAnalysis->Validation Result Identified Modification Sites Validation->Result

Caption: Experimental workflow for detecting AEBSF modifications by mass spectrometry.

References

Navigating Protease Inhibition: A Technical Guide to PMSF and AEBSF Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the use of PMSF and AEBSF in protein extraction buffers.

This technical support center provides in-depth guidance on the stability and application of two common serine protease inhibitors, Phenylmethylsulfonyl Fluoride (B91410) (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). Understanding the distinct characteristics of these inhibitors is critical for preserving protein integrity during extraction and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in stability between PMSF and AEBSF in aqueous buffers?

A1: The most significant difference is that AEBSF is considerably more stable in aqueous solutions than PMSF.[1][2] PMSF hydrolyzes rapidly in water, leading to a short half-life, especially at neutral to alkaline pH.[3][4] AEBSF's chemical structure confers greater resistance to hydrolysis, making it a more reliable inhibitor for longer experimental procedures.[1][2]

Q2: How does pH affect the stability of PMSF and AEBSF?

A2: The stability of both inhibitors is pH-dependent. PMSF's rate of inactivation increases with rising pH.[3][5] For instance, at 25°C, its half-life is approximately 110 minutes at pH 7.0, but shortens to 35 minutes at pH 8.0.[4] AEBSF is most stable in aqueous solutions between pH 5 and 6 and shows limited stability above pH 7.5.[6]

Q3: Is there a significant difference in toxicity between PMSF and AEBSF?

A3: Yes, PMSF is a highly toxic and cytotoxic chemical that should be handled with extreme care, preferably within a fume hood.[3][7] AEBSF is considered a less toxic alternative.[1][2] Upon degradation, PMSF can release toxic byproducts, whereas AEBSF does not.[2]

Q4: Can I use PMSF and AEBSF interchangeably?

A4: While both are irreversible serine protease inhibitors, they are not always interchangeable.[1] For short experiments where rapid inhibition is the priority, the fast action of freshly prepared PMSF can be advantageous.[1][2] For longer studies, cell culture, or when working with delicate biological systems, the superior stability and lower toxicity of AEBSF make it the preferred choice.[1][2]

Q5: Are there any known off-target effects for AEBSF?

A5: While AEBSF is a potent serine protease inhibitor, at high concentrations it has been reported to modify other amino acid residues such as tyrosine, lysine, and histidine.[2][8] To minimize off-target effects, it is recommended to use AEBSF at the suggested working concentrations.[2]

Troubleshooting Guides

Problem 1: My protein of interest is still degrading despite adding PMSF.

Possible Cause Solution
PMSF has degraded in the aqueous buffer. PMSF has a very short half-life in aqueous solutions.[3] Always prepare a fresh stock solution in an anhydrous solvent (e.g., isopropanol (B130326), ethanol (B145695), or DMSO) and add it to your lysis buffer immediately before use.[3][7] For lengthy procedures, consider adding fresh PMSF periodically.[3]
Incorrect pH of the lysis buffer. The rate of PMSF hydrolysis increases with pH.[3][5] If your protocol allows, consider working at a slightly lower pH to extend the half-life of PMSF.
Inadequate concentration of PMSF. The effective concentration of PMSF is typically between 0.1 and 1 mM.[4] Ensure you are using a sufficient concentration to inhibit the protease activity in your sample.
The proteases are not serine proteases. PMSF is a specific inhibitor of serine proteases and will not inhibit other classes of proteases like metalloproteases or cysteine proteases.[9][10] Consider using a protease inhibitor cocktail that targets a broader range of proteases.[10]

Problem 2: I'm observing unexpected results or cytotoxicity in my cell culture experiments when using a protease inhibitor.

Possible Cause Solution
Toxicity of PMSF. PMSF is cytotoxic.[3] For cell culture applications, AEBSF is a much safer and more suitable alternative due to its lower toxicity.[1][2] AEBSF has been used in cell culture at concentrations up to 0.25 mM without significant inhibition of cell viability.[6]
Off-target effects of AEBSF at high concentrations. High concentrations of AEBSF can lead to off-target modifications of other proteins.[2][8] Titrate the AEBSF concentration to find the lowest effective dose that prevents proteolysis without causing unwanted cellular effects.
Solvent toxicity. The organic solvents used to dissolve PMSF (e.g., DMSO, ethanol) can be toxic to cells.[1] AEBSF is readily soluble in water, eliminating the need for potentially harmful organic solvents.[11]

Data Presentation

Table 1: Stability of PMSF in Aqueous Solution at 25°C

pHHalf-life
7.0~110 minutes[4]
7.5~55 minutes[4]
8.0~35 minutes[3][4]

Table 2: Stability of AEBSF in Aqueous Solution

pHTemperatureHalf-life
7.025°C~1597 minutes[3]
8.625°C~544 minutes[3]
7.037°C~339 minutes (approx. 5.6 hours)[3]
8.637°C~141 minutes[3]

Table 3: Comparative Properties of PMSF and AEBSF

PropertyPMSFAEBSF
Solubility in Water Sparingly soluble[9]Readily soluble (200 mg/mL)[11]
Toxicity Highly toxic, cytotoxic[3][7]Significantly lower toxicity[1][2]
Stock Solution Solvent Anhydrous ethanol, isopropanol, or DMSO[3]Water or DMSO[12]
Typical Working Conc. 0.1 - 1 mM[4]0.1 - 1 mM[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM PMSF Stock Solution

Materials:

  • Phenylmethylsulfonyl Fluoride (PMSF) powder

  • Anhydrous isopropanol (or ethanol or DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • In a chemical fume hood, carefully weigh out 17.4 mg of PMSF.[7]

  • Transfer the PMSF powder to a sterile conical tube.

  • Add anhydrous isopropanol to a final volume of 1 mL to achieve a 100 mM stock solution.

  • Vortex until the PMSF is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.[6]

Protocol 2: Preparation of a 100 mM AEBSF Stock Solution

Materials:

  • 4-(2-Aminoethyl)this compound hydrochloride (AEBSF) powder

  • Sterile, distilled water

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 23.97 mg of AEBSF hydrochloride.[12]

  • Dissolve the AEBSF in 1 mL of sterile, distilled water to make a 100 mM stock solution.[12]

  • Vortex briefly to ensure the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C for long-term storage. For use within a few months, storage at 2-8°C is also acceptable.

Protocol 3: General Workflow for Protein Extraction with Protease Inhibitors

This protocol provides a general framework. Specific buffer compositions and lysis methods will vary depending on the cell or tissue type and the target protein.

Materials:

  • Cell or tissue sample

  • Ice-cold lysis buffer (e.g., RIPA, Tris-HCl based)

  • 100 mM PMSF or AEBSF stock solution

  • Other protease and phosphatase inhibitors (optional)

  • Microcentrifuge

Procedure:

  • Prepare the base lysis buffer and keep it on ice.

  • Immediately before use , add the protease inhibitor stock solution to the cold lysis buffer to the desired final concentration (typically 1 mM, which is a 1:100 dilution of a 100 mM stock).

  • If using PMSF, ensure it is added just before lysing the cells.

  • Wash the cells or tissue with ice-cold PBS.

  • Add the complete lysis buffer (containing the protease inhibitor) to the sample.

  • Perform cell lysis using an appropriate method (e.g., sonication, douncing, or incubation on a rocker). Keep the sample on ice throughout this process.

  • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the soluble protein fraction, for downstream analysis.

Visualizations

ProteinExtractionWorkflow Protein Extraction Workflow with Protease Inhibitor cluster_prep Buffer Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification LysisBuffer Prepare Ice-Cold Lysis Buffer AddInhibitor Add PMSF/AEBSF (Immediately Before Use) LysisBuffer->AddInhibitor Critical Step Lyse Lyse Cells with Complete Buffer AddInhibitor->Lyse Use Immediately HarvestCells Harvest Cells/Tissue Wash Wash with Ice-Cold PBS HarvestCells->Wash Wash->Lyse Centrifuge Centrifuge at 4°C Lyse->Centrifuge CollectSupernatant Collect Supernatant (Protein Lysate) Centrifuge->CollectSupernatant Downstream e.g., Western Blot, IP, etc. CollectSupernatant->Downstream Proceed to Downstream Applications

Caption: A typical workflow for protein extraction highlighting the critical step of adding the protease inhibitor to the lysis buffer immediately before use.

StabilityComparison Logical Comparison of PMSF and AEBSF Stability cluster_pmsf PMSF cluster_aebsf AEBSF PMSF_aq Aqueous Buffer PMSF_unstable Highly Unstable (Rapid Hydrolysis) PMSF_aq->PMSF_unstable PMSF_ph pH Sensitive (Less stable at high pH) PMSF_unstable->PMSF_ph Decision Experiment Duration? PMSF_unstable->Decision Consider AEBSF_aq Aqueous Buffer AEBSF_stable Relatively Stable AEBSF_aq->AEBSF_stable AEBSF_ph More Stable at Neutral pH AEBSF_stable->AEBSF_ph AEBSF_stable->Decision Consider ShortExp Short Experiment: PMSF (freshly added) may be suitable Decision->ShortExp Short LongExp Long Experiment/ Cell Culture: AEBSF is preferred Decision->LongExp Long

Caption: A logical diagram comparing the stability of PMSF and AEBSF in aqueous solutions and guiding the choice of inhibitor based on experimental duration.

References

Overcoming solubility issues with Benzenesulfonyl fluoride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and other experimental challenges encountered when using Benzenesulfonyl Fluoride (B91410) and its derivatives, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound and its derivatives are organosulfur compounds widely used in research and drug development. Their primary applications include:

  • Irreversible Serine Protease Inhibition: Compounds like AEBSF are potent inhibitors of serine proteases such as trypsin, chymotrypsin, and thrombin. They covalently modify the active site serine residue, rendering the enzyme inactive.[1][2][3]

  • Chemical Probes for Proteomics: Sulfonyl fluoride-containing molecules are used as chemical probes to identify and characterize protein function, particularly for labeling nucleophilic amino acid residues like serine, tyrosine, lysine, and histidine.[4][5][6][7]

  • SuFEx Click Chemistry: The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a set of robust reactions for modularly connecting molecules.[8][9][10][11]

Q2: What are the main advantages of using AEBSF over PMSF?

AEBSF (4-(2-Aminoethyl)this compound hydrochloride) offers several advantages over the traditional serine protease inhibitor PMSF (Phenylmethylsulfonyl fluoride):

  • Higher Aqueous Solubility: AEBSF is readily soluble in water, eliminating the need for organic solvents that can be detrimental to some biological samples.[1][12][13]

  • Greater Stability in Aqueous Solutions: AEBSF is significantly more stable than PMSF in aqueous buffers, especially at neutral to acidic pH, ensuring longer-lasting inhibitory activity.[1][2][12][14] The half-life of PMSF at pH 8.0 is about 35 minutes, whereas AEBSF remains largely stable under similar conditions.[12][15]

  • Lower Toxicity: AEBSF is considerably less toxic than PMSF, making it a safer alternative for handling in the laboratory and for use in cell culture applications.[1][12][14][16]

Q3: What solvents are recommended for dissolving this compound and its derivatives?

The choice of solvent depends on the specific compound and the experimental requirements.

  • This compound (Parent Compound): It is generally soluble in aprotic organic solvents.

  • 4-(2-Aminoethyl)this compound hydrochloride (AEBSF): This derivative has high solubility in water and other polar solvents.[13][17] Stock solutions are often prepared in water or DMSO.[18][19]

Data Presentation: Solubility

The following tables summarize the solubility of AEBSF in various solvents.

Table 1: Quantitative Solubility of AEBSF

SolventSolubility (mg/mL)Approximate Molarity (mM)Reference(s)
Water200~834[1][20]
DMSO50~209[19]
Ethanol75~313[1]
Methanol10~42[20]
PBS (pH 7.2)10~42[18]

Table 2: Qualitative Solubility of this compound Derivatives

Solvent TypeSolubilityRationaleReference(s)
Polar Solvents (e.g., Water, Alcohols)Moderate to HighPolar functional groups (amino, sulfonyl) allow for favorable interactions.[14][17]
Apolar Solvents (e.g., Hexane)LowThe polar nature of the molecule hinders dissolution in non-polar environments.[14][17]

Troubleshooting Guides

Problem 1: Precipitation of this compound during the experiment.
  • Possible Cause: The concentration of the this compound compound exceeds its solubility limit in the chosen solvent or buffer. Temperature fluctuations can also lead to precipitation.

  • Solution:

    • Consult the solubility data to ensure you are working within the appropriate concentration range.

    • Consider gently warming the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures.

    • For aqueous solutions, ensure the pH is compatible with the compound's stability. AEBSF is more stable at a pH below 7.[2][13]

    • If using a mixed solvent system, ensure the components are miscible and that the final solvent composition can support the desired concentration.

Problem 2: Low or no inhibitory activity of AEBSF.
  • Possible Cause:

    • Degradation of AEBSF: AEBSF can hydrolyze and lose activity, especially in alkaline solutions (pH > 7.5) and at elevated temperatures.[12][21]

    • Incorrect Working Concentration: The concentration of AEBSF may be too low to effectively inhibit the protease activity in your sample.

    • Presence of Non-Serine Proteases: AEBSF is specific for serine proteases and will not inhibit other classes of proteases like cysteine or metalloproteases.[12]

  • Solution:

    • Prepare fresh stock solutions of AEBSF and add it to your experimental buffer immediately before use.

    • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are stable for up to six months when stored refrigerated at a pH below 7.[2][13]

    • The recommended working concentration for AEBSF is typically between 0.1 mM and 1.0 mM.[3]

    • If you suspect the presence of other protease classes, consider using a broad-spectrum protease inhibitor cocktail.

Problem 3: Low yield or incomplete reaction in SuFEx/Click Chemistry.
  • Possible Cause:

    • Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can hinder the reaction.[22]

    • Suboptimal Catalyst or Reaction Conditions: The choice and concentration of the catalyst (e.g., copper source, ligand) and reaction parameters (temperature, solvent) are crucial for efficient SuFEx reactions.[8][9]

    • Degradation of Reagents: The sulfonyl fluoride or other reactants may have degraded due to improper storage or handling.

  • Solution:

    • Increase the reaction temperature or prolong the reaction time to overcome steric hindrance.[22]

    • Optimize the catalyst system. For example, using a hindered guanidine (B92328) base like BTMG in synergy with HMDS can accelerate SuFEx reactions.[8]

    • Ensure all reagents are of high quality and have been stored under the recommended conditions (e.g., cool, dry, and protected from light).

Experimental Protocols

Protocol 1: Preparation of a 100 mM AEBSF Stock Solution
  • Materials:

    • 4-(2-Aminoethyl)this compound hydrochloride (AEBSF) powder

    • Nuclease-free water or anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 23.97 mg of AEBSF powder.

    • Transfer the powder to a sterile tube.

    • Add 1 mL of nuclease-free water or anhydrous DMSO.

    • Vortex until the powder is completely dissolved. The solution should be clear and colorless.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Using AEBSF as a Protease Inhibitor in Cell Lysis
  • Materials:

    • Cultured cells

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold lysis buffer (e.g., RIPA buffer)

    • 100 mM AEBSF stock solution

  • Procedure:

    • Immediately before use, add the 100 mM AEBSF stock solution to the ice-cold lysis buffer to a final concentration of 0.1-1.0 mM. For example, add 10 µL of 100 mM AEBSF to 1 mL of lysis buffer for a final concentration of 1 mM.

    • Wash the cultured cells with ice-cold PBS.

    • Add the lysis buffer containing AEBSF to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube for downstream analysis.

Mandatory Visualizations

SREBP_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterol: Retention S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Sterol: Translocation S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP nSREBP (Active) S2P->nSREBP Cleavage 2 Nucleus Nucleus Target_Genes Target Gene Expression (Lipid Synthesis) Nucleus->Target_Genes Transcription Activation nSREBP->Nucleus Translocation AEBSF AEBSF AEBSF->S1P Inhibition

Caption: SREBP signaling pathway and inhibition by AEBSF.

Proteomics_Workflow Proteome Proteome (Cell Lysate) Labeling Covalent Labeling of Target Proteins Proteome->Labeling Probe Sulfonyl Fluoride Probe (with Alkyne handle) Probe->Labeling Click_Reaction Click Chemistry (CuAAC) Labeling->Click_Reaction Enrichment Affinity Purification (e.g., Streptavidin beads) Click_Reaction->Enrichment Reporter Reporter Tag (e.g., Biotin-Azide) Reporter->Click_Reaction Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis: Protein & Site ID LC_MS->Analysis

Caption: Chemical proteomics workflow using sulfonyl fluoride probes.

References

Identifying and characterizing Benzenesulfonyl fluoride reaction intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonyl fluoride (B91410) and related reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to identify and characterize reaction intermediates in benzenesulfonyl fluoride reactions?

A1: The identification of transient intermediates in this compound reactions relies on a combination of spectroscopic, kinetic, and computational methods.[1][] Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in detecting these fleeting species.[1] Kinetic studies, which examine how reaction rates change under different conditions, can infer the presence of intermediates.[] Additionally, computational approaches like Density Functional Theory (DFT) can model reaction pathways and predict the structures and energies of potential intermediates.[1][]

Q2: My reaction with this compound is not proceeding as expected. What are some common side reactions or unexpected intermediates?

A2: Unexpected outcomes in reactions involving benzenesulfonyl fluorides can often be attributed to the formation of alternative intermediates or side reactions. For instance, in reactions with nucleophiles, hydrolysis of the sulfonyl fluoride or the resulting intermediate can be a competing pathway, especially in the presence of water.[3][4] In some cases, the expected intermediate may undergo rearrangement or further reaction before the final product is formed. It is also important to consider that this compound itself can be highly reactive and may interact with various functional groups present in the reaction mixture.[5][6]

Q3: How can I use Mass Spectrometry to identify intermediates or adducts in my this compound reaction?

A3: Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and adducts, particularly in complex mixtures.[3] Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect fragile and short-lived intermediates by analyzing their unique mass-to-charge ratios.[] For activity-based probes using a sulfonyl fluoride warhead, tandem mass spectrometry (MS/MS) can map the specific sites of modification on a protein.[3] A characteristic neutral loss of SO₃ (80 Da) during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be a signature for peptides modified by a sulfonyl fluoride.[7]

Q4: What is the role of computational chemistry in understanding this compound reaction mechanisms?

A4: Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms of this compound reactions.[1] DFT calculations can be used to:

  • Predict the structures and relative stabilities of reactants, intermediates, transition states, and products.[]

  • Calculate the energy barriers for different reaction pathways, helping to determine the most likely mechanism.[][8]

  • Provide insights into the electronic properties of molecules and how they influence reactivity.

These computational models complement experimental data and provide a theoretical framework for understanding the formation and role of intermediates.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inactive Reagent Verify the purity and integrity of the this compound reagent using techniques like NMR.Benzenesulfonyl fluorides can degrade over time, especially if exposed to moisture.
Suboptimal Reaction Conditions Systematically vary the temperature, solvent, and reaction time.The stability and reactivity of intermediates can be highly dependent on the reaction environment.
Presence of Inhibitors Ensure all glassware is clean and dry, and purify solvents and other reagents.Trace impurities can quench reactive intermediates or catalyze side reactions.
Poor Nucleophilicity of Substrate If applicable, consider using a stronger nucleophile or adding a catalyst to activate the substrate.The rate-limiting step may be the initial nucleophilic attack on the sulfonyl fluoride.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step Rationale
Competing Reaction Pathways Modify reaction conditions (e.g., lower temperature, change solvent polarity) to favor the desired pathway.Different pathways may have different activation energies and be favored under specific conditions.
Instability of Intermediate Attempt to trap the suspected intermediate with a trapping agent that reacts quickly and selectively with it.[]This can provide evidence for the formation of a specific intermediate that leads to byproducts.
Hydrolysis Conduct the reaction under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).Water can react with sulfonyl fluorides and their intermediates.[3][4]

Data Presentation

Table 1: Common Spectroscopic Techniques for Intermediate Characterization

TechniqueInformation ProvidedTypical Application for this compound Reactions
¹H and ¹⁹F NMR Spectroscopy Structural information about intermediates, reaction kinetics.[1][9][10]Monitoring the disappearance of starting materials and the appearance of intermediates and products in real-time.[10] ¹⁹F NMR is particularly useful for tracking the fluorine-containing species.[11][12]
Infrared (IR) Spectroscopy Identification of functional groups in intermediates.[1]Detecting changes in bond vibrations, such as the S=O stretch, upon formation of an intermediate.
Mass Spectrometry (MS) Mass-to-charge ratio of intermediates and adducts.[]Identifying covalent adducts with proteins or other biomolecules and characterizing hydrolysis products.[3][4]
UV-Vis Spectroscopy Detection of intermediates with conjugated systems.[1]Monitoring reactions where the intermediate has a different chromophore than the reactants or products.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by ¹H and ¹⁹F NMR
  • Sample Preparation: Prepare the reaction mixture in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.

  • Instrument Setup: Use a high-resolution NMR spectrometer equipped with a variable temperature probe. Tune and shim the instrument for the specific solvent and sample.

  • Acquisition of Initial Spectra: Acquire initial ¹H and ¹⁹F NMR spectra of the starting materials before initiating the reaction.

  • Reaction Initiation: Initiate the reaction in the NMR tube (e.g., by adding the final reagent or by increasing the temperature).

  • Time-course Monitoring: Acquire a series of ¹H and ¹⁹F NMR spectra at regular time intervals throughout the course of the reaction.

  • Data Processing and Analysis: Process the spectra to identify and quantify the signals corresponding to the starting materials, intermediates, and products over time.

Protocol 2: Identification of Protein Adducts by LC-MS/MS
  • Reaction: Incubate the protein of interest with the this compound probe under appropriate conditions.

  • Sample Preparation: Quench the reaction and prepare the protein sample for mass spectrometry analysis. This may involve denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.[7]

    • LC Separation: Separate the resulting peptides using a C18 reversed-phase column with a suitable gradient of acetonitrile (B52724) in water with 0.1% formic acid.[7]

    • MS/MS Data Acquisition: Acquire MS/MS spectra of the eluting peptides. A data-dependent acquisition method can be used to trigger MS/MS on the most abundant ions.

  • Data Analysis:

    • Database Search: Use a database search engine (e.g., Mascot, MaxQuant) to identify the peptides from the MS/MS spectra.[7]

    • Modification Search: Include the mass of the benzenesulfonyl moiety as a variable modification on potential nucleophilic amino acid residues (e.g., serine, threonine, lysine, tyrosine, histidine, cysteine).[6][7]

    • Spectral Validation: Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. Look for the characteristic fragmentation patterns.[7]

Visualizations

Experimental_Workflow_for_Intermediate_Identification start This compound Reaction Setup monitoring In-situ Reaction Monitoring start->monitoring trapping Intermediate Trapping start->trapping analysis Analysis of Reaction Mixture monitoring->analysis stable_product Stable Trapped Product trapping->stable_product nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) analysis->nmr ms Mass Spectrometry (LC-MS, MS/MS) analysis->ms ir IR Spectroscopy analysis->ir mechanism Elucidation of Reaction Mechanism nmr->mechanism ms->mechanism ir->mechanism characterization Structural Characterization stable_product->characterization characterization->mechanism computation Computational Modeling (DFT) computation->mechanism Troubleshooting_Logic_Tree start Problem with This compound Reaction low_yield Low or No Product Yield start->low_yield multiple_products Multiple Products Observed start->multiple_products check_reagent Check Reagent Purity (NMR, etc.) low_yield->check_reagent optimize_conditions Optimize Conditions (Temp, Solvent, Time) low_yield->optimize_conditions check_impurities Check for Inhibitors (Purify Reagents) low_yield->check_impurities modify_conditions Modify Conditions to Favor One Pathway multiple_products->modify_conditions trap_intermediate Use Trapping Agent to Identify Intermediate multiple_products->trap_intermediate anhydrous Ensure Anhydrous Conditions multiple_products->anhydrous

References

Validation & Comparative

Validating Target Engagement of Benzenesulfonyl Fluoride-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing that a probe or drug candidate directly interacts with its intended target within a complex biological system is a critical step in the validation process. Benzenesulfonyl fluoride (B91410) (BSF) probes have emerged as a versatile class of chemical tools for this purpose, offering unique reactivity profiles that extend beyond traditional cysteine-targeting covalent probes.

This guide provides a comprehensive comparison of methodologies used to validate the target engagement of benzenesulfonyl fluoride-based probes. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the selection of the most appropriate techniques for your research needs.

Comparison of Target Engagement Validation Methods

The validation of target engagement for BSF probes can be approached through several orthogonal methods. Each technique offers distinct advantages and provides different types of data, from direct measurement of binding to assessment of target stability and proteome-wide selectivity. The choice of method will depend on the specific research question, available resources, and the nature of the target protein.

Method Principle Key Readout Throughput Cellular Context Key Advantages Limitations
Activity-Based Protein Profiling (ABPP) Competitive labeling of active sites in a proteome.[1][2]Change in probe labeling of target protein.Medium to HighLysates, Live Cells, In Vivo[1]Proteome-wide selectivity profiling, identifies on- and off-targets.[3][4]Requires a suitable "clickable" probe.
Quantitative Mass Spectrometry (LC-MS/MS) Direct detection and quantification of the probe-protein adduct.[5]Spectral counts or intensity of the modified peptide.MediumLysates, Live CellsProvides direct evidence of covalent modification and site of labeling.[6]Can be low-throughput for large sample sets.[5]
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[7][8]Change in protein melting temperature (Tm).High (with appropriate readout)Live Cells, Tissues[9]Label-free, applicable to a wide range of targets, including membrane proteins.[9]Indirect measure of engagement; some targets may not show a significant thermal shift.
Western Blot Immunodetection of the target protein after enrichment of probe-labeled proteins.Band intensity corresponding to the target protein.Low to MediumLysates, Live CellsWidely accessible, good for validating specific targets identified by other methods.Semi-quantitative, requires a specific antibody.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[10]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]LowPurified ProteinProvides a complete thermodynamic profile of the interaction.[10]Requires large amounts of purified protein, not in a cellular context.
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[10]Association (kon) and dissociation (koff) rates, and binding affinity (Kd).[10]MediumPurified ProteinReal-time kinetic analysis of binding.[10]Requires immobilization of the target protein, not in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific targets and cell systems.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a typical workflow for competitive ABPP using a "clickable" this compound probe to identify the targets of a small molecule inhibitor.[2]

Materials:

  • Cell lysate or intact cells

  • Small molecule inhibitor of interest

  • Clickable BSF probe (e.g., with a terminal alkyne)

  • DMSO (vehicle control)

  • Click chemistry reagents: biotin-azide, copper (II) sulfate (B86663) (CuSO₄), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose (B213101) beads

  • Buffers for cell lysis, washing, and protein digestion

  • Dithiothreitol (DTT), iodoacetamide (B48618) (IAA), and trypsin for proteomics sample preparation

  • LC-MS/MS instrument

Procedure:

  • Proteome Treatment:

    • Treat the cell lysate or intact cells with the small molecule inhibitor at various concentrations. Include a DMSO vehicle control.

    • Incubate for a predetermined time to allow for target engagement.

  • Probe Labeling:

    • Add the clickable BSF probe to the treated samples.

    • Incubate to allow the probe to label the remaining available target sites.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin (B1667282) tag to the alkyne-modified probe.[2][11]

  • Enrichment:

    • Enrich the biotin-labeled proteins using streptavidin agarose beads.

  • On-Bead Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with IAA, and digest the proteins into peptides with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the enriched proteins.

  • Data Analysis:

    • Compare the abundance of proteins identified in the inhibitor-treated samples to the DMSO control. A significant reduction in the abundance of a protein in the presence of the inhibitor indicates it is a target.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the target engagement of a compound in live cells.[7][8]

Materials:

  • Intact cells

  • Compound of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Specific antibody against the target protein

Procedure:

  • Cell Treatment:

    • Treat intact cells with the compound of interest or DMSO for a specified time.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures to generate a melt curve.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature point by Western blot.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the compound-treated sample compared to the control indicates target engagement.

Visualizing Workflows and Pathways

Diagrams illustrating the experimental workflows provide a clear visual representation of the steps involved in each validation method.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Proteome Proteome Inhibitor Inhibitor Proteome->Inhibitor 1. Incubate BSF_Probe Clickable BSF Probe Inhibitor->BSF_Probe 2. Add Probe Click_Chemistry Click Chemistry (Biotinylation) BSF_Probe->Click_Chemistry 3. Label Streptavidin_Enrichment Streptavidin Enrichment Click_Chemistry->Streptavidin_Enrichment 4. Enrich On_Bead_Digestion On-Bead Digestion Streptavidin_Enrichment->On_Bead_Digestion 5. Digest LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS 6. Analyze Data_Analysis Data Analysis (Target Identification) LC_MS->Data_Analysis

Competitive ABPP Workflow

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating_lysis Heating & Lysis cluster_separation_analysis Separation & Analysis Live_Cells Live Cells Compound Compound Live_Cells->Compound 1. Treat Heat_Treatment Heat Treatment (Temperature Gradient) Compound->Heat_Treatment 2. Heat Cell_Lysis Cell Lysis Heat_Treatment->Cell_Lysis 3. Lyse Centrifugation Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation 4. Separate Western_Blot Western Blot (Analyze Soluble Fraction) Centrifugation->Western_Blot 5. Analyze Melt_Curve Melt Curve Analysis Western_Blot->Melt_Curve

CETSA Workflow

Reactivity of Benzenesulfonyl Fluorides vs. Other Covalent Probes

A key advantage of this compound probes is their ability to react with a broader range of nucleophilic amino acid residues compared to more traditional covalent warheads, such as acrylamides, which primarily target cysteine. This expands the scope of the "druggable" proteome.[12][13]

Reactivity_Comparison cluster_BSF Benzenesulfonyl Fluorides cluster_Acrylamide Acrylamides Probes Probes BSF_Probe BSF Probe Acrylamide_Probe Acrylamide Probe Serine Serine BSF_Probe->Serine Threonine Threonine BSF_Probe->Threonine Tyrosine Tyrosine BSF_Probe->Tyrosine Lysine Lysine BSF_Probe->Lysine Histidine Histidine BSF_Probe->Histidine Cysteine Cysteine Acrylamide_Probe->Cysteine

Amino Acid Reactivity

By employing a combination of these validation techniques, researchers can build a robust body of evidence to confirm the on-target engagement of this compound-based probes, elucidate their mechanism of action, and characterize their selectivity across the proteome. This comprehensive approach is essential for the confident progression of chemical probes and drug candidates in the discovery pipeline.

References

A Comparative Guide to Serine Protease Inhibitors: Benzenesulfonyl Fluoride vs. PMSF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, preventing unwanted protein degradation during experimental procedures is paramount to obtaining reliable and reproducible data. Serine proteases are a major class of enzymes that can compromise sample integrity. This guide provides a detailed comparative analysis of two sulfonyl fluoride-based inhibitors: the widely-used Phenylmethylsulfonyl fluoride (B91410) (PMSF) and the less common Benzenesulfonyl fluoride (BSF), offering insights into their mechanisms, properties, and applications.

Mechanism of Action: Covalent Inactivation of Serine Proteases

Both this compound (BSF) and Phenylmethylsulfonyl fluoride (PMSF) are irreversible inhibitors that target the active site of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2][3] Their mechanism relies on the highly reactive sulfonyl fluoride group, which covalently modifies the essential serine residue within the enzyme's catalytic triad.[4][5]

The process involves two key steps:

  • Non-covalent Binding: The inhibitor initially binds to the active site of the protease.

  • Nucleophilic Attack and Sulfonylation: The activated hydroxyl group of the active site serine residue performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This displaces the fluoride ion and forms a stable, covalent sulfonyl-enzyme bond, rendering the enzyme permanently inactive.[3][4]

While both compounds share this fundamental mechanism, their structural differences—namely the presence of a methyl group in PMSF—can influence their reactivity and specificity, although direct comparative studies are not extensively documented in the literature.

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Pathway CatalyticTriad Catalytic Triad (His, Asp, Ser-OH) Substrate Protein Substrate CatalyticTriad->Substrate Cleavage NucleophilicAttack Nucleophilic Attack by Serine-OH CatalyticTriad->NucleophilicAttack Reacts with Inhibitor BSF or PMSF (R-SO₂F) Inhibitor->NucleophilicAttack CovalentAdduct Irreversible Covalent Adduct (Enzyme-SO₂-R) NucleophilicAttack->CovalentAdduct Forms InactiveEnzyme Inactive Enzyme CovalentAdduct->InactiveEnzyme Results in

Caption: Mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of an inhibitor dictate its handling, storage, and application. PMSF is a well-characterized crystalline solid, whereas BSF is a liquid at room temperature. A critical difference is their stability in aqueous solutions; PMSF is notoriously unstable with a short half-life that decreases as pH increases, necessitating its addition to buffers immediately before use.[5][6][7]

PropertyThis compound (BSF)Phenylmethylsulfonyl Fluoride (PMSF)
Molecular Formula C₆H₅FO₂S[8]C₇H₇FO₂S[7]
Molecular Weight 160.17 g/mol [8]174.19 g/mol [7][9]
Appearance Colorless liquid[10]White to off-white crystalline solid/powder[1][9]
Melting Point -1 °C[10]90-95 °C[1][9]
Boiling Point 207-208 °C112 °C at 16 mmHg[9]
Solubility Insoluble in water; Soluble in organic solvents.[10]Sparingly soluble and unstable in water; Soluble in anhydrous ethanol, methanol, isopropanol (B130326), or DMSO.[1][9][11]
Aqueous Half-Life Data not readily available~110 min at pH 7.0 (25°C)[6]~55 min at pH 7.5 (25°C)[5][6]~35 min at pH 8.0 (25°C)[6][7]
Toxicity Toxic if inhaled, harmful if swallowed or in contact with skin. Causes severe skin burns.[8]Cytotoxic and hazardous chemical.[12][13]

Inhibitory Activity and Applications

PMSF is a staple in molecular biology and biochemistry labs, widely used during cell lysis and protein purification to prevent the degradation of target proteins.[14][15] It is known to effectively inhibit serine proteases like trypsin and chymotrypsin.[1][16] The typical working concentration for PMSF is between 0.1 and 1 mM.[11][17] While PMSF is broad-acting, it does not inhibit all serine proteases and can also inhibit certain cysteine proteases and acetylcholinesterase.[11][18][19]

This compound is also recognized as a reagent for the irreversible inhibition of serine proteases.[20] However, its primary application appears to be in organic synthesis as a chemical building block.[10] There is a comparative lack of readily available data, such as IC50 values against specific proteases, for BSF in the context of routine biochemical applications, making a direct performance comparison with the extensively documented PMSF challenging. For most standard protein protection protocols, PMSF remains the more characterized and conventional choice.

Experimental Protocols

Proper handling and preparation are crucial for the effective use of these inhibitors, particularly for the unstable PMSF.

Protocol 1: Preparation of a 100 mM PMSF Stock Solution

Materials:

  • Phenylmethylsulfonyl fluoride (PMSF) powder

  • Anhydrous isopropanol (or ethanol, methanol, or DMSO)[21]

  • Microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Weighing: In a fume hood, carefully weigh out 17.4 mg of PMSF powder.[12] PMSF is a hazardous compound and should be handled with appropriate personal protective equipment.[12][13]

  • Dissolving: Transfer the powder to a suitable tube. Add anhydrous isopropanol to a final volume of 1 mL to achieve a 100 mM concentration.[12][21]

  • Mixing: Tightly cap the tube and vortex until the PMSF is completely dissolved.[21]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. The solution is stable for several months when stored under these conditions.[16][21]

Protocol 2: Use of PMSF in a General Cell Lysis Protocol

This protocol provides a general guideline for adding PMSF to a lysis buffer immediately before use.

Materials:

  • Prepared cell lysis buffer (e.g., RIPA, NP-40), chilled on ice

  • 100 mM PMSF stock solution (from Protocol 1)

  • Cell pellet

Procedure:

  • Timing is Critical: Retrieve an aliquot of the 100 mM PMSF stock solution from the -20°C freezer just before you are ready to lyse the cells.[5]

  • Dilution: Add the PMSF stock solution to the chilled lysis buffer to achieve the desired final working concentration (typically 0.1 - 1 mM). For a final concentration of 1 mM, add 10 µL of the 100 mM stock for every 1 mL of lysis buffer.[5][17]

  • Mixing: Gently invert the tube to mix. Avoid extensive vortexing, which can cause the lysis buffer to foam.[17]

  • Cell Lysis: Immediately resuspend the cell pellet with the freshly prepared, PMSF-supplemented lysis buffer.[5]

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[22]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17][22]

  • Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube for downstream analysis or storage at -80°C.[17]

G start Start: Cell Pellet Collection prep_buffer Chill Lysis Buffer on Ice start->prep_buffer add_pmsf Add PMSF Stock to Buffer (Final Conc: 0.1-1 mM) Immediately before use prep_buffer->add_pmsf resuspend Resuspend Cell Pellet in Supplemented Buffer add_pmsf->resuspend incubate Incubate on Ice (e.g., 30 min) resuspend->incubate centrifuge Clarify Lysate by Centrifugation (e.g., 14,000 x g, 15 min, 4°C) incubate->centrifuge collect Collect Supernatant (Protein Lysate) centrifuge->collect end Downstream Analysis / Storage collect->end

Caption: Experimental workflow for protein extraction using PMSF.

Role in Signaling Pathways: Apoptosis

Serine proteases, such as caspases and granzymes, are critical mediators in signaling pathways, including the extrinsic pathway of apoptosis. In this pathway, activation of death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8. Caspase-8 then activates effector caspases like caspase-3, which execute the dismantling of the cell. Inhibitors like PMSF, if able to access these intracellular proteases, could potentially block these cleavage events, making them useful tools for studying the roles of specific serine proteases in cellular signaling.

G Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., FasR) Ligand->Receptor DISC DISC Assembly Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 (Serine Protease) Procaspase8->Caspase8 Cleavage & Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor BSF / PMSF Inhibitor->Caspase8 Inhibits

Caption: Inhibition of the extrinsic apoptosis pathway by targeting serine proteases.

Conclusion

  • PMSF is an extensively characterized, widely adopted, but unstable and toxic inhibitor, essential for routine protein protection in biochemical workflows. Its properties and protocols are well-documented.

  • This compound (BSF) shares the reactive sulfonyl fluoride moiety but is less characterized as a protease inhibitor in a laboratory setting. It is more commonly cited as a reagent in organic synthesis.

For researchers requiring a reliable, albeit carefully handled, serine protease inhibitor for applications like cell lysis and protein purification, PMSF remains the standard choice due to the wealth of available data and established protocols. For applications where water solubility, lower toxicity, and greater stability are desired, alternatives such as AEBSF (4-(2-Aminoethyl)this compound hydrochloride) should also be considered.[2][12]

References

A Researcher's Guide to Assessing Cross-Reactivity of Benzenesulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of chemical biology and targeted drug development, the specificity of chemical probes is paramount. Benzenesulfonyl fluoride (B91410) (BSF) probes have emerged as powerful tools for covalently modifying a range of nucleophilic amino acid residues, extending beyond cysteine to include serine, threonine, lysine (B10760008), tyrosine, and histidine.[1] This unique reactivity profile, often dependent on the specific protein microenvironment, makes them invaluable for interrogating protein function and identifying novel drug targets. However, this broad reactivity also necessitates a thorough assessment of their cross-reactivity to ensure the validity of experimental findings.

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of benzenesulfonyl fluoride probes, supported by experimental data and detailed protocols. We will explore how to quantify off-target effects and provide visualizations of key processes to aid in the design and interpretation of your experiments.

Understanding the Reactivity of this compound Probes

The utility of BSF probes stems from their "context-dependent" reactivity. The sulfonyl fluoride warhead is relatively stable in aqueous environments but can be activated within a specific protein binding pocket through interactions like hydrogen bonding. This allows for the targeting of less nucleophilic residues that are often found in functionally important sites of proteins.

BSF_Mechanism cluster_reaction Covalent Modification BSF_Probe Benzenesulfonyl Fluoride Probe Covalent_Complex Covalent Protein-Probe Adduct BSF_Probe->Covalent_Complex Reaction with nucleophilic amino acid Protein Target Protein (with nucleophilic residue) Protein->Covalent_Complex Inactive_Protein Inactive Target Protein Covalent_Complex->Inactive_Protein Inhibition of protein function

Mechanism of action of a this compound probe.

Quantitative Assessment of Cross-Reactivity

A critical aspect of characterizing any chemical probe is to quantify its selectivity. This is typically achieved by determining the concentration at which the probe inhibits the activity of its intended target versus a panel of potential off-targets. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. A highly selective probe will exhibit a significantly lower IC50 for its primary target compared to other proteins.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems.[2] Competitive ABPP is a variation of this method that can be used to determine the IC50 values of inhibitors by measuring their ability to compete with a broad-spectrum activity-based probe for binding to a target enzyme.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical BSF Probe (BSF-X)

Target ProteinProtein ClassIC50 (µM)Notes
Target Kinase A Tyrosine Kinase 0.1 Primary Target
Kinase BTyrosine Kinase5.252-fold less potent than against Target Kinase A
Kinase CSerine/Threonine Kinase15.8High micromolar off-target activity
Serine Hydrolase 1Hydrolase> 50No significant inhibition observed
Serine Hydrolase 2Hydrolase> 50No significant inhibition observed
Protein XOther> 100No significant inhibition observed

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols provide a framework for assessing the cross-reactivity of BSF probes using a competitive activity-based protein profiling (ABPP) approach with mass spectrometry-based readout.

Experimental Workflow for Competitive ABPP

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Proteome (Cell Lysate) Incubation1 Pre-incubation Proteome->Incubation1 Inhibitor BSF Probe (Inhibitor) (Varying Concentrations) Inhibitor->Incubation1 Incubation2 Incubation Incubation1->Incubation2 Tagged_Probe Tagged Broad-Spectrum Probe (e.g., Alkyne-FP) Tagged_Probe->Incubation2 Click_Chemistry Click Chemistry (Biotin-Azide) Incubation2->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification & IC50) LC_MS->Data_Analysis

Workflow for competitive activity-based protein profiling.
Detailed Methodologies

1. Proteome Preparation:

  • Harvest cells or tissues and lyse in a suitable buffer (e.g., Tris-HCl, pH 7.4) on ice.

  • Homogenize the lysate and clarify by centrifugation to remove insoluble debris.

  • Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay).

  • Adjust the proteome concentration to 1-2 mg/mL with lysis buffer.

2. Competitive Inhibition:

  • Aliquot the proteome into separate microcentrifuge tubes.

  • Add the BSF probe of interest at a range of final concentrations (e.g., from 0.01 to 100 µM) to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the proteome with the BSF probe for 30 minutes at 37°C to allow for target engagement.

3. Labeling with a Tagged Broad-Spectrum Probe:

  • Following the pre-incubation, add a tagged, broad-spectrum probe (e.g., an alkyne-functionalized fluorophosphonate (FP) probe for serine hydrolases or a bespoke tagged probe for kinases) to each tube at a fixed final concentration (e.g., 1 µM).

  • Incubate the reaction for an additional 30 minutes at 37°C.

4. Click Chemistry and Enrichment:

  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction by adding an azide-functionalized reporter tag (e.g., biotin-azide) to each sample.

  • Incubate to allow for the covalent attachment of the biotin (B1667282) tag to the alkyne-tagged probe.

  • Add streptavidin-coated beads to each sample and incubate to enrich for biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes buffers with increasing stringency (e.g., PBS, high salt buffer, and urea).

5. On-Bead Digestion and Mass Spectrometry:

6. LC-MS/MS Analysis and Data Quantification:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the abundance of the probe-labeled peptides in each sample.

  • The signal intensity of the labeled peptide from a specific protein will decrease as the concentration of the competing BSF probe increases.

  • Plot the percentage of inhibition versus the logarithm of the BSF probe concentration and fit the data to a dose-response curve to determine the IC50 value for each identified off-target protein.

Application in a Signaling Pathway: Kinase Inhibition

BSF probes have been successfully developed to target the conserved lysine in the ATP-binding site of a broad range of kinases.[3][4][5] This allows for the assessment of kinase inhibitor selectivity across the kinome in live cells. A common signaling pathway where such probes are highly relevant is the MAP kinase pathway, which is frequently dysregulated in cancer.

Kinase_Cascade cluster_pathway MAP Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response regulates BSF_Probe BSF-Kinase Probe BSF_Probe->RAF inhibition BSF_Probe->MEK inhibition

Inhibition of the MAP kinase pathway by BSF probes.

By using a broad-spectrum BSF-based kinase probe in a competitive profiling experiment with a specific kinase inhibitor, researchers can quantitatively determine the inhibitor's engagement with its on-target kinase (e.g., RAF) as well as its off-target effects on other kinases in the pathway (e.g., MEK) and across the entire kinome.

Conclusion

This compound probes are versatile tools in chemical biology, but their effective use hinges on a thorough understanding of their selectivity. The systematic assessment of cross-reactivity using quantitative chemoproteomic methods like competitive ABPP is essential for the validation of these probes and the interpretation of the biological insights they provide. By employing the structured approaches and detailed protocols outlined in this guide, researchers can confidently characterize their BSF probes and advance their research in drug discovery and chemical biology.

References

A Comparative Guide to the Efficacy of AEBSF and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective inhibition of serine proteases is a critical aspect of experimental design, ensuring the integrity of protein samples and enabling the study of specific enzymatic pathways. 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), a water-soluble, irreversible serine protease inhibitor, has emerged as a valuable tool in this context. This guide provides an objective comparison of AEBSF's performance against other commonly used serine protease inhibitors, supported by experimental data, detailed protocols, and visual representations of key processes.

Quantitative Comparison of Inhibitor Potency

The efficacy of a protease inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values of AEBSF and other common serine protease inhibitors against a panel of key serine proteases.

Target ProteaseAEBSF (Pefabloc SC)PMSFAprotininLeupeptin
Trypsin 0.081 mM[1]0.1 - 1 mM (Typical working concentration)[2]Ki: 0.06 pMIC50: ~1 µg/mL
Chymotrypsin 0.044 mM[1]0.1 - 1 mM (Typical working concentration)[2]Ki: 9 nMData not readily available
Thrombin 0.92 mM[1]0.1 - 1 mM (Typical working concentration)[2]Not a direct inhibitor[3][4]Data not readily available
Plasmin 1.99 mM[1]Data not readily availableInhibits plasmin[3]Data not readily available
Kallikrein (Glandular) 2.86 mM[1]Data not readily availableInhibits kallikrein[3]Data not readily available

Note: IC50 values can vary depending on experimental conditions (e.g., pH, temperature, substrate concentration). Ki (inhibition constant) is another measure of inhibitor potency, where a smaller value indicates a stronger inhibitor. Data for PMSF, Aprotinin, and Leupeptin against all the listed proteases in the form of IC50 values were not consistently available in the reviewed literature; therefore, typical working concentrations or qualitative inhibitory actions are provided where applicable. AEBSF is marketed as Pefabloc SC.[5]

Key Advantages of AEBSF

AEBSF offers several advantages over traditional serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF):

  • Higher Aqueous Stability: AEBSF is more stable in aqueous solutions at neutral and low pH compared to PMSF, which hydrolyzes rapidly.[5]

  • Enhanced Solubility: AEBSF is readily soluble in water, eliminating the need for organic solvents like isopropanol (B130326) or DMSO to prepare stock solutions.[6]

  • Lower Toxicity: AEBSF is considered less toxic than PMSF, making it a safer alternative for routine laboratory use.[6]

Experimental Protocols

A detailed methodology for determining the IC50 value of a serine protease inhibitor is crucial for accurate and reproducible results.

Protocol: Determination of IC50 for a Serine Protease Inhibitor using a Chromogenic Substrate

1. Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Serine protease inhibitor (e.g., AEBSF)

  • Chromogenic substrate specific to the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Prepare Stock Solutions:

    • Dissolve the serine protease inhibitor in the appropriate solvent (e.g., water for AEBSF) to create a high-concentration stock solution (e.g., 100 mM).

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microplate, perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of desired concentrations.

    • Add a fixed volume of the serine protease solution to each well containing the inhibitor dilutions and a control well (no inhibitor).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate and Monitor the Reaction:

    • Add a fixed volume of the chromogenic substrate to each well to start the enzymatic reaction.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

G Mechanism of Irreversible Inhibition by Sulfonyl Fluorides cluster_Enzyme Serine Protease Active Site Serine Serine (Ser) Complex Enzyme-Inhibitor Complex Serine->Complex Histidine Histidine (His) Aspartate Aspartate (Asp) Inhibitor Sulfonyl Fluoride Inhibitor (e.g., AEBSF) Inhibitor->Complex Reversible Binding Inactive_Enzyme Inactive Covalently Modified Enzyme Complex->Inactive_Enzyme Nucleophilic Attack & Covalent Bond Formation

Mechanism of serine protease inhibition.

G Experimental Workflow for IC50 Determination A Prepare Reagents: - Serine Protease - Inhibitor Stock - Chromogenic Substrate - Assay Buffer B Set up 96-well Plate: - Serial dilutions of inhibitor - Add enzyme A->B C Pre-incubation: Allow enzyme and inhibitor to interact B->C D Initiate Reaction: Add chromogenic substrate C->D E Kinetic Measurement: Read absorbance at 405 nm over time D->E F Data Analysis: - Calculate reaction velocities - Determine % inhibition E->F G IC50 Determination: Plot % inhibition vs. [Inhibitor] and fit curve F->G

Workflow for IC50 determination.

Conclusion

AEBSF stands out as a highly effective and practical serine protease inhibitor for a wide range of research applications. Its superior water solubility, stability in aqueous solutions, and lower toxicity make it a favorable alternative to traditional inhibitors like PMSF. The provided quantitative data and detailed experimental protocol offer a solid foundation for researchers to objectively compare and select the most appropriate inhibitor for their specific needs, ultimately contributing to the reliability and accuracy of their experimental outcomes.

References

Verifying Benzenesulfonyl Fluoride Adduction: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of benzenesulfonyl fluoride (B91410) (BSF) adduction to protein targets is a critical step in covalent inhibitor development and chemical biology studies. Mass spectrometry (MS) stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and the ability to pinpoint the exact site of modification. This guide provides a comprehensive comparison of common MS-based methodologies for verifying BSF adduction, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.

Benzenesulfonyl fluoride and its derivatives are powerful covalent probes that can react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] The verification of this covalent modification is essential for confirming target engagement, understanding the mechanism of action, and assessing off-target effects. This guide focuses on bottom-up proteomics approaches, where the protein of interest is proteolytically digested into peptides prior to MS analysis, as this is the most common strategy for identifying specific modification sites.

Data Presentation: Comparison of Fragmentation Methods

Fragmentation MethodPrincipleIon TypesSpeedResolution (Fragment Ions)Suitability for BSF Adducts
CID Collision with an inert gas in an ion trap.b, yFastLowGood for initial identification, but can sometimes lead to loss of the modification from the peptide backbone.
HCD Collision with an inert gas in a dedicated cell, followed by high-resolution analysis in an Orbitrap.b, yModerateHighExcellent for high-confidence identification and localization due to high mass accuracy of fragment ions.[3][4][5][6]
ETD Electron transfer from a radical anion to the peptide cation, causing backbone cleavage.c, zSlowerLow (in ion trap)Advantageous for preserving labile modifications and for highly charged precursor ions.[3][7] It can provide complementary fragmentation information to HCD.

Note: The BSF adduct itself is a stable modification. Therefore, the primary challenge is achieving good fragmentation of the peptide backbone to confidently localize the adduct. HCD is often favored for its high-resolution fragment spectra, which greatly aids in confident peptide identification and site localization.[3][4][5][6] ETD can be a valuable complementary technique, especially for peptides that do not fragment well by HCD or for top-down proteomics approaches.[7]

Mandatory Visualization

A common application of BSF probes is in chemical proteomics for the identification of protein targets. The following diagram illustrates a typical experimental workflow for target identification using a BSF probe equipped with a bioorthogonal handle (e.g., an alkyne group).

experimental_workflow Experimental Workflow for Target Identification of BSF Probes cluster_cell_based Cellular Treatment cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation bsf_probe Alkyne-BSF Probe bsf_probe->incubation click_chemistry Click Chemistry (Azide-Biotin) incubation->click_chemistry enrichment Enrichment of Adducted Proteins click_chemistry->enrichment streptavidin_beads Streptavidin Beads streptavidin_beads->enrichment on_bead_digestion On-Bead Digestion (Trypsin) enrichment->on_bead_digestion lc_msms LC-MS/MS Analysis (e.g., HCD) on_bead_digestion->lc_msms data_analysis Data Analysis (Protein Identification) lc_msms->data_analysis target_proteins target_proteins data_analysis->target_proteins Identified Target Proteins

Caption: Workflow for identifying protein targets of a BSF probe.

Experimental Protocols

The following are detailed protocols for the key experiments involved in verifying BSF adduction using a bottom-up proteomics approach.

Protein Labeling with this compound

Objective: To covalently modify a purified protein or proteins in a complex mixture with BSF.

Materials:

  • Purified protein or cell lysate

  • This compound (BSF)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Prepare the protein sample in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).

  • Add BSF to the protein solution to the desired final concentration (e.g., 100 µM). The optimal concentration and incubation time should be determined empirically.

  • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • The labeled protein is now ready for downstream processing. For purified proteins, buffer exchange or dialysis can be performed to remove excess BSF.

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

Objective: To digest the BSF-labeled protein into peptides for MS analysis.

Materials:

  • BSF-labeled protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM dithiothreitol, DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide, IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • Formic acid (FA)

Protocol:

  • Denaturation: Add denaturation buffer to the protein sample and incubate for 30 minutes at room temperature.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.

  • Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and analyze the BSF-modified peptides by mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer capable of tandem MS (e.g., Orbitrap Fusion Lumos)

Protocol:

  • LC Separation: Load the peptide sample onto a C18 reversed-phase analytical column. Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.

  • MS Analysis: Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire a full MS scan in the Orbitrap at high resolution (e.g., 120,000) over a mass range of m/z 400-1600.

    • MS2 Scan (HCD): Select the most intense precursor ions for fragmentation by HCD. Acquire the MS/MS spectra in the Orbitrap at a resolution of 15,000-30,000. Use a normalized collision energy (NCE) of 27-30%.

    • Dynamic Exclusion: Set a dynamic exclusion duration (e.g., 30 seconds) to prevent repeated fragmentation of the same precursor ion.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the BSF adduction as a variable modification on the potential target amino acid residues (Ser, Thr, Tyr, Lys, Cys, His). The mass shift for a benzenesulfonyl group is +141.0194 Da.

    • Set appropriate search parameters, including precursor and fragment mass tolerances, and a false discovery rate (FDR) of 1%.

    • Manually inspect the MS/MS spectra of identified BSF-adducted peptides to confirm the site of modification. Look for a series of b- and y-ions that flank the modified residue.

References

A Researcher's Guide to Control Experiments for Benzenesulfonyl Fluoride-Based Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, benzenesulfonyl fluoride (B91410) (BSF) and its derivatives have emerged as powerful chemical tools for probing the proteome, identifying novel drug targets, and developing covalent inhibitors. Their unique reactivity profile, characterized by a balance of stability in aqueous environments and the ability to covalently modify multiple nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—makes them invaluable for activity-based protein profiling (ABPP) and target engagement studies.[1][2][3][4]

However, the effective use of BSF-based probes and the generation of reliable, interpretable data are critically dependent on the implementation of rigorous control experiments. This guide provides a comprehensive comparison of essential control strategies, alternative probes, and detailed experimental protocols to ensure the validity and accuracy of your chemical biology studies.

The Imperative of Controls in BSF-Based Studies

The covalent nature of BSF probes necessitates a suite of control experiments to distinguish specific, biologically relevant interactions from non-specific labeling and experimental artifacts. Properly designed controls are essential for:

  • Validating Target Engagement: Confirming that the observed biological effect is a direct result of the probe binding to its intended target.

  • Assessing Probe Selectivity: Differentiating between on-target and off-target interactions within the complex cellular proteome.

  • Eliminating False Positives: Ruling out artifacts arising from probe reactivity with components other than the protein of interest.

Comparison of Control Strategies and Alternative Probes

The selection of appropriate controls and alternative probes is crucial for robust experimental design. The following table summarizes key characteristics of different control types and alternative sulfur(VI) fluoride-based probes.

Control/Probe Type Principle of Operation Primary Application Advantages Limitations Typical Experimental Readout
Inactive Analog (Negative Control) A structurally similar molecule to the active BSF probe but lacking the reactive sulfonyl fluoride warhead (e.g., replaced with a sulfonate or amide).[4]To control for non-covalent binding effects and off-target effects of the probe's scaffold.Easy to synthesize or often commercially available. Directly assesses the contribution of the reactive warhead.May not perfectly mimic the physicochemical properties of the active probe.[5]Comparison of phenotypic effects, target enrichment, or labeling intensity versus the active probe.
Structurally Unrelated Probe (Orthogonal Control) A probe that targets the same protein but with a different chemical scaffold.To confirm that the observed phenotype is due to modulation of the target, not an off-target effect of the primary probe's scaffold.Provides strong evidence for on-target activity.Can be challenging to identify or synthesize a suitable probe with a distinct scaffold and similar potency.Comparison of phenotypic outcomes and target engagement profiles.
Competitive Displacement Pre-incubation of the proteome with a known inhibitor of the target protein before adding the BSF probe.[6][7]To confirm target engagement and assess the potency and selectivity of inhibitors.Provides direct evidence of target engagement in a complex biological sample. Allows for determination of IC50 values.Requires a known inhibitor of the target protein.Reduction in probe labeling of the target protein, as measured by gel-based methods or mass spectrometry.
Alkyl Sulfonyl Fluorides Possess a more reactive sulfonyl fluoride group compared to aryl derivatives due to the electron-donating nature of the alkyl group.[2]Can be used as more potent or broadly reactive probes.Increased reactivity may allow for labeling of less nucleophilic residues.Higher reactivity can lead to lower selectivity and increased off-target labeling.Proteome-wide labeling profiles, target identification.
Fluorosulfates (Ar-O-SO2F) Generally less reactive than the corresponding aryl sulfonyl fluorides due to resonance stabilization through the oxygen atom.[8]May offer improved selectivity for certain nucleophilic residues, such as tyrosine.Tunable reactivity can lead to more specific labeling.May require longer incubation times or higher concentrations to achieve sufficient labeling.Comparative proteomic profiling against BSF probes.
Sulfamoyl Fluorides (R2N-SO2F) Represent the lower reactivity limit of sulfur(VI) fluorides.[6]Can be designed as highly selective probes for specific protein targets.High stability and potential for exquisite selectivity.May not be reactive enough for broad proteome profiling.Target-specific labeling, covalent inhibition assays.

Key Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible results. The following are protocols for essential control experiments in BSF-based chemical biology.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the on-target activity of a BSF probe and to determine the potency and selectivity of a potential inhibitor.

Materials:

  • Cell lysate or purified protein solution (1-2 mg/mL in a suitable buffer like PBS, pH 7.4)

  • BSF probe with a reporter tag (e.g., alkyne or biotin) dissolved in DMSO

  • Inhibitor of interest, serially diluted in DMSO

  • DMSO (vehicle control)

  • Click chemistry reagents (if using an alkyne-tagged probe)

  • SDS-PAGE loading buffer

  • Streptavidin beads (for biotinylated probes)

  • Mass spectrometer for proteomic analysis

Procedure:

  • Proteome Preparation: Prepare cell lysate and adjust the protein concentration to 1-2 mg/mL.

  • Inhibitor Incubation: Aliquot the proteome into separate microcentrifuge tubes. Add the inhibitor at various concentrations (and a DMSO vehicle control) and incubate for 30-60 minutes at 37 °C to allow for target binding.

  • Probe Labeling: Add the BSF probe to each tube to a final concentration of 1-10 µM. The final DMSO concentration should be kept below 1% (v/v). Incubate for 1-2 hours at 37 °C.[9]

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Boil the samples and resolve by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning (for fluorescently tagged probes) or by streptavidin-HRP blotting (for biotinylated probes).

    • For Mass Spectrometry-Based Analysis: Perform a click reaction to attach a biotin (B1667282) tag (if an alkyne probe was used). Enrich the biotinylated proteins using streptavidin beads, followed by on-bead digestion and analysis by LC-MS/MS to identify and quantify the labeled proteins.

  • Data Analysis: A decrease in the signal for a specific protein in the presence of the inhibitor indicates that the inhibitor is competing with the probe for binding to that protein. The concentration-dependent decrease in signal can be used to determine the IC50 of the inhibitor.

Protocol 2: Negative Control Probe Experiment

This protocol is designed to differentiate between covalent labeling by the BSF warhead and non-covalent interactions or scaffold-driven effects.

Materials:

  • Cell lysate or purified protein solution (1-2 mg/mL)

  • Active BSF probe with a reporter tag

  • Inactive analog of the BSF probe (negative control) with the same reporter tag

  • SDS-PAGE loading buffer and gels

  • Fluorescence scanner or Western blotting equipment

Procedure:

  • Proteome Preparation: Prepare cell lysate and adjust the protein concentration as in Protocol 1.

  • Probe Incubation: In separate tubes, incubate the proteome with either the active BSF probe or the inactive analog at the same concentration for 1-2 hours at 37 °C.

  • Analysis: Prepare and analyze the samples by SDS-PAGE as described in Protocol 1.

  • Interpretation: Proteins that are labeled by the active probe but not by the inactive analog are likely true targets of covalent modification. Similar labeling patterns between the two probes may indicate non-specific binding mediated by the probe scaffold.

Visualizing Experimental Logic and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis proteome Proteome (Cell Lysate) inhibitor Inhibitor or Vehicle (DMSO) proteome->inhibitor probe BSF Probe (e.g., Alkyne-BSF) inhibitor->probe click_chem Click Chemistry (Biotin-Azide) probe->click_chem gel_analysis SDS-PAGE & In-gel Fluorescence probe->gel_analysis enrichment Streptavidin Enrichment click_chem->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Caption: Workflow for competitive ABPP using a BSF probe.

control_logic cluster_probes cluster_outcomes cluster_interpretation active_probe Active BSF Probe labeling_A Protein A Labeled active_probe->labeling_A labeling_B Protein B Labeled active_probe->labeling_B inactive_probe Inactive Analog (Negative Control) no_labeling_A Protein A Not Labeled inactive_probe->no_labeling_A inactive_probe->labeling_B conclusion_A Protein A is a True Covalent Target labeling_A->conclusion_A no_labeling_A->conclusion_A conclusion_B Protein B is a Non-specific Binder labeling_B->conclusion_B signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 (Target) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation cellular_response Cellular Response transcription_factor->cellular_response bsf_probe BSF Probe bsf_probe->kinase2 Covalent Inhibition

References

AEBSF: A Safer and More Stable Alternative to PMSF for Protease Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Phenylmethylsulfonyl fluoride (B91410) (PMSF) has been a cornerstone in laboratories for inhibiting serine proteases, thereby preventing protein degradation during critical procedures like cell lysis and protein purification. However, its significant toxicity and instability in aqueous solutions have long been recognized drawbacks. A compelling alternative, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), has emerged, offering comparable efficacy with a markedly improved safety and stability profile, making it an ideal substitute in many research applications, especially those involving live cells.[1][2][3]

This guide provides an objective comparison of AEBSF and PMSF, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed decision for their experimental needs.

Key Performance Metrics: A Head-to-Head Comparison

A thorough evaluation of AEBSF and PMSF reveals distinct advantages for AEBSF in several critical areas.[1][3] While both are irreversible inhibitors of serine proteases like trypsin, chymotrypsin, and thrombin, they differ significantly in their physical and chemical properties.[3][4][5]

Data Presentation: Quantitative Comparison of Inhibitor Properties
PropertyAEBSFPMSFAdvantage
Toxicity Significantly lower toxicity. LD50 (oral, rat): 2834 mg/kg.[1][6] Not toxic to cells in culture at typical working concentrations (0.1-1.0 mM).[1][5]Highly toxic and corrosive, requiring handling in a fume hood.[1][2] Upon degradation, it can release toxic byproducts.[2]AEBSF
Stability in Aqueous Solution Much more stable, especially at neutral and slightly acidic pH.[1][7] The half-life is significantly longer than PMSF; 70% remains after 22 hours at 4°C in a phosphate (B84403) buffer.[7]Highly unstable in aqueous solutions. The half-life is approximately 35 minutes at pH 8 and 25°C.[8][9] Requires frequent re-addition to maintain effective concentrations.[9]AEBSF
Solubility Readily soluble in water (200 mg/ml) and ethanol (B145695) (75 mg/ml).[1][7]Sparingly soluble in water.[10] Stock solutions are typically prepared in anhydrous organic solvents like ethanol, isopropanol (B130326), or DMSO.[9][10]AEBSF
Working Concentration 0.1 - 1.0 mM[5][11]0.1 - 1.0 mM[8]Comparable
Mechanism of Action Irreversibly inhibits serine proteases by sulfonating the active site serine residue.[3][12][13]Irreversibly inhibits serine proteases by sulfonating the active site serine residue.[8][14][15]Comparable
Off-Target Effects Has been reported to modify other amino acid residues besides serine, such as tyrosine and lysine.[2][11]Generally considered more specific to the active site serine.[8]PMSF

Mechanism of Action: Irreversible Inhibition of Serine Proteases

Both AEBSF and PMSF are sulfonyl fluorides that irreversibly inactivate serine proteases.[3][11] The mechanism involves the covalent modification of the hydroxyl group of the highly reactive serine residue within the enzyme's active site.[3][12][14] This reaction forms a stable sulfonyl-enzyme complex, rendering the protease permanently inactive.[3][12][14]

cluster_0 Serine Protease Active Site Serine_OH Serine-OH Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Serine_OH->Inactive_Enzyme Sulfonylation HF HF Serine_OH->HF Fluoride leaving group Histidine_N Histidine-N Aspartate_COO Aspartate-COO- Inhibitor AEBSF / PMSF (R-SO2F) Inhibitor->Serine_OH Nucleophilic Attack

Mechanism of serine protease inhibition.

Experimental Protocols

To empirically compare the efficacy and cytotoxicity of AEBSF and PMSF, the following experimental protocols can be adapted.

Protocol 1: Comparison of Protease Inhibition Efficacy

This protocol utilizes a chromogenic substrate to measure the activity of a specific serine protease (e.g., trypsin) in the presence of varying concentrations of AEBSF and PMSF.

Materials:

  • Purified serine protease (e.g., trypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • AEBSF and PMSF stock solutions (e.g., 100 mM in water for AEBSF, 100 mM in isopropanol for PMSF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of AEBSF and PMSF in the assay buffer to achieve a range of final concentrations (e.g., 0.01 mM to 1 mM).

  • In a 96-well plate, add a fixed amount of the serine protease to each well.

  • Add the different concentrations of AEBSF or PMSF to the wells. Include a control with no inhibitor.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow for inhibition.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of protease inhibition against the inhibitor concentration to determine the IC50 value for each compound.[3]

Protocol 2: Cytotoxicity Assay

This protocol assesses the effect of AEBSF and PMSF on the viability of a chosen cell line.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • AEBSF and PMSF stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of AEBSF and PMSF for a specified duration (e.g., 24 hours). Include an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Protease Purified Serine Protease AEBSF AEBSF (Varying Conc.) Protease->AEBSF PMSF PMSF (Varying Conc.) Protease->PMSF Control No Inhibitor Protease->Control Cells Cultured Cells Cells->AEBSF Cells->PMSF Cells->Control Activity_Assay Chromogenic Substrate Assay AEBSF->Activity_Assay Cytotoxicity_Assay MTT Assay AEBSF->Cytotoxicity_Assay PMSF->Activity_Assay PMSF->Cytotoxicity_Assay Control->Activity_Assay Control->Cytotoxicity_Assay IC50 Determine IC50 Activity_Assay->IC50 Viability Calculate Cell Viability Cytotoxicity_Assay->Viability

Workflow for comparing inhibitor efficacy and cytotoxicity.

AEBSF in the Study of Signaling Pathways: The SREBP Pathway

AEBSF's utility extends beyond simple protein protection; it is also a valuable tool for dissecting the roles of serine proteases in complex signaling cascades.[12] For instance, AEBSF is used to study cholesterol regulation by inhibiting Site-1 Protease (S1P), a key enzyme in the activation of sterol regulatory element-binding proteins (SREBPs).[11][16] SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. By inhibiting S1P, AEBSF allows researchers to investigate the downstream effects of SREBP inactivation.[11][16]

SCAP_SREBP SCAP-SREBP Complex (ER) Golgi Golgi Apparatus SCAP_SREBP->Golgi Low Sterol S1P Site-1 Protease (S1P) Golgi->S1P S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP nSREBP (active) S2P->nSREBP Cleavage Nucleus Nucleus nSREBP->Nucleus Gene_Expression Gene Expression (Cholesterol/Fatty Acid Synthesis) Nucleus->Gene_Expression AEBSF AEBSF AEBSF->S1P Inhibits

AEBSF inhibits the SREBP signaling pathway.

Conclusion

Based on the evidence, AEBSF is a demonstrably superior and less toxic alternative to PMSF for a wide range of research applications, particularly those involving cell culture.[1] Its excellent stability in aqueous solutions ensures sustained protease inhibition without the need for frequent additions, a critical factor for long-term experiments.[1][7] Furthermore, its high water solubility eliminates the need for organic solvents that can be detrimental to cells.[1][7]

The significantly lower toxicity of AEBSF not only ensures a safer laboratory environment but also enhances the reliability of experimental results by minimizing off-target cytotoxic effects.[1] For researchers seeking to maintain the integrity of their protein samples while ensuring the viability of their cell cultures, transitioning from PMSF to AEBSF is a scientifically sound and safety-conscious decision. However, for applications where potential off-target modifications are a primary concern, the specificity of freshly prepared PMSF might be preferred.[3][11] Ultimately, for critical applications, an empirical comparison using standardized assays is recommended to determine the most effective inhibitor for specific experimental conditions.[3]

References

A Researcher's Guide to Orthogonal Validation of Benzenesulfonyl Fluoride Probe Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl fluoride (B91410) (BSF) probes are powerful chemical biology tools for identifying and characterizing protein targets due to their ability to form stable covalent bonds with various nucleophilic amino acid residues.[1][2] However, the inherent reactivity of these probes necessitates rigorous validation to ensure that the observed biological effects are a direct result of on-target engagement rather than off-target interactions. This guide provides a comparative overview of key orthogonal methods to validate the findings from BSF probe-based studies, complete with experimental data, detailed protocols, and workflow visualizations.

Comparing Orthogonal Validation Methods

Choosing the appropriate orthogonal method depends on the specific research question, available resources, and the nature of the protein of interest. The following tables provide a summary of quantitative and qualitative comparisons of commonly used validation techniques.

Table 1: Quantitative and Performance Metrics of Orthogonal Validation Methods
MethodKey Quantitative Metric(s)Typical Values/ObservationsThroughputDirect/Indirect Evidence
Intact Protein Mass Spectrometry Mass Shift (Δm)Corresponds to the molecular weight of the BSF probe.MediumDirect
Co-Immunoprecipitation (Co-IP) & Western Blot Fold Enrichment> 3-fold enrichment of the prey protein is often considered significant.Low to MediumIndirect (confirms interaction with a known partner)
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)A shift of > 2°C is generally considered a strong indicator of target engagement. For example, a covalent TEAD inhibitor showed a ΔTm of 3.3°C.[3][4]Medium to HighDirect (in a cellular context)
Activity-Based Protein Profiling (ABPP) IC50 / Kinact/KiVaries widely depending on the probe and target. For a covalent TEAD inhibitor, Ki = 2.6 µM and kinact/Ki = 8.3 µM-1s-1 were reported.[3]HighDirect (for activity and selectivity)
Proximity Ligation Assay (PLA) Number of PLA signals per cellQuantifiable fluorescent spots, highly sensitive for in-situ interactions.MediumIndirect (confirms proximity to another protein)
Site-Directed Mutagenesis Loss of Labeling/ActivityComplete loss of probe labeling or functional effect upon mutation of the target residue.LowDirect (confirms binding site)
siRNA Knockdown % Reduction in Protein Level & Phenotype>70% knockdown is typically desired to observe a corresponding change in phenotype.[5]HighIndirect (phenotypic validation of target's role)
Table 2: Resource and Logistical Comparison of Orthogonal Validation Methods
MethodEstimated Cost per SampleEstimated Time to ResultKey Equipment RequiredExpertise Level
Intact Protein Mass Spectrometry High1-3 daysMass Spectrometer (e.g., Q-TOF, Orbitrap)High
Co-Immunoprecipitation (Co-IP) & Western Blot Medium2-4 daysStandard cell culture and biochemistry lab equipmentMedium
Cellular Thermal Shift Assay (CETSA) Medium1-3 daysThermal cycler, Western blot or plate reader equipmentMedium
Activity-Based Protein Profiling (ABPP) High3-7 daysMass Spectrometer, gel imaging systemHigh
Proximity Ligation Assay (PLA) High2-3 daysFluorescence microscopeMedium to High
Site-Directed Mutagenesis Low> 1 week (cloning and sequencing)PCR machine, standard molecular biology lab equipmentMedium
siRNA Knockdown Medium3-7 daysCell culture facility, Western blot equipmentMedium

Experimental Workflows and Signaling Pathway Validation

Visualizing the experimental process and the logic of validation is crucial for designing robust studies.

Orthogonal_Validation_Workflow General Workflow for Orthogonal Validation of a BSF Probe Hit cluster_discovery Probe Discovery & Initial Hit cluster_direct_validation Direct Target Engagement & Binding Site Confirmation cluster_functional_validation Functional & In-Cellular Validation BSF_Probe_Screen BSF Probe Screen (e.g., Phenotypic or ABPP) Putative_Target Identification of a Putative Protein Target BSF_Probe_Screen->Putative_Target Mass_Spec Intact Protein Mass Spec (Confirms Covalent Adduct) Putative_Target->Mass_Spec Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement in Cells) Putative_Target->CETSA In-Cell Binding CoIP Co-Immunoprecipitation (Validates effect on protein complexes) Putative_Target->CoIP Protein Interactions siRNA siRNA Knockdown (Phenocopies probe effect) Putative_Target->siRNA Biological Role ABPP Competitive ABPP (Assesses selectivity) Putative_Target->ABPP Selectivity Profile Mutagenesis Site-Directed Mutagenesis (Confirms Binding Residue) CETSA->Mutagenesis Pinpoint Site Validated_Target Validated Target Mutagenesis->Validated_Target PLA Proximity Ligation Assay (Confirms in-situ proximity changes) CoIP->PLA siRNA->Validated_Target

Caption: General workflow for validating a protein target identified by a BSF probe.

Signaling_Pathway_Validation Validation of a Kinase Target in a Signaling Pathway cluster_validation Orthogonal Validation Steps Signal Upstream Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Kinase_B Kinase B (Downstream Substrate) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response BSF_Probe BSF Probe BSF_Probe->Kinase_A Covalently Inhibits CETSA_Validation CETSA confirms probe binds Kinase A in cells BSF_Probe->CETSA_Validation siRNA_Kinase_A siRNA knockdown of Kinase A phenocopies BSF probe effect (e.g., reduced Cellular Response) BSF_Probe->siRNA_Kinase_A Western_Blot Western Blot shows reduced phosphorylation of Kinase B BSF_Probe->Western_Blot

Caption: Validating a kinase target within a signaling cascade using orthogonal methods.

Detailed Experimental Protocols

Intact Protein Mass Spectrometry

This method directly confirms the covalent modification of the target protein by the BSF probe.

  • Protocol:

    • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with the BSF probe (e.g., 25-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 1-4 hours at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

    • Sample Cleanup: Remove excess, unbound probe using a desalting column (e.g., Zeba Spin Desalting Columns) or reverse-phase chromatography.

    • Mass Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS). Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the precise mass of the protein.

    • Data Analysis: Deconvolute the resulting mass spectra to obtain the molecular weight of the protein. A mass increase corresponding to the molecular weight of the BSF probe in the treated sample compared to the control confirms covalent modification.[6][7]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8][9]

  • Protocol (Melt Curve):

    • Cell Treatment: Treat intact cells with the BSF probe at a desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes.

    • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature point by Western blot or other protein quantification methods.

    • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) between the probe-treated and control samples indicates target engagement.[3]

Activity-Based Protein Profiling (ABPP) - Competitive Format

This method is used to assess the selectivity of a BSF probe by measuring its ability to compete with a broad-spectrum activity-based probe for binding to a family of enzymes.[2]

  • Protocol:

    • Proteome Preparation: Prepare a cell or tissue lysate.

    • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of your BSF probe (or a known inhibitor as a positive control) for 30 minutes at 37°C.

    • Broad-Spectrum Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that is tagged with a reporter (e.g., a fluorophore or biotin) to each aliquot. Incubate for another 30 minutes.

    • Analysis: Quench the reactions and analyze the samples. For fluorescently tagged probes, separate proteins by SDS-PAGE and visualize labeling by in-gel fluorescence scanning. For biotin-tagged probes, perform streptavidin enrichment followed by mass spectrometry or Western blot.

    • Data Analysis: A decrease in the signal from the broad-spectrum probe at the molecular weight of your target indicates that your BSF probe has successfully bound to and blocked the active site. Quantify the reduction in signal to determine the IC50 of your probe for the target and other labeled off-targets.[10]

siRNA Knockdown with Western Blot

This genetic approach validates the biological role of the putative target by observing if the reduction of the target protein level phenocopies the effect of the BSF probe.

  • Protocol:

    • siRNA Transfection: Transfect cells with an siRNA specific to the putative target protein or a non-targeting control siRNA using a suitable transfection reagent.

    • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

    • Probe Treatment/Phenotypic Assay: Treat the knockdown and control cells with the BSF probe or perform the relevant phenotypic assay.

    • Lysate Preparation and Western Blot: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody against the target protein to confirm knockdown and with antibodies relevant to the phenotypic readout (e.g., a phospho-specific antibody for a kinase target).

    • Data Analysis: Quantify the protein band intensities. A successful experiment will show a significant reduction in the target protein level in the siRNA-treated cells, and this should correlate with a biological effect similar to that observed with the BSF probe.[5][11]

By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to confidently validate the targets of benzenesulfonyl fluoride probes, paving the way for their effective use in basic research and drug development.

References

A Comparative Guide to the Specificity of Sulfonyl Fluoride Warheads in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads for the development of covalent inhibitors and chemical probes. Their unique reactivity profile, characterized by a balance of aqueous stability and the ability to react with a range of nucleophilic amino acid residues beyond cysteine, has expanded the landscape of targetable proteins. This guide provides a comparative analysis of the specificity of different sulfonyl fluoride (B91410) warheads, supported by experimental data, to aid researchers in the selection and design of these valuable tools.

Reactivity and Selectivity of Sulfonyl Fluoride Warheads

Sulfonyl fluorides exert their function through a sulfur(VI)-fluoride exchange (SuFEx) reaction, forming a stable covalent bond with nucleophilic amino acid residues.[1][2] Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly dependent on the protein's local environment, which can stabilize the transition state of the reaction. This "context-dependent" reactivity is a key determinant of their specificity.[3][4]

The primary amino acid residues targeted by sulfonyl fluorides include serine, threonine, tyrosine, lysine (B10760008), and histidine.[1][5][6] The intrinsic reactivity of the sulfonyl fluoride warhead, influenced by the electronic and steric properties of its appended chemical scaffold, plays a crucial role in determining its selectivity for these residues and its broader proteome-wide specificity.

Quantitative Comparison of Sulfonyl Fluoride Warhead Specificity

The following tables summarize quantitative data from studies that have compared the reactivity and selectivity of different sulfonyl fluoride probes.

Table 1: Reactivity of Aryl Sulfonyl Fluorides with a Model Nonapeptide

This table presents the percentage of labeling of a model nonapeptide containing both tyrosine and lysine residues by a panel of substituted phenyl sulfonyl fluorides. This data provides a direct comparison of the intrinsic reactivity and residue preference of these warheads.

Sulfonyl Fluoride ProbeTyr Labeling (%)Lys Labeling (%)Reference
1 (4-carboxyphenyl)6510[7]
2 (4-cyanophenyl)7515[7]
3 (4-nitrophenyl)8020[7]
12 (3,5-dichlorophenyl)7022[7]
14 (3-carboxyphenyl)6036[7]

Data from a study by Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.[7] The nonapeptide sequence was not specified in the provided information.

Table 2: Proteome-wide Selectivity of Sulfonyl Fluoride-based Kinase Probes

This table summarizes data from a chemoproteomic study that profiled the number of protein targets engaged by a panel of sulfonyl fluoride (SVI-F) kinase probes in live cells. This provides an indication of the broader selectivity of these probes across the proteome.

ProbeNumber of Enriched KinasesNumber of Other Enriched ProteinsReference
5a ~110~150[8]
5b ~100~130[8]
5c ~120~180[8]
5d ~90~110[8]
5e ~130~200[8]
5f ~40~60[8]
5h ~30~50[8]
5i ~20~40[8]
XO44 >130Not specified[8][9]

Data from "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome".[8] The number of targets is approximated from the provided heatmaps and represents proteins enriched with a log2-fold change > 0.58 and q < 0.05.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of sulfonyl fluoride warhead specificity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Proteome-wide Selectivity

This method is used to determine the on- and off-targets of a sulfonyl fluoride inhibitor in a complex biological sample.

  • Proteome Preparation: Harvest cells and prepare a cell lysate.

  • Inhibitor Treatment: Incubate the proteome with the sulfonyl fluoride inhibitor of interest at various concentrations.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, alkyne-tagged sulfonyl fluoride probe to the inhibitor-treated proteome to label the remaining accessible sites on target proteins.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe.

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Compare the protein abundance in the inhibitor-treated samples to a vehicle control. Proteins that show a dose-dependent decrease in labeling are considered targets of the inhibitor.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Modification Confirmation

This protocol confirms the covalent modification of a purified target protein by a sulfonyl fluoride warhead.

  • Incubation: Incubate the purified target protein with the sulfonyl fluoride compound.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove excess, unbound inhibitor.

  • Mass Spectrometry Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Compare the mass of the protein incubated with the inhibitor to the mass of the untreated protein. An increase in mass corresponding to the mass of the sulfonyl fluoride warhead (minus the fluorine atom) confirms covalent modification.

Visualizing Key Concepts

Mechanism of Action

The following diagram illustrates the general mechanism of covalent modification of a protein by a sulfonyl fluoride warhead.

G cluster_0 Protein Binding Pocket Protein Target Protein (with Nucleophilic Residue) Complex Non-covalent Binding Complex Protein->Complex Warhead Sulfonyl Fluoride Warhead (R-SO2F) Warhead->Complex Reversible Binding Covalent_Adduct Covalently Modified Protein (R-SO2-Protein) Complex->Covalent_Adduct Covalent Bond Formation (SuFEx Reaction)

Caption: Covalent modification by a sulfonyl fluoride warhead.

Experimental Workflow for Specificity Profiling

The diagram below outlines a typical workflow for assessing the proteome-wide specificity of a novel sulfonyl fluoride inhibitor.

G Start Cell Lysate Inhibitor Incubate with Sulfonyl Fluoride Inhibitor Start->Inhibitor Probe Add Alkyne-tagged Broad-Spectrum SF Probe Inhibitor->Probe Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Identify & Quantify On- and Off-Targets LCMS->Data

References

A Comparative Guide to Benchmarking Benzenesulfonyl Fluoride Against Novel Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules offer the potential for enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[1][2] Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives represent a classic class of covalent modifiers, primarily targeting serine proteases. However, the advent of novel, highly targeted covalent inhibitors with a diverse range of "warheads" necessitates a comprehensive framework for comparative evaluation.

This guide provides an objective comparison of benzenesulfonyl fluoride-based inhibitors with contemporary covalent modifiers, supported by experimental data and detailed protocols for benchmarking their performance.

Quantitative Performance of Covalent Inhibitors

The efficacy of a covalent inhibitor is determined by a combination of its reversible binding affinity (K_I) and its rate of covalent bond formation (k_inact). The overall potency is best described by the second-order rate constant, k_inact/K_I. The following table summarizes key performance data for a selection of covalent inhibitors, including those utilizing sulfonyl fluoride and other modern warheads. It is important to note that direct comparisons of potency values across different studies should be made with caution due to variations in experimental conditions.

Inhibitor/ProbeTargetWarheadTargeted Residuek_inact/K_I (M⁻¹s⁻¹)IC₅₀/GI₅₀ (nM)
Aryl-fluorosulfate-based inhibitor EGFRAryl-fluorosulfateLysine (K745)Not Reported0.19 (biochemical)
Osimertinib EGFR (T790M)AcrylamideCysteine (C797)Not Reported<10 (cellular)
Ibrutinib BTKAcrylamideCysteine (C481)~3.28 x 10⁵~0.5 (biochemical)
Nirmatrelvir SARS-CoV-2 MproNitrile (Reversible)Cysteine (C145)Not ApplicableNot Reported
GC-376 SARS-CoV-2 MproKetoamideCysteine (C145)Not Reported30
Jun9-57-3R SARS-CoV-2 MproChloroacetamideCysteine (C145)Not Reported50
2d (Fluorovinylsulfone) RhodesainFluorovinylsulfoneCysteineNot Reported (K_i = 3 nM)Not Reported

Signaling Pathways and Inhibitor Intervention

Understanding the biological context in which a covalent inhibitor functions is critical. The following diagrams illustrate two key signaling pathways commonly targeted by covalent kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Osimertinib Osimertinib (Acrylamide) Osimertinib->EGFR Covalently Inhibits (Cys797) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of covalent inhibition by Osimertinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates Ibrutinib Ibrutinib (Acrylamide) Ibrutinib->BTK Covalently Inhibits (Cys481) Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream BCell_Activity B-Cell Proliferation & Survival Downstream->BCell_Activity

Caption: The B-Cell Receptor (BCR) signaling cascade showing the role of BTK and its inhibition.

Experimental Design and Workflows

A rigorous and systematic approach is essential for the validation and comparison of covalent inhibitors. The following diagrams illustrate a general workflow for benchmarking these compounds and the fundamental mechanism of their action.

Covalent_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomic Proteomic Profiling Kinetic_Assay Kinetic Analysis (k_inact/K_I) Mass_Spec Intact Protein MS (Target Engagement) Kinetic_Assay->Mass_Spec Potency_Assay Cellular Potency (IC₅₀/GI₅₀) Mass_Spec->Potency_Assay Target_Engagement_Cell In-Cell Target Engagement (e.g., CETSA, ABPP) Potency_Assay->Target_Engagement_Cell Selectivity Proteome-wide Selectivity (Off-Target Identification) Target_Engagement_Cell->Selectivity Initial_Screening Initial Hit Identification Initial_Screening->Kinetic_Assay

Caption: A general experimental workflow for the comprehensive benchmarking of covalent inhibitors.

Covalent_Inhibition_Mechanism E_I E + I EI_noncovalent E·I (Non-covalent complex) E_I->EI_noncovalent k_on / k_off (Reversible Binding) EI_covalent E-I (Covalent adduct) EI_noncovalent->EI_covalent k_inact (Irreversible Reaction)

Caption: The two-step mechanism of targeted covalent inhibition.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the benchmarking of covalent inhibitors.

Determination of k_inact and K_I by Progress Curve Analysis

Objective: To determine the kinetic parameters of an irreversible covalent inhibitor.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably fluorogenic or chromogenic)

  • Covalent inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a series of dilutions of the covalent inhibitor in the assay buffer. Also, prepare a working solution of the enzyme in the same buffer.

  • Assay Setup: In a microplate, add the assay buffer and the inhibitor dilutions.

  • Reaction Initiation: Add the enzyme to the wells containing the inhibitor and buffer, and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Substrate Addition: Following the incubation, initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the product formation (e.g., fluorescence or absorbance) over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial velocity (rate) of the enzymatic reaction from the linear portion of the progress curve.

    • Plot the observed rate (v_i) against the pre-incubation time for each inhibitor concentration. The data should fit to a single exponential decay equation: v_i = v_f + (v_0 - v_f) * exp(-k_obs * t), where k_obs is the observed rate of inactivation.

    • Plot the k_obs values against the inhibitor concentrations [I].

    • Fit the data to the Michaelis-Menten equation for irreversible inhibition: k_obs = k_inact * [I] / (K_I + [I]) to determine k_inact and K_I. The second-order rate constant is then calculated as k_inact/K_I.

Target Engagement Confirmation by Intact Protein Mass Spectrometry

Objective: To confirm the covalent modification of the target protein by the inhibitor.[3][4][5]

Materials:

  • Purified target protein

  • Covalent inhibitor

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1% formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reaction Setup: Incubate the purified target protein (e.g., 1-5 µM) with an excess of the covalent inhibitor (e.g., 10-50 µM) in the reaction buffer at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-2 hours). Include a control sample with the protein and DMSO (vehicle).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Sample Desalting: Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove excess inhibitor and buffer salts.

  • LC-MS Analysis:

    • Inject the desalted protein sample into the LC-MS system.

    • Separate the protein from any remaining small molecules using a short reverse-phase chromatography gradient.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the average mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the mass of the control (DMSO-treated) protein.

    • A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[5]

Cellular Potency Determination by Anti-proliferative Assay

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI₅₀ or IC₅₀).[6]

Materials:

  • Cancer cell line relevant to the inhibitor's target (e.g., A431 for EGFR inhibitors)[6]

  • Cell culture medium and supplements

  • Covalent inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the covalent inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for a specified period, typically 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).

    • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the GI₅₀ or IC₅₀ value.

By employing these standardized protocols and comparative frameworks, researchers can effectively benchmark this compound and its analogs against the expanding arsenal (B13267) of novel covalent inhibitors, facilitating the rational design of next-generation therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzenesulfonyl Fluoride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of reactive chemical reagents is paramount. Benzenesulfonyl fluoride (B91410), a common sulfonylating agent, requires meticulous disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of benzenesulfonyl fluoride, aligning with the highest standards of laboratory practice.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment. This compound is corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation may also lead to respiratory irritation.[1]

Essential Personal Protective Equipment (PPE) and Engineering Controls:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Chemical safety goggles and a face shield
Lab Coat Flame-retardant lab coat
Ventilation Operations must be conducted in a certified chemical fume hood

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3] This ensures that the compound is managed in accordance with all local, regional, and national environmental regulations.

Operational Plan for Waste Collection and Labeling:

  • Containerization: Keep this compound in its original, tightly sealed container. If the original container is compromised, use a compatible, labeled, and sealed waste container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Corrosive, Acidic, Organic." Include the chemical formula (C₆H₅FO₂S) and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.

  • Waste Pickup: Arrange for a scheduled pickup with your institution's EHS or a certified hazardous waste contractor.

Chemical Incompatibilities and Spill Management

This compound is incompatible with several classes of chemicals. Accidental mixing can lead to hazardous reactions.

Table of Chemical Incompatibilities:

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Violent reactions
Strong Bases Violent reactions[2]
Acids Contact liberates toxic gas[1]
Water Contact liberates toxic gas[1]

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3][4] Collect the absorbed material into a suitable, sealed container for hazardous waste disposal. Do not use combustible materials like sawdust.

Decontamination Procedures

Following any handling or disposal operations, thoroughly decontaminate all surfaces and equipment. Use a suitable solvent (e.g., ethanol) to wipe down surfaces, followed by a soap and water wash. Dispose of all contaminated cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe_check Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood containerize Securely Seal in Original or Compatible Labeled Container fume_hood->containerize spill Spill Occurs fume_hood->spill label_waste Label as 'Hazardous Waste: This compound, Corrosive' containerize->label_waste storage Store in Designated Hazardous Waste Accumulation Area label_waste->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact end End: Waste Disposed by Certified Contractor ehs_contact->end spill->containerize No contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_spill Collect and Containerize Spill Debris contain_spill->collect_spill collect_spill->label_waste

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.